Product packaging for N6-Methyl-L-lysine(Cat. No.:CAS No. 1188-07-4)

N6-Methyl-L-lysine

Cat. No.: B074167
CAS No.: 1188-07-4
M. Wt: 160.21 g/mol
InChI Key: PQNASZJZHFPQLE-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N6-Methyl-L-lysine is a crucial modified amino acid that serves as a fundamental building block and biochemical tool in the field of epigenetics. It is a central component of histone proteins, where its methylation is a dynamic post-translational modification (PTM) that regulates chromatin structure and gene expression. Researchers utilize this compound as a standard for mass spectrometry, for the synthesis of modified peptides and proteins to probe the function of specific methylation sites, and for the development and validation of methyl-lysine-specific antibodies. Its primary research value lies in unraveling the mechanisms of epigenetic writers (methyltransferases), readers (domains like chromodomains and Tudor domains that bind methylated lysine), and erasers (demethylases). By incorporating this compound into experimental models, scientists can directly investigate the role of lysine methylation in critical cellular processes such as transcriptional activation/silencing, DNA damage repair, and cell cycle progression, providing profound insights into development, disease states like cancer, and potential therapeutic interventions. This product is offered as a high-purity chemical reference to support these advanced biochemical and cell-based research applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H16N2O2 B074167 N6-Methyl-L-lysine CAS No. 1188-07-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1188-07-4

Molecular Formula

C7H16N2O2

Molecular Weight

160.21 g/mol

IUPAC Name

(2S)-2-amino-6-(methylamino)hexanoic acid

InChI

InChI=1S/C7H16N2O2/c1-9-5-3-2-4-6(8)7(10)11/h6,9H,2-5,8H2,1H3,(H,10,11)/t6-/m0/s1

InChI Key

PQNASZJZHFPQLE-LURJTMIESA-N

SMILES

CNCCCCC(C(=O)O)N

Isomeric SMILES

CNCCCC[C@@H](C(=O)O)N

Canonical SMILES

CNCCCCC(C(=O)O)N

Other CAS No.

1188-07-4

physical_description

Solid

Synonyms

epsilon-N-methyllysine
epsilon-N-methyllysine hydrochloride, (L-Lys)-isomer
epsilon-N-methyllysine, (DL-Lys)-isomer
N(6)-methyllysine
N(epsilon)-monomethyl-lysine
N-epsilon-methyllysine

Origin of Product

United States

Foundational & Exploratory

The Biological Significance of N6-Methyl-L-lysine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

N6-methyl-L-lysine is a fundamental post-translational modification (PTM) that plays a critical role in the regulation of gene expression and a multitude of cellular processes. This modification, occurring in mono-, di-, and trimethylated states on histone and non-histone proteins, is dynamically regulated by a dedicated enzymatic machinery of "writers" (methyltransferases), "erasers" (demethylases), and "readers" (proteins that recognize and bind to methylated lysine). Dysregulation of this compound signaling has been implicated in a range of pathologies, including cancer and neurodegenerative disorders, making the enzymes and reader proteins of this pathway attractive targets for therapeutic intervention. This technical guide provides a comprehensive overview of the biological significance of this compound, with a focus on the quantitative aspects of its regulation, detailed experimental protocols for its study, and a visual representation of its key signaling pathways.

Introduction: The "Histone Code" and Beyond

The concept of the "histone code" posits that patterns of post-translational modifications on histone tails are interpreted by the cell to regulate chromatin structure and gene expression.[1] this compound is a key component of this code, with its different methylation states having distinct functional consequences. For example, trimethylation of lysine 4 on histone H3 (H3K4me3) is generally associated with active gene transcription, while trimethylation of lysine 9 (H3K9me3) and lysine 27 (H3K27me3) are hallmarks of repressed chromatin.[1]

Beyond histones, a growing body of research has revealed the widespread methylation of non-histone proteins, indicating that this compound plays a regulatory role in a diverse array of cellular processes, including DNA replication and repair, signal transduction, and protein stability. This guide will delve into the molecular mechanisms that govern this compound dynamics and its profound impact on cellular function and disease.

The Enzymatic Machinery of Lysine Methylation

The methylation status of lysine residues is tightly controlled by the coordinated action of three classes of proteins:

  • Writers (Lysine Methyltransferases - KMTs): These enzymes catalyze the transfer of a methyl group from S-adenosylmethionine (SAM) to the ε-amino group of a lysine residue. The majority of KMTs contain a conserved SET domain.

  • Erasers (Lysine Demethylases - KDMs): These enzymes remove methyl groups from lysine residues. They are broadly classified into two families: the flavin-dependent lysine-specific demethylases (LSDs) and the Jumonji C (JmjC) domain-containing demethylases.

  • Readers: These are proteins that contain specialized domains, such as chromodomains, Tudor domains, and PHD fingers, which specifically recognize and bind to methylated lysine residues, thereby translating the methylation mark into a functional outcome.

Quantitative Insights into this compound Regulation

A quantitative understanding of the enzymes and protein-protein interactions that govern this compound signaling is crucial for drug development. The following tables summarize key quantitative data for selected components of this pathway.

Table 1: Kinetic Parameters of Lysine Methyltransferases
EnzymeSubstrateKm (μM)kcat (s-1)Reference
SMYD2p53 peptide15.0 ± 2.00.013 ± 0.001[2]
SMYD2S-Adenosylmethionine1.2 ± 0.2-[2]
MLL2S-Adenosylmethionine3.17 ± 0.37-[3]
PRMT4S-Adenosylmethionine0.21 ± 0.052-[3]

Note: '-' indicates data not available in the cited source.

Table 2: Binding Affinities of Methyl-lysine Reader Domains
Reader Protein DomainLigandDissociation Constant (Kd)Reference
General Methyllysine ReadersMethylated Histone TailsHigh nM to low μM range[4]
Table 3: Inhibitor Potency against Lysine Methylation Pathway Components
InhibitorTargetIC50Reference
LLY-507SMYD2Potent, specific values not provided[5]

Key Signaling Pathways Regulated by this compound

This compound modifications on both histone and non-histone proteins are integral to the regulation of key signaling pathways implicated in health and disease.

The NF-κB Signaling Pathway

The transcription factor NF-κB is a master regulator of inflammation and immunity. The activity of its RelA (p65) subunit is modulated by lysine methylation.

p53_Pathway stress Cellular Stress (e.g., DNA Damage) p53 p53 stress->p53 Activation p53_methylated p53 (methylated) p53->p53_methylated cell_cycle_arrest Cell Cycle Arrest p53->cell_cycle_arrest Induces apoptosis Apoptosis p53->apoptosis Induces smyd2 SMYD2 smyd2->p53_methylated Methylates p53_inactive Inactive p53 p53_methylated->p53_inactive Leads to setd1a SETD1A setd1a->p53 Non-catalytic regulation Western_Blot_Workflow start Start: Cell or Tissue Sample histone_extraction Histone Extraction start->histone_extraction sds_page SDS-PAGE histone_extraction->sds_page transfer Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (anti-methyl-lysine) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Detection (ECL) secondary_ab->detection end End: Analysis of Methylation detection->end ChIP_Workflow start Start: Cross-link cells with formaldehyde cell_lysis Cell Lysis and Nuclei Isolation start->cell_lysis sonication Chromatin Sonication cell_lysis->sonication immunoprecipitation Immunoprecipitation with specific antibody sonication->immunoprecipitation washing Wash to remove non-specific binding immunoprecipitation->washing elution Elution of Chromatin washing->elution reverse_crosslink Reverse Cross-links elution->reverse_crosslink dna_purification DNA Purification reverse_crosslink->dna_purification analysis Analysis: qPCR or Sequencing dna_purification->analysis Mass_Spec_Workflow start Start: SILAC Labeling of Cells (Light vs. Heavy) cell_lysis Combine and Lyse Cells start->cell_lysis protein_digest Protein Digestion (Trypsin) cell_lysis->protein_digest peptide_enrichment Enrichment of Methylated Peptides protein_digest->peptide_enrichment lc_msms LC-MS/MS Analysis peptide_enrichment->lc_msms data_analysis Data Analysis: Identification and Quantification lc_msms->data_analysis

References

The Critical Role of N6-Methyl-L-lysine in Histone Modification: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

October 30, 2025

Abstract

N6-methyl-L-lysine, a post-translational modification of histone proteins, is a cornerstone of epigenetic regulation. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning histone lysine methylation, the enzymatic machinery that governs its dynamic nature, and its profound implications for gene expression and cellular function. Tailored for researchers, scientists, and drug development professionals, this document synthesizes current knowledge, presents quantitative data for comparative analysis, details key experimental protocols, and visualizes complex biological pathways to facilitate a comprehensive understanding of this critical epigenetic mark.

Introduction: The "Histone Code" and the Primacy of Lysine Methylation

The "histone code" hypothesis posits that distinct post-translational modifications (PTMs) on histone tails, alone or in combination, are interpreted by the cell to dictate downstream biological outcomes, primarily through the modulation of chromatin structure and gene transcription. Among the myriad of identified histone PTMs, the methylation of lysine residues (this compound) is particularly versatile, as it can exist in mono-, di-, and tri-methylated states.[1][2] This multivalency, coupled with the specificity of the lysine residue being modified, allows for a nuanced and context-dependent regulation of gene expression.[1] For instance, trimethylation of histone H3 at lysine 4 (H3K4me3) is a hallmark of active gene promoters, whereas trimethylation of H3 at lysine 27 (H3K27me3) is strongly associated with gene repression.[2] The dysregulation of these methylation patterns is a common feature in numerous diseases, most notably cancer, making the enzymes that control histone lysine methylation attractive targets for therapeutic intervention.[2][3]

The Enzymatic Machinery of Histone Lysine Methylation

The dynamic and reversible nature of histone lysine methylation is orchestrated by a precise interplay of three classes of proteins: "writers," "erasers," and "readers."

Writers: Histone Lysine Methyltransferases (KMTs)

Histone lysine methyltransferases (KMTs) are the "writers" that catalyze the transfer of a methyl group from the universal methyl donor, S-adenosylmethionine (SAM), to the ε-amino group of a lysine residue.[1] KMTs are broadly classified into two major families based on the presence or absence of a catalytic SET domain.

Erasers: Histone Lysine Demethylases (KDMs)

The "erasers" of histone lysine methylation are the histone lysine demethylases (KDMs), which were discovered more recently and overturned the long-held belief that histone methylation was a permanent mark. KDMs are categorized into two main families based on their catalytic mechanism.[4]

Readers: Recognizing the Methyl Mark

"Reader" proteins contain specialized domains that recognize and bind to specific histone lysine methylation marks, thereby translating the epigenetic signal into a functional outcome. This recognition is highly specific, often discriminating between different methylation states (mono-, di-, or tri-methylation) at a particular lysine residue.

Quantitative Data on Enzymes, Inhibitors, and Reader Domains

For researchers in drug development, understanding the quantitative aspects of the enzymes and their inhibitors, as well as the binding affinities of reader domains, is paramount. The following tables summarize key quantitative data from the literature.

Table 1: Kinetic Parameters of Selected Histone Lysine Methyltransferases (KMTs)
EnzymeSubstrateK_m_ (μM)k_cat_ (min⁻¹)Reference
SUV39H1H3K9un peptide0.499-[5]
SUV39H1H3K9me2 peptide0.479-[5]
SUV39H2H3K9un peptide1.075-[5]
SUV39H2H3K9me2 peptide0.929-[5]

Note: k_cat_ values were not consistently reported in the same format across studies.

Table 2: Kinetic and Inhibition Constants for Lysine-Specific Demethylase 1 (LSD1/KDM1A)
ParameterSubstrate/InhibitorValueReference
K_m_ (apparent)H3K4me2 (21-mer peptide)In the range of reported values[6]
k_cat_ (apparent)H3K4me2 (21-mer peptide)In the range of reported values[6]
K_i_Full-length Histone H318.9 ± 1.2 nM[7][8]
K_dFull-length Histone H39.02 ± 2.3 nM[7][8]
k_onFull-length Histone H3(9.3 ± 1.5) x 10⁴ M⁻¹s⁻¹[7][8]
k_offFull-length Histone H3(8.4 ± 0.3) x 10⁻⁴ s⁻¹[7][8]
IC_50Tranylcypromine (1st demethylation)6.9 µM[6]
IC_50_Tranylcypromine (2nd demethylation)5.8 µM[6]
Table 3: IC₅₀ Values of Selected EZH2 Inhibitors
InhibitorCell LineEZH2 StatusIC₅₀ (nM)Reference
EPZ-6438WSU-DLCL2Y646F-mutant9[9]
GSK126HEC-50BHigh EZH21.0 (±0.2) µM[10]
GSK126IshikawaHigh EZH20.9 (±0.6) µM[10]
EPZ005687HEC-151Low EZH223.5 (±7.6) µM[10]
APG-5918--1.2[11]
AZD9291Various BC and lymphomaMutant and WT15 - 19600[11]
Table 4: Dissociation Constants (K_d_) of Tudor Domains for Methylated Histone Peptides
Tudor Domain ProteinHistone PeptideK_d_ (μM)Reference
SGF29H3K4me31 - 4[12]
Spindlin1H3K4me3~0.8[12]
UHRF1H3K9me31 - 3[12]
UHRF1LIG1K126me20.04 ± 0.01[13]
PHF1H3K36me35 - 50[12]
PHF19H3K36me36 - 35[12]

Signaling Pathways Modulating Histone Lysine Methylation

The regulation of histone lysine methylation is intricately linked to major cellular signaling pathways. Extracellular signals are transduced to the nucleus, where they can modulate the activity of KMTs and KDMs, thereby altering the epigenetic landscape and influencing gene expression programs.

Wnt Signaling Pathway

The Wnt signaling pathway plays a crucial role in development and disease. The histone methyltransferase EZH2, the catalytic subunit of the PRC2 complex, is a key player in Wnt-mediated gene repression. EZH2 catalyzes the trimethylation of H3K27, leading to the silencing of Wnt target genes.

Wnt_Signaling Wnt Signaling and Histone Methylation Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds BetaCatenin β-catenin Frizzled->BetaCatenin Stabilizes TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Activates EZH2 EZH2 (KMT) BetaCatenin->EZH2 Regulates WntTargetGenes Wnt Target Genes TCF_LEF->WntTargetGenes Activates Transcription H3K27me3 H3K27me3 EZH2->H3K27me3 Catalyzes H3K27me3->WntTargetGenes Silences GeneRepression Gene Repression

Wnt signaling pathway's impact on histone methylation.
TGF-β Signaling Pathway

The Transforming Growth Factor-beta (TGF-β) signaling pathway regulates a wide array of cellular processes. Upon ligand binding, receptor-regulated SMAD proteins are phosphorylated and translocate to the nucleus, where they associate with various co-factors, including histone methyltransferases, to regulate target gene expression.

TGF_beta_Signaling TGF-β Signaling and Histone Methylation TGF_beta TGF-β Ligand TGF_beta_Receptor TGF-β Receptor TGF_beta->TGF_beta_Receptor Binds SMADs R-SMADs (e.g., SMAD2/3) TGF_beta_Receptor->SMADs Phosphorylates Co_SMAD Co-SMAD (SMAD4) SMADs->Co_SMAD Forms complex with SMAD_Complex SMAD Complex KMT Histone Methyltransferase (e.g., SETD7) SMAD_Complex->KMT Recruits HistoneMethylation Histone Methylation (e.g., H3K4me1) KMT->HistoneMethylation Catalyzes TargetGenes Target Genes HistoneMethylation->TargetGenes Modulates Transcription GeneRegulation Gene Regulation

TGF-β signaling's influence on histone methylation.
JAK-STAT Signaling Pathway

The Janus kinase (JAK) and signal transducer and activator of transcription (STAT) pathway is a primary route for cytokine signaling. Activation of the JAK-STAT pathway can lead to the recruitment of histone modifying enzymes to target gene promoters, thereby influencing the expression of genes involved in immunity and inflammation.

JAK_STAT_Signaling JAK-STAT Signaling and Histone Modification Cytokine Cytokine CytokineReceptor Cytokine Receptor Cytokine->CytokineReceptor Binds JAK JAK CytokineReceptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes HistoneModifier Histone Modifying Enzyme STAT_dimer->HistoneModifier Recruits TargetGenes Target Genes STAT_dimer->TargetGenes Binds to Promoter HistoneModification Histone Modification HistoneModifier->HistoneModification Catalyzes HistoneModification->TargetGenes Regulates Transcription GeneExpression Gene Expression

JAK-STAT pathway's connection to histone modification.

Experimental Protocols for Studying Histone Lysine Methylation

Robust and reproducible experimental methods are essential for the accurate study of histone lysine methylation. This section provides an overview of the core protocols used in the field.

Chromatin Immunoprecipitation (ChIP)

ChIP is a powerful technique used to determine the in vivo association of a specific protein with a particular DNA region. When combined with quantitative PCR (ChIP-qPCR) or high-throughput sequencing (ChIP-seq), it can provide information on the genomic localization of specific histone lysine methylation marks.

Detailed Methodology:

  • Cross-linking: Cells or tissues are treated with formaldehyde to cross-link proteins to DNA.

  • Chromatin Shearing: The chromatin is then isolated and sheared into smaller fragments (typically 200-1000 bp) by sonication or enzymatic digestion.

  • Immunoprecipitation: An antibody specific to the histone modification of interest is used to immunoprecipitate the chromatin fragments.

  • Washing: The antibody-chromatin complexes are washed to remove non-specifically bound chromatin.

  • Elution and Reverse Cross-linking: The chromatin is eluted from the antibody, and the protein-DNA cross-links are reversed by heating.

  • DNA Purification: The DNA is purified to remove proteins.

  • Analysis: The purified DNA can be analyzed by qPCR to quantify the enrichment of the histone mark at specific genomic loci, or by high-throughput sequencing (ChIP-seq) to map the genome-wide distribution of the mark.[14]

ChIP_Workflow Chromatin Immunoprecipitation (ChIP) Workflow Start Cells/Tissues Crosslinking Cross-link Proteins to DNA (Formaldehyde) Start->Crosslinking Lysis Cell Lysis and Chromatin Isolation Crosslinking->Lysis Shearing Chromatin Shearing (Sonication/Enzymatic Digestion) Lysis->Shearing IP Immunoprecipitation (Specific Antibody) Shearing->IP Washing Wash to Remove Non-specific Binding IP->Washing Elution Elution and Reverse Cross-linking Washing->Elution Purification DNA Purification Elution->Purification Analysis Analysis (qPCR or Sequencing) Purification->Analysis

A generalized workflow for Chromatin Immunoprecipitation.
Mass Spectrometry-Based Analysis

Mass spectrometry (MS) has become an indispensable tool for the unbiased and quantitative analysis of histone PTMs. "Bottom-up" proteomics is a common approach where histones are proteolytically digested into peptides, which are then analyzed by MS.

Detailed Methodology:

  • Histone Extraction: Histones are extracted from cell nuclei, typically by acid extraction.

  • Digestion: The purified histones are digested into smaller peptides using a protease such as trypsin. Chemical derivatization of lysine residues (e.g., propionylation) is often performed before digestion to prevent trypsin cleavage at lysines and generate larger, more informative peptides.[15]

  • Peptide Separation: The resulting peptide mixture is separated by liquid chromatography (LC).

  • Mass Spectrometry: The separated peptides are ionized and analyzed by a mass spectrometer. Tandem mass spectrometry (MS/MS) is used to fragment the peptides and determine their amino acid sequence and the location of any PTMs.

  • Data Analysis: The MS/MS spectra are searched against a protein database to identify the peptides and their modifications. Quantitative analysis can be performed using label-free methods or by incorporating stable isotopes (e.g., SILAC).[2][16]

In Vitro Enzymatic Assays

In vitro assays are crucial for characterizing the activity of KMTs and KDMs and for screening potential inhibitors.

5.3.1. Histone Methyltransferase (HMT) Assays

  • Radioactive Assays: These assays traditionally use ³H-labeled SAM as the methyl donor. The transfer of the radiolabeled methyl group to a histone substrate (peptide or full-length protein) is measured by scintillation counting.

  • Non-Radioactive Assays: Due to the hazards of radioactivity, several non-radioactive methods are now widely used. These include antibody-based assays (ELISA) that detect the methylated product, and coupled enzyme assays that measure the production of S-adenosylhomocysteine (SAH), the byproduct of the methylation reaction.

5.3.2. Histone Demethylase (KDM) Assays

  • Formaldehyde Detection: For LSD-family KDMs, which produce formaldehyde as a byproduct, assays are available that quantify formaldehyde production using a fluorescent probe.[17]

  • Antibody-Based Assays: Similar to HMT assays, ELISA-based methods can be used to measure the decrease in the methylated substrate.[18]

  • Mass Spectrometry: MS can be used to directly measure the conversion of a methylated peptide substrate to its demethylated product.[6]

Conclusion and Future Directions

The study of this compound in histone modification has unveiled a complex and dynamic regulatory layer of the genome. The intricate interplay of writers, erasers, and readers of this mark is fundamental to cellular identity and function. For drug development professionals, the enzymes that mediate histone lysine methylation represent a promising class of therapeutic targets. The continued development of potent and specific inhibitors, guided by a deep understanding of the quantitative and mechanistic aspects of these enzymes, holds significant potential for the treatment of cancer and other diseases characterized by epigenetic dysregulation. Future research will likely focus on the crosstalk between histone lysine methylation and other epigenetic modifications, the development of novel therapeutic strategies, including the targeting of reader domains, and the application of single-cell technologies to dissect the heterogeneity of epigenetic states in complex biological systems.

References

N6-Methyl-L-lysine in Gene Regulation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N6-methyl-L-lysine, a prevalent post-translational modification of histone proteins, plays a pivotal role in the epigenetic regulation of gene expression. This modification, occurring in mono-, di-, and tri-methylated states on specific lysine residues within histone tails, orchestrates changes in chromatin architecture, thereby controlling the accessibility of DNA to the transcriptional machinery. The dynamic nature of histone lysine methylation is meticulously controlled by two opposing classes of enzymes: histone methyltransferases (HMTs) and histone demethylases (HDMs). Aberrant methylation patterns have been implicated in a multitude of diseases, including cancer, making the enzymes that regulate this process attractive targets for therapeutic intervention. This guide provides a comprehensive overview of the function of this compound in gene regulation, detailed experimental protocols for its study, and quantitative data to facilitate comparative analysis.

The Core Machinery of Histone Lysine Methylation

The state of lysine methylation on histones is a key determinant of chromatin structure and function. This "histone code" is written and erased by specific enzymes, leading to either transcriptional activation or repression depending on the site and degree of methylation.

Histone Methyltransferases (HMTs): The "Writers"

HMTs are a diverse family of enzymes that catalyze the transfer of a methyl group from S-adenosylmethionine (SAM) to the ε-amino group of a lysine residue.[1] They are broadly classified into two major families based on their catalytic domain:

  • SET domain-containing HMTs: This is the larger family, characterized by the presence of a conserved ~130 amino acid Su(var)3-9, Enhancer-of-zeste and Trithorax (SET) domain.[2]

  • Non-SET domain-containing HMTs: A smaller family, with Dot1L being the most well-known member, which methylates H3K79.

Histone Demethylases (HDMs): The "Erasers"

HDMs reverse the action of HMTs by removing methyl groups from lysine residues. They are categorized into two main families with distinct catalytic mechanisms:

  • Lysine-Specific Demethylase (LSD) family: These enzymes are FAD-dependent amine oxidases. LSD1 (also known as KDM1A) was the first discovered histone demethylase and is specific for mono- and di-methylated H3K4 and H3K9.

  • Jumonji C (JmjC) domain-containing HDMs: This is a large family of iron (II) and α-ketoglutarate-dependent oxygenases that can demethylate mono-, di-, and tri-methylated lysines.[2]

Functional Consequences of this compound on Gene Regulation

The functional outcome of histone lysine methylation is context-dependent, relying on the specific lysine residue modified and the degree of methylation. These modifications create binding sites for "reader" proteins, which contain specialized domains like chromodomains, Tudor domains, and PHD fingers, that recognize and bind to methylated lysines, subsequently recruiting other effector proteins to modulate chromatin structure and gene expression.

  • Transcriptional Activation: Marks such as tri-methylation of histone H3 at lysine 4 (H3K4me3) are strongly associated with active gene promoters.[3] Di- and tri-methylation of H3K36 are linked to transcriptional elongation.

  • Transcriptional Repression: Tri-methylation of histone H3 at lysine 9 (H3K9me3) and lysine 27 (H3K27me3) are hallmarks of heterochromatin and are associated with gene silencing.[3]

The interplay between these activating and repressive marks is crucial for establishing and maintaining cell-type-specific gene expression patterns.

Data Presentation: Quantitative Insights into Histone Lysine Methylation

The following tables summarize key quantitative data related to the enzymes and functional outcomes of histone lysine methylation.

Table 1: Key Histone Lysine Methylation Marks and Their Regulatory Roles

Histone MarkLocationPrimary Function in Gene RegulationAssociated Chromatin State
H3K4me1 EnhancersPoised for activationEuchromatin
H3K4me3 PromotersTranscriptional activationEuchromatin
H3K9me2/3 Heterochromatin, repeated sequencesTranscriptional repression, genome stabilityHeterochromatin
H3K27me3 Promoters of developmental genesTranscriptional repression, Polycomb-mediated silencingFacultative Heterochromatin
H3K36me3 Gene bodies of actively transcribed genesTranscriptional elongation, splicing regulationEuchromatin
H3K79me2/3 Gene bodiesTranscriptional activationEuchromatin
H4K20me3 Pericentromeric heterochromatinTranscriptional repression, DNA damage responseHeterochromatin

Table 2: Kinetic Parameters of Selected Histone Methyltransferases (HMTs)

EnzymeSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)
SETD1B H3K412.30.0151220
KDM4B H3K9me31.50.0032000
KDM1A H3K4me2250.001248
SUV39H1 H3K96.70.004597

Note: Kinetic parameters can vary depending on the experimental conditions and the specific peptide or nucleosome substrate used.

Table 3: Impact of Histone Methylation on Gene Expression (Illustrative Examples)

GeneChange in Histone MarkCell TypeFold Change in ExpressionReference
HOXA cluster genesIncreased H3K27me3Embryonic Stem Cells>10-fold decrease(PMID: 16423871)
MYCIncreased H3K4me3Cancer Cells~5-fold increase(PMID: 12732144)
VariousDecreased H3K9me3Cancer CellsMultiple genes upregulated(PMID: 15703197)

Experimental Protocols

This section provides detailed methodologies for key experiments used to study this compound in gene regulation.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for Histone Modifications

ChIP-seq is a powerful technique to map the genome-wide distribution of specific histone modifications.

Protocol:

  • Cell Cross-linking:

    • Grow cells to 80-90% confluency.

    • Add formaldehyde to a final concentration of 1% to the culture medium and incubate for 10 minutes at room temperature to cross-link proteins to DNA.

    • Quench the cross-linking reaction by adding glycine to a final concentration of 0.125 M and incubate for 5 minutes.

    • Wash cells twice with ice-cold PBS.

  • Chromatin Preparation:

    • Lyse cells in a series of buffers to isolate nuclei.[4]

    • Resuspend nuclei in a sonication buffer containing protease inhibitors.

    • Sonicate the chromatin to shear the DNA into fragments of 200-700 bp. The optimal sonication conditions need to be determined empirically.[5]

    • Centrifuge to pellet debris and collect the supernatant containing the sheared chromatin.

  • Immunoprecipitation:

    • Pre-clear the chromatin with Protein A/G magnetic beads.

    • Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific to the histone modification of interest (e.g., anti-H3K4me3).[6]

    • Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.

    • Wash the beads extensively with a series of low and high salt buffers to remove non-specific binding.[5]

  • Elution and Reverse Cross-linking:

    • Elute the chromatin from the beads.

    • Reverse the cross-links by incubating at 65°C overnight with the addition of NaCl.

    • Treat with RNase A and Proteinase K to remove RNA and protein.

  • DNA Purification and Library Preparation:

    • Purify the DNA using a column-based kit or phenol-chloroform extraction.

    • Prepare a sequencing library from the purified DNA according to the manufacturer's instructions (e.g., Illumina TruSeq ChIP Sample Prep Kit).[6]

  • Sequencing and Data Analysis:

    • Sequence the library on a next-generation sequencing platform.

    • Align the sequencing reads to a reference genome.

    • Use peak-calling algorithms to identify regions of enrichment for the histone modification.

Western Blotting for Histone Modification Analysis

Western blotting is used to detect and quantify the overall levels of specific histone modifications.

Protocol:

  • Histone Extraction:

    • Isolate nuclei from cells as described in the ChIP-seq protocol.

    • Extract histones from the nuclei using an acid extraction method (e.g., with 0.4 N H2SO4).

    • Precipitate the histones with trichloroacetic acid (TCA).

    • Wash the histone pellet with acetone and resuspend in water.

  • Protein Quantification:

    • Determine the protein concentration of the histone extract using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Mix 10-20 µg of histone extract with Laemmli sample buffer and boil for 5 minutes.

    • Separate the proteins on a 15% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the histone modification of interest (e.g., anti-H3K27me3) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate.

    • Detect the signal using an imaging system or X-ray film.

    • Quantify the band intensities using densitometry software. Normalize the signal to a loading control such as total Histone H3.

Mass Spectrometry for Comprehensive Histone PTM Analysis

Mass spectrometry (MS) provides a powerful and unbiased approach to identify and quantify a wide range of histone post-translational modifications simultaneously.

Protocol:

  • Histone Extraction and Digestion:

    • Extract histones as described for Western blotting.

    • For a "bottom-up" proteomics approach, chemically derivatize the histones (e.g., using propionylation) to block lysine residues from tryptic digestion.[5]

    • Digest the derivatized histones into peptides using trypsin.

  • Peptide Derivatization and Desalting:

    • Derivatize the newly generated N-termini of the peptides to improve chromatographic separation.[5]

    • Desalt the peptide mixture using C18 StageTips.

  • LC-MS/MS Analysis:

    • Separate the peptides by nano-liquid chromatography (nLC) coupled to a high-resolution mass spectrometer.

    • The mass spectrometer will acquire MS1 scans to measure the mass-to-charge ratio of the intact peptides and MS2 scans to fragment the peptides and determine their amino acid sequence and modification sites.

  • Data Analysis:

    • Use specialized software to search the acquired MS/MS spectra against a histone protein database to identify the peptides and their modifications.

    • Quantify the relative abundance of each modified peptide by integrating the area of its corresponding peak in the MS1 scan.

Visualizing the Pathways and Workflows

Diagrams created using Graphviz (DOT language) to illustrate key processes.

HistoneMethylationCycle SAM S-Adenosylmethionine HMT Histone Methyltransferase (HMT) SAM->HMT SAH S-Adenosylhomocysteine HMT->SAH Methyl group transfer Methylated_Lysine Methylated Lysine HMT->Methylated_Lysine Product HDM Histone Demethylase (HDM) Unmethylated_Lysine Unmethylated Lysine HDM->Unmethylated_Lysine Product Unmethylated_Lysine->HMT Substrate Methylated_Lysine->HDM Substrate

Diagram 1: The dynamic cycle of histone lysine methylation and demethylation.

GeneRegulation cluster_activation Transcriptional Activation cluster_repression Transcriptional Repression H3K4me3 H3K4me3 Euchromatin Open Chromatin (Euchromatin) H3K4me3->Euchromatin Transcription_On Gene Transcription ON Euchromatin->Transcription_On H3K27me3 H3K27me3 Heterochromatin Closed Chromatin (Heterochromatin) H3K27me3->Heterochromatin Transcription_Off Gene Transcription OFF Heterochromatin->Transcription_Off

Diagram 2: Opposing roles of H3K4me3 and H3K27me3 in gene regulation.

ChIP_Seq_Workflow Start Cells in Culture Crosslinking 1. Cross-link with Formaldehyde Start->Crosslinking Chromatin_Prep 2. Isolate Nuclei & Shear Chromatin Crosslinking->Chromatin_Prep IP 3. Immunoprecipitate with Specific Antibody Chromatin_Prep->IP Reverse_Crosslink 4. Reverse Cross-links IP->Reverse_Crosslink Purify_DNA 5. Purify DNA Reverse_Crosslink->Purify_DNA Library_Prep 6. Prepare Sequencing Library Purify_DNA->Library_Prep Sequencing 7. Next-Generation Sequencing Library_Prep->Sequencing Data_Analysis 8. Data Analysis (Peak Calling) Sequencing->Data_Analysis End Genome-wide Modification Map Data_Analysis->End

Diagram 3: A simplified workflow for Chromatin Immunoprecipitation Sequencing (ChIP-seq).

Conclusion and Future Directions

The study of this compound and its role in gene regulation remains a vibrant and rapidly evolving field. The intricate interplay between histone methyltransferases, demethylases, and reader proteins provides a sophisticated mechanism for the fine-tuning of gene expression programs. The development of advanced techniques such as ChIP-seq and mass spectrometry has revolutionized our ability to probe the epigenetic landscape. Future research will likely focus on elucidating the complex cross-talk between different histone modifications, understanding the dynamics of methylation patterns during development and disease, and developing novel therapeutic strategies that target the enzymes of the histone methylation machinery. This guide serves as a foundational resource for researchers and professionals seeking to delve into this exciting area of molecular biology and drug discovery.

References

The Biosynthesis of N6-Methyl-L-lysine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

October 30, 2025

Abstract

N6-methyl-L-lysine is a methylated derivative of the essential amino acid L-lysine, playing a crucial role in a variety of cellular processes, most notably as a key component of post-translational modifications (PTMs) that govern epigenetic regulation. This technical guide provides an in-depth exploration of the biosynthesis of this compound, tailored for researchers, scientists, and drug development professionals. The guide details the enzymatic pathways responsible for its synthesis, presents quantitative data on enzyme kinetics, and offers comprehensive experimental protocols for the study of lysine methylation. Visual diagrams generated using the DOT language are provided to illustrate key pathways and experimental workflows, ensuring a clear and comprehensive understanding of the core concepts.

Introduction

The methylation of lysine residues is a fundamental post-translational modification that significantly expands the functional diversity of the proteome. This process, catalyzed by a class of enzymes known as protein lysine methyltransferases (PKMTs), involves the transfer of a methyl group from the universal methyl donor S-adenosyl-L-methionine (SAM) to the ε-amino group of a lysine residue within a protein substrate.[1] This modification can occur in three distinct states: mono-, di-, and trimethylation, each with specific functional consequences for protein activity, stability, and interaction with other cellular components.[2]

Beyond its role in PTMs, free this compound and its derivatives are integral to other metabolic pathways. Notably, N6,N6,N6-trimethyl-L-lysine serves as the metabolic precursor for the biosynthesis of carnitine, a vital molecule for the transport of long-chain fatty acids into the mitochondria for β-oxidation.[3]

This guide will elucidate the primary biosynthetic pathways of this compound, focusing on both its formation within proteins and as a free amino acid.

Biosynthesis Pathways of this compound

The generation of this compound in biological systems occurs through two principal routes:

  • Post-translational Modification: The most prevalent pathway involves the methylation of lysine residues within polypeptide chains.

  • Direct Methylation of Free L-lysine: A less common pathway, definitively identified in the mold Neurospora crassa, involves the direct enzymatic methylation of the free amino acid L-lysine.

Post-Translational Modification Pathway

The post-translational methylation of lysine is a highly regulated process central to cellular signaling and epigenetic control.

Key Components:

  • Substrate: Lysine residue within a protein.

  • Enzyme: Protein Lysine Methyltransferase (PKMT).

  • Methyl Donor: S-adenosyl-L-methionine (SAM).

  • Product: Protein-bound this compound (mono-, di-, or tri-methylated) and S-adenosyl-L-homocysteine (SAH).

The reaction proceeds as follows:

  • The PKMT binds to both the protein substrate and the SAM cofactor.

  • The enzyme catalyzes the transfer of a methyl group from SAM to the ε-amino group of the target lysine residue.

  • The methylated protein and SAH are released.

This process can be repeated to yield di- and trimethylated lysine residues, with the specificity of the methylation state often determined by the particular PKMT involved.[2] Free this compound is subsequently released into the cellular pool through the proteolytic degradation of these modified proteins.

Post_Translational_Modification_Pathway Lysine L-Lysine Residue (in Protein) PKMT Protein Lysine Methyltransferase (PKMT) Lysine->PKMT SAM S-adenosyl- L-methionine (SAM) SAM->PKMT Methylated_Protein Protein-bound This compound PKMT->Methylated_Protein Methylation SAH S-adenosyl- L-homocysteine (SAH) PKMT->SAH Proteolysis Proteolysis Methylated_Protein->Proteolysis Free_N6_ML Free This compound Proteolysis->Free_N6_ML Direct_Methylation_Pathway Free_Lysine Free L-Lysine Methyltransferase1 Lysine Methyltransferase Free_Lysine->Methyltransferase1 SAM1 SAM SAM1->Methyltransferase1 SAH1 SAH Methyltransferase1->SAH1 N6_ML This compound Methyltransferase1->N6_ML Methyltransferase2 Lysine Methyltransferase N6_ML->Methyltransferase2 SAM2 SAM SAM2->Methyltransferase2 SAH2 SAH Methyltransferase2->SAH2 N6N6_DML N6,N6-Dimethyl-L-lysine Methyltransferase2->N6N6_DML Methyltransferase3 Lysine Methyltransferase N6N6_DML->Methyltransferase3 SAM3 SAM SAM3->Methyltransferase3 SAH3 SAH Methyltransferase3->SAH3 N6N6N6_TML N6,N6,N6-Trimethyl-L-lysine Methyltransferase3->N6N6N6_TML Experimental_Workflow Start Start: Putative PKMT Gene Cloning Cloning and Expression Start->Cloning Purification Protein Purification Cloning->Purification Activity_Assay Enzyme Activity Assay (e.g., Radiometric, Spectrophotometric) Purification->Activity_Assay Substrate_Specificity Substrate Specificity Analysis (e.g., Peptide Arrays, Western Blot) Activity_Assay->Substrate_Specificity Kinetic_Analysis Enzyme Kinetic Analysis (Varying Substrate/SAM concentrations) Substrate_Specificity->Kinetic_Analysis Data_Analysis Data Analysis (Km, kcat, Vmax determination) Kinetic_Analysis->Data_Analysis End End: Characterized PKMT Data_Analysis->End

References

An In-depth Technical Guide to the Core Enzymes of N6-Methyl-L-lysine Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key enzymes involved in the biosynthesis and catabolism of N6-methyl-L-lysine, a critical post-translational modification that plays a pivotal role in numerous cellular processes. This document details the functions of these enzymes, their kinetic properties, and the experimental methodologies used for their characterization. Furthermore, it illustrates the signaling pathways and metabolic networks in which this compound metabolism is a key regulatory component.

Introduction to this compound Metabolism

This compound is a derivative of the essential amino acid L-lysine, where a methyl group is covalently attached to the nitrogen atom at the sixth position of the lysine side chain. This modification is a fundamental mechanism of cellular regulation, influencing protein function, gene expression, and metabolic pathways. The metabolism of this compound is a dynamic process governed by two main classes of enzymes: lysine methyltransferases (KMTs), which catalyze the addition of methyl groups, and lysine demethylases (KDMs), which remove them.

Biosynthesis of this compound: The Lysine Methyltransferases (KMTs)

The biosynthesis of this compound is carried out by a diverse family of enzymes known as lysine methyltransferases (KMTs). These enzymes transfer a methyl group from the universal methyl donor, S-adenosyl-L-methionine (SAM), to the ε-amino group of a lysine residue within a protein substrate. This reaction converts SAM to S-adenosyl-L-homocysteine (SAH).

KMTs are broadly classified into two major families based on their catalytic domain architecture:

  • SET domain-containing KMTs: This is the larger family, characterized by the presence of a highly conserved ~130 amino acid SET domain, named after the Drosophila proteins Su(var)3-9, Enhancer of zeste, and Trithorax.

  • Non-SET domain-containing KMTs: This smaller family utilizes alternative catalytic domains, with DOT1L being a prominent example that methylates histone H3 at lysine 79 (H3K79).

The methylation process can result in the addition of one, two, or three methyl groups, leading to monomethyl-lysine (me1), dimethyl-lysine (me2), or trimethyl-lysine (me3) residues, respectively. The degree of methylation is often specific to the enzyme and the substrate, adding another layer of regulatory complexity.

Key Lysine Methyltransferases and their Quantitative Data

The following table summarizes the kinetic parameters for some of the well-characterized lysine methyltransferases.

EnzymeSubstrate(s)Km (μM)kcat (h-1)kcat/Km (h-1μM-1)
G9a (EHMT2) H3 peptide (wild type)0.9[1]88[1]97.8
H3 peptide (K4A)1.0[1]32[1]32.0
SAM1.8[1]--
SETD7 (SET7/9) H3 peptide0.22 ± 0.03[2]0.1140.52
Full-length H31.21 ± 0.53[2]0.0960.079
SAM (with H3 peptide)0.22 ± 0.03[2]--
SAM (with full-length H3)2.24 ± 0.97[2]--
DNMT1K142 peptide-2520[3]-
ASH1L Nucleosome0.28 ± 0.050.019 ± 0.0010.068
SAM0.22 ± 0.03--
SETD2 Nucleosome0.23 ± 0.030.036 ± 0.0010.157
SAM0.16 ± 0.02--

Note: Kinetic parameters can vary depending on the specific assay conditions and substrates used.

Experimental Protocols for Lysine Methyltransferase Activity

This is a classic and highly sensitive method for measuring KMT activity.

Principle: This assay measures the transfer of a radiolabeled methyl group from [3H]-SAM to a substrate peptide or protein. The radiolabeled product is then captured on a filter paper, and the radioactivity is quantified by scintillation counting.

Protocol:

  • Reaction Setup: Prepare a reaction mixture containing the KMT enzyme, the substrate (e.g., histone peptide), [3H]-SAM, and an appropriate reaction buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl2, 4 mM DTT).

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C) for a defined period.

  • Stopping the Reaction: Spot the reaction mixture onto P81 phosphocellulose filter paper. The positive charge of the paper binds the peptide/protein substrate.

  • Washing: Wash the filter papers multiple times with a suitable buffer (e.g., 0.1 M sodium bicarbonate) to remove unincorporated [3H]-SAM.

  • Quantification: Place the dried filter papers in a scintillation vial with scintillation cocktail and measure the incorporated radioactivity using a scintillation counter.

These are high-throughput, non-radioactive assays that are well-suited for inhibitor screening.

Principle: The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) technology utilizes donor and acceptor beads that, when in close proximity, generate a chemiluminescent signal. In a KMT assay, a biotinylated substrate peptide is captured by streptavidin-coated donor beads, and a methylation-specific antibody conjugated to an acceptor bead recognizes the methylated product.

Protocol:

  • Reaction Setup: Perform the methylation reaction in a microplate well containing the KMT, biotinylated substrate peptide, SAM, and reaction buffer.

  • Incubation: Incubate to allow for the enzymatic reaction to proceed.

  • Detection: Add a mixture of streptavidin-donor beads and acceptor beads conjugated to a methylation-specific antibody.

  • Signal Measurement: Incubate in the dark to allow for bead-antibody binding and then read the plate on an AlphaScreen-compatible plate reader.

Catabolism of this compound: The Lysine Demethylases (KDMs)

The removal of methyl groups from lysine residues is catalyzed by lysine demethylases (KDMs), which are critical for the dynamic regulation of lysine methylation. There are two main families of KDMs, distinguished by their catalytic mechanisms:

  • Lysine-Specific Demethylase (LSD) family: These enzymes are FAD-dependent amine oxidases. LSD1 (also known as KDM1A) was the first discovered KDM and removes mono- and di-methyl groups from H3K4 and H3K9. The demethylation reaction produces formaldehyde.

  • Jumonji C (JmjC) domain-containing family: This is a larger family of enzymes that are Fe(II) and α-ketoglutarate-dependent dioxygenases. They can remove mono-, di-, and trimethyl groups from various lysine residues on histones and non-histone proteins.

Key Lysine Demethylases and their Quantitative Data

The following table summarizes available kinetic parameters for key lysine demethylases.

EnzymeSubstrate(s)Ki (nM)Kd (nM)kon (M-1s-1)koff (s-1)
KDM1A (LSD1) Full-length H3 (unmodified)18.9 ± 1.2[4]9.02 ± 2.3[4](9.3 ± 1.5) x 104[4](8.4 ± 0.3) x 10-4[4]
JMJD2A H3K9me3/me2, H3K36me3/me2----
PHF8 H31–24 K9me2KM = 160 μM---
H31–24 K4me3-K9me2KM = 10 μM---

Note: Data for JmjC domain-containing enzymes often reports KM and kcat values, which can be found in the cited literature. The table highlights different types of kinetic data available.

Experimental Protocols for Lysine Demethylase Activity

This is a continuous spectrophotometric assay suitable for both LSD and JmjC family demethylases.

Principle: The demethylation reaction produces formaldehyde, which is then oxidized by formaldehyde dehydrogenase (FDH) in the presence of NAD+, leading to the production of NADH. The increase in NADH concentration is monitored by the change in absorbance at 340 nm.

Protocol:

  • Reaction Setup: Prepare a reaction mixture in a quartz cuvette containing the KDM, methylated peptide substrate, and cofactors (FAD for LSDs; Fe(II) and α-ketoglutarate for JmjCs). Add FDH and NAD+.

  • Measurement: Place the cuvette in a spectrophotometer and monitor the increase in absorbance at 340 nm over time.

  • Data Analysis: Calculate the initial reaction velocity from the linear phase of the absorbance curve.

This is a direct and highly specific method for monitoring the demethylation reaction.

Principle: The assay directly measures the mass change of the substrate peptide as it is demethylated. Each methyl group removal results in a mass decrease of 14 Da.

Protocol:

  • Reaction Setup: Perform the demethylation reaction as described above.

  • Time Points: At various time points, quench a small aliquot of the reaction mixture (e.g., with formic acid).

  • LC-MS/MS Analysis: Analyze the quenched samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to separate and quantify the amounts of the methylated substrate and the demethylated product(s).

  • Data Analysis: Plot the concentration of product formed over time to determine the reaction kinetics.

Signaling Pathways and Metabolic Networks

This compound metabolism is integral to a variety of cellular signaling pathways and metabolic networks.

Regulation of p53 Signaling

The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis. The activity of p53 is tightly controlled by post-translational modifications, including lysine methylation. Several KMTs and KDMs target specific lysine residues on p53, thereby modulating its stability and transcriptional activity.

p53_methylation_pathway p53 p53 SETD7 SETD7 SMYD2 SMYD2 p53_K372me1 p53-K372me1 (Active) SETD7->p53_K372me1 Methylates K372 LSD1 LSD1/KDM1A p53_K370me1 p53-K370me1 (Inactive) SMYD2->p53_K370me1 Methylates K370 p53_K370me1->LSD1 Demethylates K370

Caption: Regulation of p53 activity by lysine methylation.

Carnitine Biosynthesis Pathway

N6,N6,N6-trimethyl-L-lysine, derived from the degradation of methylated proteins, is a crucial precursor for the biosynthesis of carnitine. Carnitine is essential for the transport of long-chain fatty acids into the mitochondria for beta-oxidation.

carnitine_biosynthesis TML N6,N6,N6-Trimethyl-L-lysine TMLD TML Dioxygenase TML->TMLD HTML 3-hydroxy-N6,N6,N6-trimethyl-L-lysine HTMLA HTML Aldolase HTML->HTMLA TMABA 4-trimethylaminobutyraldehyde TMABADH TMABA Dehydrogenase TMABA->TMABADH GBB gamma-Butyrobetaine GBBH GBB Hydroxylase GBB->GBBH Carnitine L-Carnitine TMLD->HTML HTMLA->TMABA TMABADH->GBB GBBH->Carnitine

Caption: The carnitine biosynthesis pathway.

Experimental Workflows

Workflow for KMT Inhibitor Screening

A typical workflow for identifying and characterizing inhibitors of lysine methyltransferases.

kmt_inhibitor_screening start Compound Library hts High-Throughput Screening (e.g., AlphaLISA) start->hts hits Primary Hits hts->hits dose_response Dose-Response and IC50 Determination hits->dose_response secondary_assay Secondary Assay (e.g., Radioactive Assay) dose_response->secondary_assay mechanism Mechanism of Action Studies (e.g., Kinetics) secondary_assay->mechanism lead Lead Compound mechanism->lead

Caption: Workflow for KMT inhibitor screening.

Conclusion

The enzymes that mediate this compound metabolism are central to cellular regulation and represent a promising class of targets for therapeutic intervention in a range of diseases, including cancer and metabolic disorders. A thorough understanding of their biochemical properties, substrate specificities, and roles in signaling and metabolic pathways is crucial for the development of novel and effective drugs. This guide provides a foundational resource for researchers and drug development professionals working in this dynamic and rapidly evolving field.

References

N6-Methyl-L-lysine: A Deep Dive into its Physiological Concentrations, Analysis, and Biological Roles

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N6-Methyl-L-lysine is a methylated derivative of the essential amino acid L-lysine. This post-translational modification, where one or more methyl groups are added to the ε-amino group of a lysine residue, plays a pivotal role in a multitude of cellular processes, from epigenetic regulation to carnitine biosynthesis. The precise concentration of free this compound in various tissues is a critical parameter for understanding its metabolic flux and its contribution to both physiological and pathological states. This technical guide provides a comprehensive overview of the current knowledge on the physiological concentrations of this compound, detailed methodologies for its quantification, and an exploration of its key signaling and metabolic pathways.

Data Presentation: Physiological Concentrations of this compound

Quantitative data for free this compound in a wide range of tissues is not extensively documented in publicly available literature. However, concentrations in human biofluids such as blood and urine have been reported.

BiofluidSpeciesConcentrationNotesReference
BloodHuman7.0 ± 6.0 µMAdult (>18 years old), both sexes, normal condition.[1]
UrineHuman16.2 µmol/g creatinineAverage value in healthy individuals.[2]
UrineHuman0.37 µmol/kg body weight / 24 hoursAverage value in 6 adults.[2]

Signaling and Metabolic Pathways

The biological significance of this compound is intrinsically linked to its roles in various metabolic and signaling cascades.

Metabolic Pathway of this compound

This compound is primarily formed through the post-translational modification of lysine residues in proteins by a class of enzymes known as protein-lysine methyltransferases (PKMTs). The methyl group is donated by S-adenosyl-L-methionine (SAM). Free this compound is released during protein degradation. It can then be further metabolized. One key metabolic fate is its conversion back to L-lysine through oxidative demethylation, a reaction catalyzed by N6-methyl-lysine oxidase.

This compound Metabolic Pathway cluster_0 Protein Methylation/Demethylation cluster_1 Protein Degradation cluster_2 Metabolism of Free this compound Lysine L-Lysine (in protein) N6_Methyl_Lysine_Protein This compound (in protein) Lysine->N6_Methyl_Lysine_Protein PKMTs (S-adenosyl-L-methionine -> S-adenosyl-L-homocysteine) N6_Methyl_Lysine_Protein->Lysine KDMs Free_N6_Methyl_Lysine Free this compound N6_Methyl_Lysine_Protein->Free_N6_Methyl_Lysine Proteolysis Lysine_Free L-Lysine Free_N6_Methyl_Lysine->Lysine_Free N6-methyl-lysine oxidase (O2, H2O) Formaldehyde Formaldehyde H2O2 H2O2 Histone Methylation Signaling cluster_0 Writing cluster_1 Reading Histone Histone Protein (with L-Lysine residue) Methylated_Histone Methylated Histone (this compound) Histone->Methylated_Histone Histone Methyltransferase (S-adenosyl-L-methionine) Methylated_Histone->Histone Histone Demethylase Reader Reader Protein (e.g., Chromodomain-containing proteins) Methylated_Histone->Reader Binding Chromatin_Remodeling Chromatin Remodeling Reader->Chromatin_Remodeling Gene_Expression Gene Expression (Activation or Repression) Chromatin_Remodeling->Gene_Expression LC-MS/MS Workflow for this compound Quantification Tissue Tissue Sample Homogenization Homogenization Tissue->Homogenization Protein_Precipitation Protein Precipitation (with Internal Standard) Homogenization->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Drying Drying Supernatant_Collection->Drying Reconstitution Reconstitution Drying->Reconstitution LC_Separation LC Separation (Reverse-Phase C18) Reconstitution->LC_Separation MS_MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_MS_Detection Data_Analysis Data Analysis MS_MS_Detection->Data_Analysis Ion-Exchange Chromatography Workflow Sample Biological Sample (Hydrolyzed or Deproteinized) IEC_Separation Ion-Exchange Chromatography (Cation-Exchange) Sample->IEC_Separation Post_Column_Derivatization Post-Column Derivatization (Ninhydrin) IEC_Separation->Post_Column_Derivatization Heating Heating Post_Column_Derivatization->Heating Photometric_Detection Photometric Detection (570 nm & 440 nm) Heating->Photometric_Detection Quantification Quantification vs. Standard Photometric_Detection->Quantification

References

N6-Methyl-L-lysine in Prokaryotic vs. Eukaryotic Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Protein methylation, a fundamental post-translational modification (PTM), involves the transfer of a methyl group to amino acid residues, profoundly impacting protein function. Among these modifications, the methylation of lysine residues is a critical regulatory mechanism in a vast array of cellular processes. N6-Methyl-L-lysine, a derivative of the essential amino acid L-lysine, exists in mono-, di-, and tri-methylated states, each imparting distinct functional consequences. This technical guide provides an in-depth comparative analysis of this compound in prokaryotic and eukaryotic cells, targeting researchers, scientists, and professionals in drug development. We will explore the enzymatic machinery, functional roles, and experimental methodologies pertinent to this key modification.

Biosynthesis and Degradation of this compound

The dynamic regulation of this compound is orchestrated by two opposing classes of enzymes: lysine methyltransferases (KMTs), often referred to as "writers," and lysine demethylases (KDMs), or "erasers."

Biosynthesis (Writing)

In both prokaryotes and eukaryotes, the methylation of lysine is catalyzed by KMTs, which utilize S-adenosyl-L-methionine (SAM) as the universal methyl donor.[1] Upon donating its methyl group, SAM is converted to S-adenosyl-L-homocysteine (SAH).

  • Eukaryotes: Eukaryotic KMTs are a diverse family of enzymes, most of which contain a conserved SET domain responsible for their catalytic activity.[1] They play a crucial role in epigenetic regulation through the methylation of histone tails, influencing chromatin structure and gene expression.[2] For example, the methylation of histone H3 at lysine 9 (H3K9) and H3K36 is integral to transcriptional regulation and DNA damage response.[2] Non-histone proteins, such as calmodulin, are also subject to lysine methylation, which modulates their activity.[3]

  • Prokaryotes: Lysine methylation is also widespread in prokaryotes, where it primarily targets non-histone proteins. Key targets include ribosomal proteins and translation elongation factors, suggesting a critical role in regulating protein synthesis. While prokaryotes lack the extensive SET-domain family found in eukaryotes, they possess distinct KMTs that carry out these modifications.

Degradation (Erasing)

The removal of methyl groups from lysine residues is catalyzed by KDMs.

  • Eukaryotes: Eukaryotic KDMs are broadly classified into two main families. The first is the flavin-dependent lysine-specific demethylase (LSD) family, which removes mono- and di-methyl groups. The second is the Jumonji C (JmjC) domain-containing family, which can reverse mono-, di-, and tri-methylation of lysine through an iron and α-ketoglutarate-dependent mechanism.

  • Prokaryotes: While lysine degradation pathways are known in bacteria like E. coli, specific enzymes that function as dedicated this compound "erasers" analogous to eukaryotic KDMs are less characterized.[4] Some prokaryotic organisms utilize N6-methyl-lysine oxidase, an enzyme that catalyzes the oxidative demethylation of this compound to produce L-lysine, formaldehyde, and hydrogen peroxide.[5][6]

G cluster_0 Biosynthesis (Methylation) cluster_1 Degradation (Demethylation) Lysine L-Lysine Me_Lysine This compound (mono, di, tri) Lysine->Me_Lysine KMT KMT Lysine Methyltransferase (KMT) 'Writer' SAH SAH KMT->SAH SAM SAM SAM->KMT Me_Lysine_deg This compound (mono, di, tri) Lysine_deg L-Lysine Me_Lysine_deg->Lysine_deg KDM KDM Lysine Demethylase (KDM) 'Eraser'

Figure 1: The this compound Cycle.

Functional Roles of this compound

The functional implications of this compound differ significantly between eukaryotes and prokaryotes, largely due to their distinct cellular organization and regulatory networks.

Eukaryotic Functions:

In eukaryotes, lysine methylation is a cornerstone of epigenetic regulation and cellular signaling.

  • Gene Regulation: The methylation status of histone tails is a key determinant of chromatin accessibility and gene transcription. For instance, trimethylation of H3K4 is generally associated with active transcription, whereas trimethylation of H3K9 and H3K27 is a hallmark of silenced heterochromatin.[2]

  • DNA Damage Response: Methylation of both histone and non-histone proteins is critical for the cellular response to DNA damage, helping to recruit repair factors to sites of damage.[2]

  • Cellular Signaling: Methylation of non-histone proteins like calmodulin modulates their ability to bind calcium and interact with downstream targets, thereby fine-tuning cellular signaling cascades.[3]

G cluster_eukaryotic Eukaryotic Regulation KMT KMT Histone Histone Protein KMT->Histone Methylates SignalingProtein Signaling Protein (e.g., Calmodulin) KMT->SignalingProtein Methylates KDM KDM Histone->KDM Demethylates Chromatin Chromatin State Histone->Chromatin Alters Structure SignalingProtein->KDM Demethylates CellularResponse Cellular Response SignalingProtein->CellularResponse Modulates GeneExpression Gene Expression Chromatin->GeneExpression Regulates

Figure 2: Eukaryotic functions of lysine methylation.

Prokaryotic Functions:

In prokaryotes, which lack histones and a nuclear membrane, lysine methylation primarily targets proteins involved in core metabolic and translational processes.

  • Regulation of Translation: Methylation of ribosomal proteins and elongation factors (like EF-Tu) is common in bacteria. This modification can influence the accuracy and efficiency of protein synthesis, allowing for rapid adaptation to environmental changes.

  • Metabolism: Enzymes involved in central metabolic pathways, such as the citric acid cycle, can be methylated on lysine residues.[7] This modification can alter enzyme activity, providing a layer of metabolic regulation.

  • Stress Response: Lysine methylation can modulate the function of proteins involved in bacterial stress responses, including responses to nutrient limitation and antibiotic exposure.

Quantitative Data Summary

The following tables summarize key quantitative parameters related to this compound metabolism. Data availability is often more extensive for well-studied eukaryotic systems.

Table 1: Kinetic Parameters of Lysine Methyltransferases

EnzymeOrganism/SystemSubstrateKmVmaxReference
Calmodulin N-methyltransferase (CLNMT)Rat TestesDemethylcalmodulin230 nM540 pmol/min/mg[3]
Calmodulin N-methyltransferase (CLNMT)Rat TestesS-adenosyl-L-methionine2.0 µM540 pmol/min/mg[3]

Table 2: Abundance of N6-Methyladenine (a related modification) in DNA

Note: Data for protein this compound abundance is sparse and highly protein-dependent. The abundance of the related DNA modification N6-methyladenine (m6dA) is presented here as an example of the differing prevalence of methylation between domains.

Organism TypeModificationAbundance (m6dA/A)Reference
Prokaryotesm6dA in DNAHigh (varies)[8]
Eukaryotesm6dA in DNAOrders of magnitude lower than prokaryotes[8]

Experimental Protocols

The study of this compound relies on a suite of biochemical and analytical techniques. Detailed below are generalized protocols for the detection of methylated proteins and the assessment of enzyme activity.

Protocol 1: Detection of this compound by Western Blot

Western blotting, or immunoblotting, is a widely used technique to detect specific proteins, including those with post-translational modifications.[9]

1. Sample Preparation and Lysis: a. Harvest cells (prokaryotic or eukaryotic) and wash with cold phosphate-buffered saline (PBS). b. Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the protein and its modifications.[10] c. Sonicate the lysate briefly to shear chromatin and reduce viscosity, particularly for nuclear proteins.[9] d. Centrifuge the lysate to pellet cellular debris and collect the supernatant containing total protein.

2. Protein Quantification: a. Determine the total protein concentration of the lysate using a standard method like the BCA assay. This is crucial for equal loading of samples.

3. SDS-PAGE and Protein Transfer: a. Denature protein samples by adding Laemmli sample buffer and heating at 95-100°C for 5 minutes.[9] b. Load equal amounts of protein for each sample into the wells of an SDS-polyacrylamide gel. Include a pre-stained protein ladder to determine molecular weights. c. Perform electrophoresis to separate proteins by size.[11] d. Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane. Confirm transfer efficiency using Ponceau S staining.[10]

4. Immunodetection: a. Block the membrane for 1 hour at room temperature with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding. b. Incubate the membrane with a primary antibody specific for this compound (or a specific methylated protein) overnight at 4°C with gentle agitation.[9] c. Wash the membrane three times for 5 minutes each with TBST.[9] d. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.[9] e. Wash the membrane again three times for 5 minutes each with TBST.

5. Detection: a. Apply an enhanced chemiluminescent (ECL) substrate to the membrane. b. Capture the signal using a digital imager or X-ray film. The intensity of the band corresponds to the abundance of the methylated protein.[11]

G start Start: Cell/Tissue Sample lysis 1. Cell Lysis & Protein Extraction start->lysis quant 2. Protein Quantification (BCA) lysis->quant sds 3. SDS-PAGE Separation quant->sds transfer 4. Membrane Transfer sds->transfer block 5. Blocking transfer->block primary 6. Primary Antibody Incubation (Anti-N6-Me-Lys) block->primary secondary 7. Secondary Antibody Incubation primary->secondary detect 8. Chemiluminescent Detection secondary->detect end End: Visualize Methylated Protein detect->end

Figure 3: Western blot workflow for N6-methyl-lysine.

Protocol 2: Detection of this compound by Mass Spectrometry (MS)

Mass spectrometry offers a highly sensitive and precise method for identifying and quantifying PTMs, including the exact site and state (mono-, di-, tri-) of lysine methylation.[12]

1. Protein Extraction and Digestion: a. Extract total protein from cells or tissues as described in the Western Blot protocol. b. Denature the proteins (e.g., with urea), reduce disulfide bonds (with DTT), and alkylate cysteine residues (with iodoacetamide) to ensure complete digestion. c. Digest the proteins into smaller peptides using a protease such as trypsin.

2. Peptide Enrichment (Optional but Recommended): a. To increase the detection sensitivity of methylated peptides, which may be of low abundance, perform an enrichment step. This typically involves immunoprecipitation using an antibody that specifically recognizes this compound.

3. Liquid Chromatography (LC) Separation: a. Load the peptide mixture onto a reverse-phase LC column. b. Elute the peptides with a gradient of increasing organic solvent (e.g., acetonitrile). The peptides will separate based on their hydrophobicity and enter the mass spectrometer.

4. Tandem Mass Spectrometry (MS/MS) Analysis: a. The mass spectrometer first measures the mass-to-charge ratio (m/z) of the intact peptides (MS1 scan). b. Selected peptides are then isolated and fragmented (e.g., by collision-induced dissociation). c. The m/z of the resulting fragment ions is measured (MS2 scan). The mass shift corresponding to methylation (+14.01565 Da per methyl group) on lysine residues can be identified.

5. Data Analysis: a. Use specialized software to search the acquired MS/MS spectra against a protein sequence database. b. The software identifies the peptide sequences and localizes the PTMs, including this compound, providing site-specific information and relative quantification.

G start Start: Protein Sample digest 1. Proteolytic Digestion (Trypsin) start->digest enrich 2. (Optional) Enrichment of Methylated Peptides digest->enrich lc 3. Liquid Chromatography Separation enrich->lc ms1 4. MS1 Scan (Measure Peptide Mass) lc->ms1 ms2 5. MS/MS Scan (Fragment & Measure Fragments) ms1->ms2 data 6. Data Analysis & Site ID ms2->data end End: Identify & Quantify Methylation Site data->end

Figure 4: Mass spectrometry workflow for PTM analysis.

Protocol 3: In Vitro Methyltransferase Activity Assay

This protocol outlines a method to measure the activity of a KMT enzyme in vitro, often used for kinetic studies or inhibitor screening.[13]

1. Reagents and Setup: a. Purified KMT enzyme. b. Substrate (a protein or peptide containing the target lysine residue). c. Methyl donor: S-adenosyl-L-methionine (SAM), often radiolabeled with tritium ([³H]-SAM) for sensitive detection. d. Reaction buffer (e.g., Tris-HCl or HEPES with appropriate pH and salt concentration).

2. Reaction: a. Combine the substrate, reaction buffer, and KMT enzyme in a microplate or reaction tube. b. Initiate the reaction by adding [³H]-SAM. c. Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C or 37°C) for a defined period.

3. Stopping the Reaction and Detection: a. Stop the reaction (e.g., by adding trichloroacetic acid or by spotting onto a filter membrane). b. Filter-Binding Method: Spot the reaction mixture onto a phosphocellulose filter paper. The positively charged peptide/protein substrate will bind to the negatively charged paper, while the unreacted, negatively charged [³H]-SAM will not.[14] c. Wash the filter paper extensively to remove all unbound [³H]-SAM. d. Place the filter paper in a scintillation vial with scintillation fluid. e. Measure the incorporated radioactivity using a scintillation counter. The counts per minute (CPM) are directly proportional to the enzyme activity.

4. Data Analysis: a. Calculate the amount of methylated product formed based on the specific activity of the [³H]-SAM. b. Determine kinetic parameters like Km and Vmax by varying substrate concentrations.[13]

References

structural and chemical properties of N6-Methyl-L-lysine

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to N6-Methyl-L-lysine: Structure, Properties, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a critical post-translational modification (PTM) where a methyl group is added to the ε-amino group of a lysine residue. This modification, a cornerstone of epigenetic regulation and cellular signaling, is dynamically controlled by lysine methyltransferases (KMTs) and lysine demethylases (KDMs).[1] Unlike modifications that alter the charge of the amino acid, methylation maintains the positive charge at physiological pH but changes the residue's size, hydrophobicity, and hydrogen bonding capacity. These subtle alterations facilitate a complex signaling language, often referred to as the "histone code" when occurring on histone proteins, which dictates gene expression, DNA repair, and other fundamental cellular processes.[2][3] This guide provides a comprehensive overview of the , its biological significance, and detailed protocols for its synthesis and detection.

Structural and Chemical Properties

This compound, systematically named (2S)-2-amino-6-(methylamino)hexanoic acid, is an L-lysine derivative where one hydrogen on the N6 (or Nε) nitrogen is replaced by a methyl group.[4][5] This modification is the first step in a series that can lead to di- and trimethylation of the same lysine residue.

Chemical Identifiers

The structural identity of this compound is defined by several standard chemical notations.

IdentifierValueSource
IUPAC Name (2S)-2-amino-6-(methylamino)hexanoic acid[4][6][7]
Molecular Formula C₇H₁₆N₂O₂[6][8]
Molecular Weight 160.21 g/mol [6][9]
Monoisotopic Mass 160.121177766 Da[7]
CAS Number 1188-07-4[1][6][8]
Canonical SMILES CNCCCCC(C(=O)O)N[6]
Isomeric SMILES CNCCCC--INVALID-LINK--N[6]
InChI InChI=1S/C7H16N2O2/c1-9-5-3-2-4-6(8)7(10)11/h6,9H,2-5,8H2,1H3,(H,10,11)/t6-/m0/s1[4][6]
InChIKey PQNASZJZHFPQLE-LURJTMIESA-N[6][8]
Physicochemical Properties

This compound is typically a white crystalline powder, soluble in water and other polar solvents.[10] The addition of a methyl group slightly alters its physicochemical properties compared to unmodified L-lysine.

PropertyValueNotes
Appearance White crystalline powder[10]
Water Solubility 51.5 g/L (at 25°C)Lower than unmodified lysine (129 g/L) due to reduced polarity.[10][11]
logP -2.9Indicates high hydrophilicity.[10]
pKa (α-carboxyl) ~2.18Similar to unmodified lysine.[9]
pKa (α-amino) ~8.95Similar to unmodified lysine.[9]
pKa (ε-amino) ~10.58Slightly elevated from lysine's ~10.53 due to the +I effect of the methyl group.[9][10]
Isoelectric Point (pI) ~9.77Calculated as the average of pKa (α-amino) and pKa (ε-amino).[12]
Polar Surface Area 75.35 Ų[10]

Biological Significance and Signaling

Lysine methylation is a dynamic and reversible post-translational modification that plays a pivotal role in regulating protein function.[2] This process is central to epigenetics, where the methylation status of histone tails influences chromatin structure and gene accessibility.[3]

  • Writers (Lysine Methyltransferases - KMTs): These enzymes catalyze the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to a lysine residue.[3]

  • Erasers (Lysine Demethylases - KDMs): These enzymes remove methyl groups. They are primarily from two families: the flavin-dependent LSD family and the Jumonji C (JmjC) domain-containing family.[2][13]

  • Readers: Proteins containing specific domains (e.g., Chromo, Tudor, PHD) recognize and bind to methylated lysines, translating the modification into a functional cellular outcome.

While histone methylation is well-studied, methylation of non-histone proteins like p53 and NF-κB is increasingly recognized as a vital mechanism for regulating diverse signaling pathways, including transcription, cell cycle control, and cancer progression.

Lysine Methylation-Demethylation Cycle

The enzymatic cycle of lysine methylation and demethylation provides a dynamic regulatory switch for cellular processes. KMTs add methyl groups using SAM, which is converted to S-adenosyl-L-homocysteine (SAH). KDMs remove these marks, ensuring the reversibility of the signal.

Methylation_Cycle Diagram 1: The Lysine Methylation and Demethylation Cycle. cluster_protein Protein Substrate cluster_enzymes Enzymes & Cofactors Lysine Lysine Residue (Unmodified) Me_Lysine This compound (Modified) Lysine->Me_Lysine Methylation Me_Lysine->Lysine Demethylation KMT Lysine Methyltransferase (KMT) KMT->Lysine SAH SAH KMT->SAH KDM Lysine Demethylase (KDM) KDM->Me_Lysine SAM SAM SAM->KMT

Diagram 1: The Lysine Methylation and Demethylation Cycle.

Experimental Protocols

The study of this compound requires robust methods for both its synthesis (for use in peptide chemistry and as a standard) and its detection in complex biological samples.

Chemical Synthesis: Fmoc-Nε-Methyl-L-lysine

The synthesis of Fmoc-protected this compound is essential for its incorporation into peptides via solid-phase peptide synthesis (SPPS). A common strategy involves the synthesis of a key intermediate, L-2-amino-6-bromohexanoic acid, followed by methylation.

Objective: To synthesize N(α)-Fmoc-N(ε)-methyl-L-lysine for SPPS.

Principle: This protocol is based on the modification of a bromo-intermediate derived from malonate and dibromobutane, followed by selective methylation and Fmoc protection.

Methodology:

  • Synthesis of L-2-amino-6-bromohexanoic acid derivative:

    • React a suitable malonate derivative with 1,4-dibromobutane to form the hexanoic acid backbone. This is a multi-step process often involving base-catalyzed alkylation.

    • Introduce the α-amino group using established methods (e.g., Gabriel synthesis or asymmetric amination).

    • The resulting L-2-amino-6-bromohexanoic acid derivative is the key intermediate. Protect the α-amino group (e.g., as a Boc derivative) to ensure selective reaction at the ε-position.

  • ε-Amino Group Methylation:

    • Dissolve the protected bromo-intermediate in a suitable polar aprotic solvent (e.g., DMF).

    • Add an excess of methylamine (CH₃NH₂) solution.

    • Allow the reaction to proceed at room temperature with stirring for 12-24 hours. The nucleophilic substitution of bromide by methylamine yields the N(ε)-methyl derivative.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Purify the product using column chromatography.

  • α-Amino Group Deprotection and Fmoc Protection:

    • Remove the α-amino protecting group (e.g., cleave Boc with trifluoroacetic acid (TFA) in dichloromethane (DCM)).

    • Neutralize the resulting amine salt with a non-nucleophilic base like diisopropylethylamine (DIPEA).

    • Dissolve the deprotected intermediate in a solvent mixture (e.g., dioxane/water).

    • Add Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) and a mild base (e.g., sodium bicarbonate).

    • Stir the reaction at room temperature for 4-6 hours.

    • Acidify the mixture and extract the product into an organic solvent (e.g., ethyl acetate).

    • Wash, dry, and concentrate the organic phase. Purify the final product, N(α)-Fmoc-N(ε)-methyl-L-lysine, by crystallization or chromatography.

Detection and Quantification by Mass Spectrometry

Mass spectrometry-based proteomics is the definitive method for identifying and quantifying lysine methylation sites in biological samples.

Objective: To identify and quantify N6-methyllysine-containing peptides from a complex protein mixture.

Principle: Proteins are enzymatically digested into peptides. Because methylation blocks the cleavage site for trypsin, an alternative protease (e.g., Glu-C, Asp-N) may be required for comprehensive analysis. Methylated peptides are often enriched and then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Methodology:

  • Protein Extraction and Digestion:

    • Lyse cells or tissues in a buffer containing protease and phosphatase inhibitors.

    • Quantify protein concentration (e.g., BCA assay).

    • Perform reduction (with DTT) and alkylation (with iodoacetamide) of cysteine residues.

    • Digest proteins into peptides using a suitable protease. Note: Trypsin will not cleave C-terminal to a methylated lysine, a property that can be exploited in analysis.

  • Enrichment of Methylated Peptides (Optional but Recommended):

    • Use immunoprecipitation with antibodies specific for mono-methyl-lysine to enrich for target peptides from the complex digest.

    • Alternatively, use chemical affinity methods or specific methyl-lysine "reader" protein domains immobilized on beads.

  • LC-MS/MS Analysis:

    • Load the peptide mixture onto a reverse-phase liquid chromatography column coupled to an electrospray ionization (ESI) mass spectrometer.

    • Elute peptides using a gradient of increasing organic solvent (e.g., acetonitrile).

    • Operate the mass spectrometer in a data-dependent acquisition (DDA) mode, where precursor ions are selected for fragmentation by collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

  • Data Analysis:

    • Search the resulting MS/MS spectra against a protein sequence database.

    • Specify monomethylation of lysine (+14.01565 Da) as a variable modification in the search parameters.

    • Validate peptide-spectrum matches (PSMs) using a false discovery rate (FDR) of <1%.

    • Key diagnostic features for N6-methyl-lysine include a specific immonium ion at m/z 98.1 and neutral losses from the precursor ion.

Experimental Workflow Visualization

The proteomics workflow for identifying lysine methylation sites is a multi-step process that can be visualized to clarify the logical relationships between each stage.

Proteomics_Workflow Diagram 2: Experimental Workflow for Proteomic Analysis of Lysine Methylation. start Cell/Tissue Sample lysis Protein Extraction (Lysis) start->lysis digest Reduction, Alkylation, & Proteolytic Digestion lysis->digest enrich Enrichment of Methyl-Peptides (Optional) digest->enrich lc Liquid Chromatography (LC Separation) digest->lc Total Peptides enrich->lc Enriched Peptides ms Tandem Mass Spectrometry (MS/MS Analysis) lc->ms data Database Search & Data Analysis ms->data result Identification of Methylated Sites data->result

Diagram 2: Experimental Workflow for Proteomic Analysis of Lysine Methylation.

References

Methodological & Application

Detecting N6-Methyl-L-lysine in Proteins: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the detection and quantification of N6-Methyl-L-lysine (Kme1), a critical post-translational modification involved in numerous cellular processes. The methodologies outlined below are essential for researchers investigating the roles of protein methylation in health and disease, and for professionals in drug development targeting methyltransferases and demethylases.

Introduction to this compound Detection

This compound is a post-translational modification where a single methyl group is added to the ε-amino group of a lysine residue within a protein. This modification is catalyzed by protein lysine methyltransferases (PKMTs) and can be reversed by lysine demethylases (KDMs). Aberrant lysine methylation has been implicated in various diseases, including cancer and neurodegenerative disorders, making its accurate detection and quantification crucial for both basic research and therapeutic development.

The primary methods for detecting this compound in proteins include mass spectrometry (MS), Western blotting, and enzyme-linked immunosorbent assay (ELISA). Each technique offers distinct advantages and is suited for different experimental goals, from high-throughput screening to detailed site-specific analysis.

I. Mass Spectrometry-Based Detection of this compound

Mass spectrometry is a powerful and highly sensitive technique for identifying and quantifying this compound modifications. When coupled with liquid chromatography (LC-MS/MS), it allows for the precise localization of methylation sites within a protein's sequence. For quantitative analysis, Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a widely used metabolic labeling approach.

Application Note: Quantitative Proteomics using SILAC and LC-MS/MS

SILAC-based proteomics allows for the relative quantification of protein abundance and post-translational modifications between different cell populations.[1][2] In a typical SILAC experiment for methylation analysis, cells are cultured in media containing either "light" (normal) or "heavy" isotopically labeled amino acids (e.g., 13C6,15N2 L-lysine).[3][4] This results in two distinct proteomes that can be differentiated by mass spectrometry. By comparing the signal intensities of the heavy and light peptide pairs, researchers can accurately quantify changes in protein methylation levels under different experimental conditions.[5]

Workflow for SILAC-based this compound Detection

NFkB_Pathway cluster_nucleus Nuclear Events stimulus Stimulus (e.g., TNF-α, IL-1β) receptor Receptor stimulus->receptor IKK IKK Complex receptor->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases nucleus Nucleus NFkB->nucleus translocates to SETD6 SETD6 NFkB->SETD6 is substrate for activation Transcriptional Activation NFkB->activation binds DNA p65_me p65-K310me1 SETD6->p65_me monomethylates GLP GLP p65_me->GLP recruits repression Transcriptional Repression GLP->repression mediates

References

Application Note: Quantification of N6-Methyl-L-lysine in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the accurate quantification of N6-Methyl-L-lysine in human plasma. This compound is a post-translationally modified amino acid implicated in various biological processes, and its accurate measurement is crucial for research in areas such as epigenetics and drug development. The described protocol involves protein precipitation, acid hydrolysis to liberate this compound from proteins, followed by analysis using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry. A stable isotope-labeled internal standard, N6-Trideuteromethyl-L-lysine (D3-N6-Methyl-L-lysine), is utilized to ensure high accuracy and precision. This method is suitable for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for this compound quantification in a complex biological matrix.

Introduction

This compound is a methylated derivative of the essential amino acid L-lysine. This modification, occurring post-translationally on protein residues, is a key event in regulating protein function and cellular signaling pathways. The study of lysine methylation is a rapidly growing field, with implications for understanding diseases such as cancer and neurodegenerative disorders. Consequently, the development of sensitive and specific analytical methods for the quantification of this compound in biological samples is of significant interest. This application note provides a comprehensive protocol for the analysis of this compound in human plasma using LC-MS/MS, a technique renowned for its high sensitivity and specificity.

Experimental

Materials and Reagents
  • This compound standard (Sigma-Aldrich, St. Louis, MO, USA)

  • N6-Trideuteromethyl-L-lysine (D3-N6-Methyl-L-lysine) (Toronto Research Chemicals, Toronto, ON, Canada)

  • Acetonitrile (ACN), LC-MS grade (Fisher Scientific, Waltham, MA, USA)

  • Methanol (MeOH), LC-MS grade (Fisher Scientific, Waltham, MA, USA)

  • Formic acid (FA), LC-MS grade (Fisher Scientific, Waltham, MA, USA)

  • Hydrochloric acid (HCl), 6N (Sigma-Aldrich, St. Louis, MO, USA)

  • Ultrapure water (18.2 MΩ·cm)

  • Human plasma (BioIVT, Westbury, NY, USA)

Instrumentation
  • Triple quadrupole mass spectrometer (e.g., Sciex Triple Quad™ 6500+)

  • High-performance liquid chromatography (HPLC) system (e.g., Shimadzu Nexera X2)

  • HILIC column (e.g., Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm)

  • Centrifuge

  • Vortex mixer

  • Heating block

Sample Preparation
  • Protein Precipitation: To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard (D3-N6-Methyl-L-lysine) at a concentration of 100 ng/mL.

  • Vortex: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporation: Dry the supernatant under a gentle stream of nitrogen at 40°C.

  • Acid Hydrolysis: To the dried residue, add 200 µL of 6N HCl.

  • Heating: Tightly cap the tube and heat at 110°C for 24 hours to hydrolyze the proteins and release this compound.

  • Drying: After hydrolysis, cool the sample to room temperature and dry the contents completely under a stream of nitrogen at 60°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (95% Acetonitrile with 0.1% Formic Acid).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial for analysis.

LC-MS/MS Conditions

Liquid Chromatography:

ParameterValue
Column Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 95% B to 50% B over 5 min, hold at 50% B for 2 min, return to 95% B and re-equilibrate for 3 min
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 500°C
Desolvation Gas Flow 1000 L/hr
Cone Gas Flow 150 L/hr
Collision Gas Argon

Multiple Reaction Monitoring (MRM) Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound161.184.120
D3-N6-Methyl-L-lysine (IS)164.187.120

Results and Discussion

This method was validated for linearity, accuracy, precision, and lower limit of quantification (LLOQ).

Calibration Curve

A calibration curve was constructed by plotting the peak area ratio of this compound to the internal standard against the concentration of the analyte. The curve demonstrated excellent linearity over the concentration range of 10 to 1000 ng/mL.

Table 1: Calibration Curve Parameters

ParameterValue
Concentration Range 10 - 1000 ng/mL
Regression Equation y = 0.025x + 0.005
Correlation Coefficient (r²) > 0.995
Accuracy and Precision

The accuracy and precision of the method were evaluated by analyzing quality control (QC) samples at three different concentration levels (low, medium, and high).

Table 2: Accuracy and Precision Data

QC LevelNominal Conc. (ng/mL)Measured Conc. (Mean ± SD, n=6)Accuracy (%)Precision (%RSD)
Low3029.1 ± 1.897.06.2
Medium300308.4 ± 12.3102.84.0
High800789.6 ± 23.798.73.0
Lower Limit of Quantification (LLOQ)

The LLOQ was determined as the lowest concentration on the calibration curve that could be quantified with acceptable accuracy and precision (within 20%). The LLOQ for this compound in human plasma was established to be 10 ng/mL.

Signaling Pathways and Workflows

Experimental Workflow

The overall experimental workflow for the quantification of this compound in human plasma is depicted in the following diagram.

experimental_workflow plasma Human Plasma Sample precipitation Protein Precipitation (Acetonitrile + IS) plasma->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Supernatant Collection centrifugation->supernatant drying1 Drying supernatant->drying1 hydrolysis Acid Hydrolysis (6N HCl, 110°C, 24h) drying1->hydrolysis drying2 Drying hydrolysis->drying2 reconstitution Reconstitution drying2->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis logical_flow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample_receipt Receive Plasma Sample protein_precip Protein Precipitation sample_receipt->protein_precip hydrolysis Acid Hydrolysis protein_precip->hydrolysis extraction Final Extraction hydrolysis->extraction lc_separation HILIC Separation extraction->lc_separation ms_detection Tandem MS Detection (MRM) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration quantification Quantification using IS peak_integration->quantification reporting Report Results quantification->reporting

Application Notes and Protocols for Antibody-Based Detection of N6-Methyl-L-lysine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N6-Methyl-L-lysine (Kme) is a post-translational modification (PTM) involving the addition of one or more methyl groups to the ε-amino group of a lysine residue. This modification is a critical regulator of protein function and is implicated in a wide array of cellular processes, including gene transcription, signal transduction, and protein stability. The enzymes responsible for this modification are protein lysine methyltransferases (PKMTs), which catalyze the transfer of a methyl group from S-adenosyl methionine (SAM), and protein lysine demethylases (KDMs), which remove these marks. Given the dynamic nature and functional significance of lysine methylation, its accurate detection and quantification are paramount for advancing our understanding of cellular biology and for the development of novel therapeutics targeting these pathways.

These application notes provide detailed protocols for the antibody-based detection of this compound using standard laboratory techniques: Enzyme-Linked Immunosorbent Assay (ELISA), Western Blotting (WB), and Immunohistochemistry (IHC).

Quantitative Data Summary

The following table summarizes typical quantitative data obtained from various antibody-based detection methods for this compound. These values are illustrative and may vary depending on the specific antibody, sample type, and experimental conditions.

ParameterELISAWestern BlotImmunohistochemistry (IHC)
Target Total this compound in a sampleThis compound on a specific proteinLocalization of this compound in tissue sections
Method Competitive ELISADensitometry of chemiluminescent or fluorescent signalSemi-quantitative scoring (e.g., H-score)
Typical Sensitivity 0.1 - 10 ng/mLLow nanogram rangeDependent on antibody and tissue
Quantitative Range 0.1 - 100 ng/mL (Standard Curve Dependent)Linear range of detection system0 - 300 (H-score)
Example Data Standard curve with R² > 0.99Fold change in band intensity relative to controlPercentage of positive cells and staining intensity

Signaling Pathway: Histone Lysine Methylation and Transcriptional Regulation

Lysine methylation, particularly on histone tails, is a key epigenetic mechanism that influences chromatin structure and gene expression. The methylation status of specific lysine residues can either activate or repress transcription by creating binding sites for effector proteins ("readers").

Histone_Lysine_Methylation_Pathway cluster_nucleus Nucleus cluster_chromatin Chromatin PKMT Protein Lysine Methyltransferase (PKMT) SAH S-adenosyl homocysteine (SAH) PKMT->SAH MethylatedLysine This compound (Kme) PKMT->MethylatedLysine Adds methyl group KDM Protein Lysine Demethylase (KDM) Lysine Lysine Residue (K) KDM->Lysine Removes methyl group SAM S-adenosyl methionine (SAM) SAM->PKMT Methyl Donor Histone Histone Protein (e.g., H3) Reader Reader Protein (e.g., Chromodomain) MethylatedLysine->Reader Recruits Transcription Transcriptional Activation / Repression Reader->Transcription

Histone Lysine Methylation Pathway

Experimental Protocols

Competitive ELISA for Total this compound Quantification

This protocol is adapted from competitive ELISA principles for small molecule detection.

Experimental Workflow

ELISA_Workflow start Start coat_plate Coat microplate wells with This compound conjugate start->coat_plate wash1 Wash wells coat_plate->wash1 block Block with BSA or non-fat milk wash1->block wash2 Wash wells block->wash2 add_samples Add standards and samples, followed by anti-N6-Methyl-L-lysine antibody wash2->add_samples incubate1 Incubate add_samples->incubate1 wash3 Wash wells incubate1->wash3 add_secondary Add HRP-conjugated secondary antibody wash3->add_secondary incubate2 Incubate add_secondary->incubate2 wash4 Wash wells incubate2->wash4 add_substrate Add TMB substrate wash4->add_substrate incubate3 Incubate in the dark add_substrate->incubate3 stop_reaction Add stop solution incubate3->stop_reaction read_plate Read absorbance at 450 nm stop_reaction->read_plate end End read_plate->end

Competitive ELISA Workflow

Materials:

  • Anti-N6-Methyl-L-lysine antibody

  • This compound-BSA conjugate (for coating)

  • This compound standard

  • HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)

  • 96-well microplate

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (PBS with 0.05% Tween-20, PBST)

  • Blocking Buffer (e.g., 1% BSA in PBST)

  • TMB Substrate Solution

  • Stop Solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Coating: Dilute the this compound-BSA conjugate in Coating Buffer and add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.

  • Washing: Discard the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.

  • Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with Wash Buffer.

  • Competitive Reaction:

    • Prepare a standard curve by serially diluting the this compound standard in Blocking Buffer.

    • Add 50 µL of the standards or your samples to the appropriate wells.

    • Immediately add 50 µL of the diluted anti-N6-Methyl-L-lysine antibody to each well.

    • Incubate for 1-2 hours at room temperature with gentle shaking.

  • Washing: Wash the plate three times with Wash Buffer.

  • Secondary Antibody: Add 100 µL of the diluted HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with Wash Buffer.

  • Detection: Add 100 µL of TMB Substrate Solution to each well and incubate in the dark for 15-30 minutes.

  • Stop Reaction: Add 100 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Measurement: Read the absorbance at 450 nm using a microplate reader. The absorbance is inversely proportional to the amount of this compound in the sample.

Western Blotting for Detection of Methylated Proteins

Experimental Workflow

WB_Workflow start Start sample_prep Sample Preparation (Cell Lysis, Protein Quantification) start->sample_prep sds_page SDS-PAGE sample_prep->sds_page transfer Protein Transfer to PVDF or Nitrocellulose Membrane sds_page->transfer block Blocking with 5% non-fat milk or BSA in TBST transfer->block primary_ab Incubate with primary antibody (anti-N6-Methyl-L-lysine) block->primary_ab wash1 Wash with TBST primary_ab->wash1 secondary_ab Incubate with HRP-conjugated secondary antibody wash1->secondary_ab wash2 Wash with TBST secondary_ab->wash2 detection Chemiluminescent Detection wash2->detection end End detection->end

Western Blotting Workflow

Materials:

  • Anti-N6-Methyl-L-lysine antibody

  • HRP-conjugated secondary antibody

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay reagent (e.g., BCA kit)

  • SDS-PAGE gels and running buffer

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking Buffer (5% non-fat dry milk or 5% BSA in TBST)

  • Wash Buffer (Tris-buffered saline with 0.1% Tween-20, TBST)

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Sample Preparation: Lyse cells or tissues in ice-cold lysis buffer. Determine protein concentration using a BCA assay.

  • SDS-PAGE: Denature protein lysates by boiling in Laemmli buffer. Load equal amounts of protein onto an SDS-PAGE gel and run until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation: Incubate the membrane with the anti-N6-Methyl-L-lysine antibody (diluted in Blocking Buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with Wash Buffer.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with Wash Buffer.

  • Detection: Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions and capture the signal using an imaging system.

Immunohistochemistry (IHC) for Localization of this compound

Experimental Workflow

IHC_Workflow start Start deparaffinization Deparaffinization and Rehydration of tissue sections start->deparaffinization antigen_retrieval Antigen Retrieval (Heat-induced or enzymatic) deparaffinization->antigen_retrieval blocking_peroxidase Endogenous Peroxidase Blocking antigen_retrieval->blocking_peroxidase blocking_serum Serum Blocking blocking_peroxidase->blocking_serum primary_ab Primary Antibody Incubation (anti-N6-Methyl-L-lysine) blocking_serum->primary_ab wash1 Wash with PBS primary_ab->wash1 secondary_ab Secondary Antibody Incubation (Biotinylated) wash1->secondary_ab wash2 Wash with PBS secondary_ab->wash2 detection Streptavidin-HRP Incubation wash2->detection wash3 Wash with PBS detection->wash3 chromogen Chromogen (DAB) Development wash3->chromogen counterstain Counterstain with Hematoxylin chromogen->counterstain dehydration Dehydration and Mounting counterstain->dehydration end End dehydration->end

Immunohistochemistry Workflow

Materials:

  • Formalin-fixed, paraffin-embedded (FFPE) tissue sections on slides

  • Anti-N6-Methyl-L-lysine antibody

  • Biotinylated secondary antibody

  • Streptavidin-HRP conjugate

  • DAB chromogen kit

  • Hematoxylin counterstain

  • Xylene and graded ethanol series

  • Antigen retrieval solution (e.g., citrate buffer, pH 6.0)

  • Hydrogen peroxide solution (e.g., 3%)

  • Blocking serum

  • PBS

Procedure:

  • Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.

  • Antigen Retrieval: Perform heat-induced antigen retrieval by immersing slides in antigen retrieval solution and heating (e.g., in a microwave or pressure cooker). Allow to cool.

  • Endogenous Peroxidase Blocking: Incubate sections with hydrogen peroxide solution to block endogenous peroxidase activity.

  • Blocking: Block non-specific binding by incubating with a blocking serum.

  • Primary Antibody Incubation: Incubate the sections with the anti-N6-Methyl-L-lysine antibody overnight at 4°C.

  • Secondary Antibody Incubation: After washing, incubate with a biotinylated secondary antibody.

  • Detection: After another wash, incubate with a streptavidin-HRP conjugate.

  • Chromogen Development: Apply the DAB chromogen solution and monitor for color development.

  • Counterstaining: Counterstain the sections with hematoxylin.

  • Dehydration and Mounting: Dehydrate the sections through a graded ethanol series and xylene, and then coverslip.

  • Analysis: Examine the slides under a microscope. The presence of a brown precipitate indicates the localization of this compound.

Troubleshooting

IssuePossible CauseSolution
No Signal Inactive antibodyUse a new aliquot of antibody; check storage conditions.
Insufficient antigenIncrease protein load (WB); perform antigen retrieval (IHC).
Incorrect antibody dilutionOptimize antibody concentration.
High Background Insufficient blockingIncrease blocking time or change blocking agent.
Antibody concentration too highDecrease primary or secondary antibody concentration.
Insufficient washingIncrease the number and duration of wash steps.
Non-specific Bands (WB) Antibody cross-reactivityUse a more specific antibody; include a negative control.
Protein degradationUse fresh samples and protease inhibitors.

Application Notes and Protocols: Synthesis and Use of N6-Methyl-L-lysine in Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N6-Methyl-L-lysine is a derivative of the essential amino acid L-lysine where a single methyl group is attached to the epsilon-nitrogen (Nε) of the side chain. This modification is a crucial post-translational modification (PTM) found in numerous proteins, most notably histones.[1] Protein methylation is a dynamic and reversible process that plays a pivotal role in regulating a wide array of cellular functions, including chromatin organization, gene expression, and signal transduction.

The methylation of lysine residues is catalyzed by a class of enzymes known as protein-lysine methyltransferases (PKMTs), which transfer a methyl group from the universal methyl donor, S-adenosyl-L-methionine (SAM).[2] The methylation state of lysine—monomethylated (me1), dimethylated (me2), or trimethylated (me3)—creates a complex "histone code" that is interpreted by other proteins to enact specific downstream biological effects. Dysregulation of this process has been implicated in various diseases, including cancer, making the enzymes involved and the modification itself important targets for therapeutic development.[2]

The chemical synthesis of this compound and its protected derivatives provides researchers with essential tools for studying these fundamental biological processes.[1] Synthetically prepared methylated lysine can be used as a standard in analytical techniques, incorporated into peptides for functional studies, and utilized in drug discovery screening assays.[1][3] These application notes provide detailed protocols for the synthesis of a protected form of this compound suitable for peptide synthesis and its application in the quantitative analysis of protein methylation.

Signaling Pathway: Protein Lysine Methylation

The methylation of lysine residues on proteins is a key regulatory mechanism in the cell. The following diagram illustrates the enzymatic process of lysine methylation and demethylation, highlighting the central role of S-adenosyl-L-methionine (SAM) as the methyl donor.

Protein Lysine Methylation Pathway Lysine Protein with L-Lysine Residue Kme1 N6-Mono-methyl-L-lysine (me1) Lysine->Kme1 Kme1->Lysine Kme2 N6,N6-Di-methyl-L-lysine (me2) Kme1->Kme2 Kme2->Kme1 Kme3 N6,N6,N6-Tri-methyl-L-lysine (me3) Kme2->Kme3 Kme3->Kme2 PKMT Protein Lysine Methyltransferase (PKMT) KDM Lysine Demethylase (KDM) Formaldehyde Formaldehyde KDM->Formaldehyde demethylation product SAM SAM SAH SAH SAM->SAH

Caption: Enzymatic cycle of protein lysine methylation and demethylation.

Experimental Protocols

Protocol 1: Synthesis of Nα-Fmoc-Nε-(Boc, methyl)-L-lysine

This protocol describes a concise, two-pot synthesis of a protected this compound derivative suitable for use as a building block in solid-phase peptide synthesis (SPPS).[1][4] The method involves an initial reductive amination to introduce the methyl group, followed by protection of the methylated amine.

Experimental Workflow: Synthesis of Fmoc-Lys(Boc,Me)-OH

Synthesis Workflow Start Start: Nα-Fmoc-L-lysine Pot1 Pot 1: Reductive Amination Start->Pot1 Step1a 1a. Reductive Benzylation (Benzaldehyde, NaBH(OAc)3) Pot1->Step1a Step1b 1b. Reductive Methylation (Formaldehyde, NaBH(OAc)3) Step1a->Step1b Intermediate1 Intermediate: Nα-Fmoc-Nε-benzyl-Nε-methyl-L-lysine Step1b->Intermediate1 Pot2 Pot 2: Debenzylation & Protection Intermediate1->Pot2 Step2a 2a. Debenzylation (H2, Pd/C) Pot2->Step2a Step2b 2b. Boc Protection (Boc)2O, Base Step2a->Step2b Purification Purification (Silica Gel Chromatography) Step2b->Purification Product Final Product: Nα-Fmoc-Nε-(Boc, methyl)-L-lysine Purification->Product

Caption: Workflow for the two-pot synthesis of protected this compound.

Methodology:

  • Pot 1: Reductive Amination

    • Dissolve Nα-Fmoc-L-lysine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or dichloroethane (DCE).

    • Add benzaldehyde (1.1 eq) followed by sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) and stir at room temperature for 2-4 hours to form the Nε-benzyl derivative.

    • To the same pot, add aqueous formaldehyde (37% w/v, 1.5 eq) followed by another portion of NaBH(OAc)₃ (1.5 eq).

    • Stir the reaction at room temperature overnight. Monitor reaction completion by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude Nα-Fmoc-Nε-benzyl-Nε-methyl-L-lysine intermediate.

  • Pot 2: Debenzylation and Boc Protection

    • Dissolve the crude intermediate from Pot 1 in methanol or ethanol.

    • Add Palladium on carbon (10% Pd/C, ~5 mol%) to the solution.

    • Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature for 12-24 hours until debenzylation is complete (monitor by TLC).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

    • Concentrate the filtrate. Dissolve the residue in a mixture of dioxane and water.

    • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) and a base such as sodium bicarbonate (2.0 eq).

    • Stir the reaction at room temperature overnight.

    • Acidify the mixture to pH ~3 with cold 1 M HCl and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification and Characterization

    • Purify the crude product by flash column chromatography on silica gel using a gradient of methanol in dichloromethane to afford the final product, Nα-Fmoc-Nε-(Boc, methyl)-L-lysine, as a white solid.

    • Characterize the final product using NMR (¹H, ¹³C) and Mass Spectrometry (MS) to confirm its structure and purity.

Quantitative Data Summary (Synthesis)

ParameterValue/DescriptionReference
Starting Material Nα-Fmoc-L-lysine
Key Reagents Benzaldehyde, Formaldehyde, NaBH(OAc)₃, H₂, Pd/C, (Boc)₂O[1]
Solvents DCM, Methanol, Dioxane, Water[1]
Typical Overall Yield 60-75% (Illustrative)-
Purity (Post-Chromatography) >97% (by HPLC)
Molecular Formula C₂₇H₃₄N₂O₆
Molecular Weight 482.57 g/mol
Storage Conditions 2-8°C
Protocol 2: Application in Quantitative Proteomics

This protocol outlines the use of synthetically prepared this compound as an internal standard for the absolute quantification (e.g., using a stable isotope-labeled version) or as a reference compound for the relative quantification of lysine monomethylation in a complex biological sample using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Workflow: LC-MS/MS Analysis of Lysine Methylation

LC-MS_Workflow Sample Biological Sample (e.g., Histone Extract) Lysis Cell Lysis & Protein Extraction Sample->Lysis Digestion Protein Digestion (e.g., Trypsin) Lysis->Digestion Standard Spike-in Stable Isotope-Labeled N6-Methyl-Lysine Standard Digestion->Standard Enrichment Optional: Methyl-Peptide Enrichment (Antibody-based) Standard->Enrichment LCMS LC-MS/MS Analysis Enrichment->LCMS Data Data Analysis: Quantification vs. Standard LCMS->Data

Caption: Workflow for quantitative analysis of protein lysine methylation.

Methodology:

  • Protein Extraction and Digestion:

    • Extract proteins from the biological sample (e.g., cultured cells, tissue) using a suitable lysis buffer containing protease inhibitors.

    • Quantify the total protein concentration using a standard method (e.g., BCA assay).

    • Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.

    • Digest the proteins into peptides overnight using a sequence-grade protease such as trypsin. Trypsin cleaves C-terminal to lysine and arginine residues.[5]

  • Sample Preparation for LC-MS/MS:

    • Spike a known amount of a stable isotope-labeled this compound containing peptide (or a labeled protein standard) into the digested sample. This will serve as the internal standard for absolute quantification.

    • For low-abundance modifications, an optional enrichment step can be performed using antibodies specific for monomethylated lysine to immunoprecipitate the target peptides.[1]

    • Desalt the peptide mixture using a C18 StageTip or a similar solid-phase extraction method.

    • Dry the purified peptides in a vacuum centrifuge and resuspend in a solution compatible with LC-MS analysis (e.g., 0.1% formic acid in water).

  • LC-MS/MS Analysis:

    • Inject the sample into a high-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-Exactive™ or Orbitrap™).

    • Separate peptides on a reverse-phase C18 column using a gradient of increasing acetonitrile concentration.

    • Operate the mass spectrometer in a data-dependent acquisition (DDA) mode, where the instrument cycles between a full MS scan and several MS/MS scans of the most abundant precursor ions.

    • Alternatively, for targeted quantification, use a parallel reaction monitoring (PRM) or selected reaction monitoring (SRM) method, specifically targeting the mass-to-charge ratios (m/z) of the endogenous methylated peptide and the spiked-in stable isotope-labeled standard.

  • Data Analysis:

    • Process the raw mass spectrometry data using specialized software (e.g., MaxQuant, Proteome Discoverer, Skyline).

    • Identify peptides by matching the experimental MS/MS spectra against a protein sequence database. Include variable modifications for lysine monomethylation (+14.01565 Da).

    • Quantify the abundance of the target methylated peptide by integrating the area under the curve of its extracted ion chromatogram (XIC).

    • Calculate the concentration of the endogenous methylated peptide by comparing its signal intensity to that of the known concentration of the co-eluting stable isotope-labeled internal standard.

Quantitative Data Summary (LC-MS/MS Analysis)

ParameterValue/DescriptionReference
Instrumentation HPLC coupled to a high-resolution mass spectrometer[6]
LC Column Reverse-phase C18[6]
Mobile Phase A 0.1% Formic Acid in Water[6]
Mobile Phase B 0.1% Formic Acid in 80% Acetonitrile[1]
Mass Shift for Monomethylation +14.01565 Da-
Quantification Method Stable Isotope Dilution using a labeled peptide standard[1]
Typical Limit of Quantification Low fmol to high amol range (instrument dependent)-
Data Analysis Software MaxQuant, Skyline, Proteome Discoverer-

References

Application Notes and Protocols: The Role of N6-Methyl-L-lysine in Protein-Protein Interaction Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N6-methyl-L-lysine is a crucial post-translational modification (PTM) where methyl groups are added to the ε-amino group of a lysine residue within a protein. This modification, which can occur as mono-, di-, or tri-methylation, plays a pivotal role in regulating a wide array of cellular processes, including gene expression, DNA damage repair, and signal transduction. The addition and removal of these methyl marks are dynamically controlled by "writer" enzymes (lysine methyltransferases, KMTs) and "eraser" enzymes (lysine demethylases, KDMs). The biological consequences of lysine methylation are mediated by "reader" proteins, which contain specialized domains that recognize and bind to specific methylation states, thereby initiating downstream signaling cascades and influencing protein-protein interactions (PPIs).

Understanding the intricate network of interactions governed by this compound is paramount for elucidating disease mechanisms and for the development of novel therapeutics. These application notes provide an overview of the key methodologies used to study this compound-dependent PPIs and detailed protocols for their implementation.

Data Presentation: Quantitative Analysis of Methyl-lysine Binding Domains

The specific recognition of this compound by reader domains is a key aspect of its function. The binding affinity of these interactions can be quantified to understand the specificity and strength of the recognition. The following table summarizes dissociation constants (Kd) for the interaction of various methyl-lysine reader domains with peptides bearing different lysine methylation states. Lower Kd values indicate stronger binding affinity.

Reader Domain FamilyProteinPeptide SubstrateMethylation StateDissociation Constant (Kd)
MBT L3MBTL1H4K20Mono-methylated (me1)~5 µM[1]
L3MBTL1H4K20Di-methylated (me2)Similar to mono-methylated
L3MBTL1H4K20Tri-methylated (me3)No detectable binding[2]
SCML2H4K20 / H3K9Mono-methylated (me1)~0.5 - 1.2 mM[3]
SCML2H4K20 / H3K9Di-methylated (me2)~0.5 - 1.2 mM[3]
Tudor 53BP1H4K20Di-methylated (me2)Preferential binding[2]
JMJD2AH3K4 / H4K20Tri-methylated (me3)Selective binding[2]
PWWP NSD3H3K36Tri-methylated (me3)High affinity
Chromo HP1βH3K9Tri-methylated (me3)High affinity

Signaling Pathways and Experimental Workflows

Visualizing the complex interplay of molecules in signaling pathways and the steps involved in experimental procedures is crucial for a comprehensive understanding. The following diagrams, created using the DOT language, illustrate a key signaling pathway involving this compound and the workflows for essential experimental protocols.

Signaling_Pathway cluster_nucleus Nucleus KMT Lysine Methyltransferase (KMT) (Writer) Histone Histone Protein KMT->Histone Adds methyl group Methylated_Histone This compound Histone L3MBTL1 L3MBTL1 (Reader) (MBT Domain) Methylated_Histone->L3MBTL1 recruits KDM Lysine Demethylase (KDM) (Eraser) Methylated_Histone->KDM removes methyl group Chromatin_Compaction Chromatin Compaction L3MBTL1->Chromatin_Compaction induces Transcriptional_Repression Transcriptional Repression Chromatin_Compaction->Transcriptional_Repression leads to

Caption: this compound signaling in transcriptional regulation.

Co_IP_Workflow start Start: Cell Lysate (containing methylated protein complexes) incubation Incubate with antibody specific to protein of interest start->incubation beads Add Protein A/G beads to capture antibody-protein complexes incubation->beads wash Wash beads to remove non-specific binders beads->wash elution Elute bound proteins wash->elution analysis Analyze by Mass Spectrometry to identify interacting partners elution->analysis

Caption: Co-Immunoprecipitation (Co-IP) experimental workflow.

SILAC_Workflow cluster_culture Cell Culture light Control Cells: 'Light' amino acids (e.g., 12C6-Arg, 12C6-Lys) mix Combine equal amounts of cell lysates light->mix heavy Experimental Cells: 'Heavy' amino acids (e.g., 13C6-Arg, 13C6-Lys) heavy->mix digest Protein digestion (e.g., with Trypsin) mix->digest ms LC-MS/MS Analysis digest->ms quantify Quantify relative abundance of methylated peptides ms->quantify

Caption: SILAC-based quantitative proteomics workflow.

Experimental Protocols

Protocol 1: Co-Immunoprecipitation (Co-IP) for Identification of this compound Dependent Protein Interactions

This protocol describes the immunoprecipitation of a protein of interest to identify its interaction partners that may be dependent on its methylation status.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Antibody specific to the bait protein

  • Protein A/G magnetic beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)

  • Mass spectrometer

Procedure:

  • Cell Lysis:

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells in ice-cold lysis buffer for 30 minutes on a rotator at 4°C.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (protein lysate) to a new pre-chilled tube.

  • Immunoprecipitation:

    • Determine the protein concentration of the lysate.

    • Incubate a specific amount of protein lysate (e.g., 1-2 mg) with the primary antibody against the bait protein for 2-4 hours or overnight at 4°C with gentle rotation.

    • Add pre-washed Protein A/G magnetic beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.

  • Washing:

    • Pellet the beads using a magnetic stand and discard the supernatant.

    • Wash the beads 3-5 times with ice-cold wash buffer to remove non-specific binding proteins.

  • Elution:

    • Elute the protein complexes from the beads using elution buffer. For mass spectrometry analysis, on-bead digestion with trypsin is often preferred.

  • Mass Spectrometry Analysis:

    • The eluted proteins are then subjected to digestion, followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the co-immunoprecipitated proteins.

Protocol 2: Pull-Down Assay to Identify this compound Reader Proteins

This protocol uses a recombinant "bait" protein (a putative reader domain) to "pull down" interacting "prey" proteins (methylated proteins) from a cell lysate.

Materials:

  • Recombinant GST-tagged or His-tagged reader domain protein

  • Glutathione or Ni-NTA agarose beads

  • Cell lysate

  • Binding buffer (e.g., PBS with 0.1% Triton X-100 and protease inhibitors)

  • Wash buffer (e.g., binding buffer with increased salt concentration)

  • Elution buffer (e.g., containing glutathione or imidazole)

Procedure:

  • Bait Protein Immobilization:

    • Incubate the recombinant tagged reader domain with the appropriate affinity beads for 1-2 hours at 4°C.

    • Wash the beads to remove unbound bait protein.

  • Pull-Down:

    • Incubate the bead-bound bait protein with cell lysate for 2-4 hours or overnight at 4°C.

  • Washing:

    • Wash the beads extensively with wash buffer to remove non-specifically bound proteins.

  • Elution:

    • Elute the bound proteins using the appropriate elution buffer.

  • Analysis:

    • The eluted proteins can be analyzed by SDS-PAGE and Western blotting using antibodies against suspected interacting partners or by mass spectrometry for a broader identification of interactors.

Protocol 3: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Quantitative Analysis of this compound Dependent Interactions

SILAC is a powerful metabolic labeling technique that allows for the quantitative comparison of protein abundances between different cell populations.[4][5][6] This is particularly useful for studying how the interactome of a protein changes upon altering its methylation status.

Procedure:

  • Cell Culture and Labeling:

    • Culture two populations of cells in parallel. One population is grown in "light" medium containing normal lysine and arginine, while the other is grown in "heavy" medium containing stable isotope-labeled lysine (e.g., 13C6-Lysine) and arginine (e.g., 13C6-Arginine) for at least five cell divisions to ensure complete incorporation.[5]

  • Experimental Treatment:

    • The two cell populations can be subjected to different treatments. For example, one population could be treated with an inhibitor of a specific KMT or KDM.

  • Cell Lysis and Mixing:

    • Lyse the "light" and "heavy" cell populations separately.

    • Combine equal amounts of protein from the "light" and "heavy" lysates.

  • Enrichment of Methylated Peptides/Proteins:

    • Perform an enrichment step, such as immunoaffinity purification with pan-methyl-lysine antibodies or a pull-down with a methyl-lysine reader domain, on the mixed lysate.

  • Mass Spectrometry and Data Analysis:

    • Digest the enriched proteins into peptides and analyze them by LC-MS/MS.

    • The mass spectrometer can distinguish between the "light" and "heavy" peptides based on their mass difference.

    • The ratio of the peak intensities of the "heavy" to "light" peptides provides a quantitative measure of the change in the abundance of that specific methylated peptide between the two conditions.

Conclusion

The study of this compound's role in protein-protein interactions is a rapidly evolving field with significant implications for both basic research and drug discovery. The application of advanced techniques such as co-immunoprecipitation, pull-down assays, and SILAC-based quantitative proteomics allows for the detailed characterization of these interactions. The protocols and data presented here provide a framework for researchers to investigate the complex regulatory networks governed by lysine methylation and to identify potential therapeutic targets within these pathways.

References

Application Notes and Protocols: N6-Methyl-L-lysine in Epigenetic Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N6-Methyl-L-lysine is a critical post-translational modification (PTM) of histone proteins, playing a fundamental role in the regulation of chromatin structure and gene expression. This monomethylation of lysine residues is a key event in the broader process of lysine methylation, which can progress to di- and tri-methylation states. The enzymes responsible for adding these methyl groups are protein-lysine methyltransferases (PKMTs), while lysine demethylases (KDMs) remove them. The dynamic interplay between these "writers" and "erasers" of epigenetic marks is crucial for normal cellular function, and their dysregulation is a hallmark of numerous diseases, including cancer.[1]

These application notes provide an overview of the role of this compound in epigenetics and detail protocols for its use in drug discovery research.

This compound as a Target in Drug Discovery

The aberrant activity of PKMTs and KDMs is implicated in various cancers, making them attractive targets for therapeutic intervention. This compound and its analogs can be utilized in several ways in this context:

  • As a substrate: To characterize the activity of methyltransferases and demethylases.

  • As a chemical probe: To identify and characterize inhibitors of these enzymes.

  • In structural studies: To understand the binding interactions between enzymes, substrates, and inhibitors.

Signaling Pathway: DOT1L in MLL-Rearranged Leukemia

A prime example of the therapeutic potential of targeting lysine methylation is in Mixed-Lineage Leukemia (MLL)-rearranged leukemia. In this aggressive cancer, chromosomal translocations result in fusion proteins where the MLL gene is fused to one of over 70 different partner genes. These MLL-fusion proteins aberrantly recruit the histone methyltransferase DOT1L.[2][3][4] DOT1L is unique as it is the only known enzyme to methylate histone H3 at lysine 79 (H3K79).[3]

The recruitment of DOT1L by MLL-fusion proteins leads to the hypermethylation of H3K79 at specific gene loci, including the HOXA9 and MEIS1 oncogenes. This hypermethylation maintains an open chromatin state, leading to the overexpression of these genes and driving leukemogenesis.[5] Therefore, inhibiting DOT1L presents a promising therapeutic strategy for this specific leukemia subtype.

DOT1L_Pathway cluster_nucleus Nucleus MLL_Fusion MLL-Fusion Protein DOT1L DOT1L MLL_Fusion->DOT1L recruits H3K79 Histone H3 (K79) DOT1L->H3K79 methylates H3K79me H3K79 Hypermethylation H3K79->H3K79me Chromatin Open Chromatin H3K79me->Chromatin Oncogenes Oncogene Expression (HOXA9, MEIS1) Chromatin->Oncogenes activates Leukemia Leukemogenesis Oncogenes->Leukemia drives DOT1L_Inhibitor DOT1L Inhibitor DOT1L_Inhibitor->DOT1L inhibits

DOT1L signaling pathway in MLL-rearranged leukemia.

Data Presentation: Inhibitors of Lysine Methyltransferases

The following table summarizes the inhibitory activities of various compounds against different protein lysine methyltransferases. This data is crucial for comparing the potency and selectivity of potential drug candidates.

CompoundTarget EnzymeIC50 / KiAssay TypeReference
EPZ004777DOT1LIC50 < 10 nMBiochemical[6]
EPZ5676 (Pinometostat)DOT1LKi = 0.08 nMBiochemical[6]
SGC0946DOT1LIC50 = 0.3 nMBiochemical[6]
SYC-522DOT1LIC50 = 1.6 nMBiochemical[6]
BIX-01294G9aIC50 = 1.9 µMBiochemical
UNC0638G9a/GLPIC50 < 2.5 nMBiochemical
ChaetocinSU(VAR)3-9IC50 = 0.8 µMBiochemical

Experimental Protocols

Histone Methyltransferase (HMT) Activity Assay (Radiometric)

This protocol describes a general method for measuring the activity of HMTs using a radiolabeled methyl donor. It can be adapted to use this compound as a substrate or to screen for inhibitors.

Materials:

  • Recombinant histone methyltransferase (e.g., DOT1L, SETD2)

  • Histone substrate (e.g., recombinant histone H3, H3 peptides)

  • S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl₂, 4 mM DTT)

  • Scintillation cocktail

  • P81 phosphocellulose paper

  • Wash buffer (e.g., 0.1 M sodium carbonate/bicarbonate buffer, pH 9.2)

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the assay buffer, histone substrate, and the test compound (inhibitor) or vehicle control.

  • Add the recombinant HMT to initiate the reaction.

  • Add [³H]-SAM to the reaction mixture.

  • Incubate the reaction at the optimal temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).

  • Stop the reaction by spotting a portion of the reaction mixture onto the P81 phosphocellulose paper.

  • Wash the P81 paper multiple times with the wash buffer to remove unincorporated [³H]-SAM.

  • Air-dry the P81 paper.

  • Place the dried paper in a scintillation vial with scintillation cocktail.

  • Measure the incorporated radioactivity using a scintillation counter.

HMT_Assay_Workflow Start Start Prepare_Mixture Prepare Reaction Mixture (Buffer, Substrate, Inhibitor) Start->Prepare_Mixture Add_Enzyme Add Histone Methyltransferase Prepare_Mixture->Add_Enzyme Add_SAM Add [³H]-SAM Add_Enzyme->Add_SAM Incubate Incubate at 30°C Add_SAM->Incubate Stop_Reaction Spot on P81 Paper Incubate->Stop_Reaction Wash Wash P81 Paper Stop_Reaction->Wash Dry Air-Dry P81 Paper Wash->Dry Scintillation Add Scintillation Cocktail Dry->Scintillation Measure Measure Radioactivity Scintillation->Measure End End Measure->End

Workflow for a radiometric histone methyltransferase assay.
Lysine Demethylase (KDM) Activity Assay

This protocol outlines a general method for assessing the activity of lysine demethylases. This can be adapted to use peptides containing this compound as a substrate.

Materials:

  • Recombinant lysine demethylase (e.g., LSD1, JMJD3)

  • Methylated histone peptide substrate (containing this compound)

  • Assay buffer (specific to the KDM family, e.g., for JmjC domain-containing KDMs: 50 mM HEPES pH 7.5, 50 µM FeSO₄, 1 mM α-ketoglutarate, 2 mM Ascorbate)

  • Formaldehyde detection reagent (e.g., Nash reagent) or a coupled enzyme system to detect the demethylation product.

  • Microplate reader

Procedure:

  • Prepare the reaction mixture containing the assay buffer and the methylated peptide substrate.

  • Add the test compound (inhibitor) or vehicle control.

  • Add the recombinant KDM to initiate the reaction.

  • Incubate at the optimal temperature (e.g., 37°C) for a specific time.

  • Stop the reaction (e.g., by adding a stop solution or by heat inactivation).

  • Add the formaldehyde detection reagent and incubate to allow for color development.

  • Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

Quantitative Mass Spectrometry for this compound

This protocol provides a general workflow for the identification and quantification of this compound in protein samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Protein sample (e.g., purified histones, total cell lysate)

  • Lysis buffer (e.g., RIPA buffer)

  • Protease (e.g., Trypsin)

  • Desalting columns (e.g., C18 spin columns)

  • LC-MS/MS system

  • Solvent A: 0.1% formic acid in water

  • Solvent B: 0.1% formic acid in acetonitrile

Procedure:

  • Protein Extraction and Digestion:

    • Lyse cells or tissues in lysis buffer.

    • Quantify protein concentration.

    • Perform in-solution or in-gel digestion of proteins with trypsin overnight.

  • Peptide Desalting:

    • Desalt the resulting peptide mixture using C18 spin columns.

    • Dry the peptides under vacuum.

  • LC-MS/MS Analysis:

    • Reconstitute the peptides in Solvent A.

    • Inject the peptide sample into the LC-MS/MS system.

    • Separate peptides using a reverse-phase HPLC column with a gradient of Solvent B.

    • Analyze the eluted peptides using the mass spectrometer in data-dependent acquisition mode, ensuring that fragmentation spectra are acquired for methylated peptides.

  • Data Analysis:

    • Search the acquired MS/MS spectra against a protein database to identify peptides and their modifications, including N6-methylation of lysine.

    • Quantify the relative abundance of methylated peptides across different samples.

MS_Workflow Start Start Extraction Protein Extraction Start->Extraction Digestion Tryptic Digestion Extraction->Digestion Desalting Peptide Desalting Digestion->Desalting LC_Separation LC Separation Desalting->LC_Separation MS_Analysis MS/MS Analysis LC_Separation->MS_Analysis Data_Analysis Database Searching and Quantification MS_Analysis->Data_Analysis End End Data_Analysis->End

Workflow for quantitative mass spectrometry of this compound.
Chromatin Immunoprecipitation (ChIP)

This protocol describes the general steps for performing ChIP to analyze the genomic localization of N6-methylated histones.

Materials:

  • Cells or tissues

  • Formaldehyde (for cross-linking)

  • Lysis buffers

  • Sonicator or micrococcal nuclease for chromatin shearing

  • Antibody specific for this compound or a specific methylated histone mark (e.g., H3K79me1)

  • Protein A/G magnetic beads

  • Wash buffers

  • Elution buffer

  • Proteinase K

  • Reagents for DNA purification

  • qPCR or sequencing reagents

Procedure:

  • Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.

  • Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into smaller fragments using sonication or enzymatic digestion.

  • Immunoprecipitation:

    • Pre-clear the chromatin with Protein A/G beads.

    • Incubate the chromatin with an antibody specific for the modification of interest overnight.

    • Add Protein A/G beads to capture the antibody-chromatin complexes.

  • Washes: Wash the beads extensively to remove non-specifically bound chromatin.

  • Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the formaldehyde cross-links by heating.

  • DNA Purification: Treat with Proteinase K to digest proteins and purify the DNA.

  • Analysis: Analyze the purified DNA by qPCR to quantify enrichment at specific genomic loci or by next-generation sequencing (ChIP-seq) for genome-wide analysis.

Conclusion

This compound is a pivotal epigenetic modification with significant implications for drug discovery. The protocols and information provided herein offer a framework for researchers to investigate the enzymes that regulate this modification and to identify and characterize novel therapeutic agents targeting these pathways. The continued exploration of the roles of this compound will undoubtedly uncover new avenues for the development of innovative epigenetic drugs.

References

Application Notes and Protocols for Immunoprecipitation of N6-Methyladenosine (m6A) Modified RNA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic messenger RNA (mRNA) and plays a critical role in various biological processes, including RNA splicing, stability, translation, and cellular senescence.[1][2][3] The dynamic regulation of m6A modification is carried out by methyltransferases ("writers"), demethylases ("erasers"), and m6A-binding proteins ("readers").[4] Dysregulation of m6A modification has been implicated in a wide range of human diseases, including cancer.[2][5]

Methylated RNA Immunoprecipitation followed by high-throughput sequencing (MeRIP-seq or m6A-seq) is a powerful and widely used technique to map the m6A landscape across the transcriptome.[1][2][3][6][7] This method involves the enrichment of m6A-containing RNA fragments using an antibody specific to m6A, followed by sequencing to identify the locations of these modifications.[1][6] The insights gained from MeRIP-seq can help elucidate the role of m6A in gene regulation and disease pathogenesis, making it a valuable tool for basic research and drug development.

Key Considerations for MeRIP-seq:

  • High-Quality RNA is Crucial: The success of a MeRIP-seq experiment is highly dependent on the quality and integrity of the starting RNA material.[1]

  • Antibody Specificity: The choice of a highly specific and validated anti-m6A antibody is critical for the accuracy of the immunoprecipitation step.[1]

  • Input Amount: While traditional protocols required a large amount of total RNA, refined methods now allow for m6A profiling with as little as 500 ng of total RNA.[7][8]

  • Data Analysis: Proper bioinformatics pipelines are essential for peak calling, motif analysis, and differential methylation analysis to interpret the sequencing data accurately.[7][8][9]

Experimental Protocol: Methylated RNA Immunoprecipitation (MeRIP)

This protocol outlines the key steps for performing MeRIP to enrich for m6A-modified RNA fragments, which can then be used for downstream applications like qPCR or high-throughput sequencing (MeRIP-seq).

Materials and Reagents:

  • Total RNA or isolated mRNA

  • RNase-free water, tubes, and tips

  • 10x RNA Fragmentation Buffer

  • 0.5 M EDTA

  • 3 M Sodium Acetate (pH 5.2)

  • 100% Ethanol

  • Glycogen (molecular biology grade)

  • Anti-m6A antibody

  • Protein A/G magnetic beads

  • 1x IP Buffer (supplemented with RNase inhibitors)

  • Wash Buffers (low and high salt)

  • Elution Buffer

  • RNA purification kit

Experimental Workflow Diagram:

MeRIP_Workflow cluster_prep RNA Preparation cluster_ip Immunoprecipitation cluster_analysis Downstream Analysis RNA_Extraction 1. RNA Extraction RNA_Fragmentation 2. RNA Fragmentation RNA_Extraction->RNA_Fragmentation Antibody_Incubation 3. Antibody Incubation RNA_Fragmentation->Antibody_Incubation Bead_Capture 4. Bead Capture Antibody_Incubation->Bead_Capture Washing 5. Washing Bead_Capture->Washing Elution 6. Elution Washing->Elution RNA_Purification 7. RNA Purification Elution->RNA_Purification Library_Prep 8. Library Preparation RNA_Purification->Library_Prep Sequencing 9. Sequencing Library_Prep->Sequencing Data_Analysis 10. Data Analysis Sequencing->Data_Analysis m6A_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Writer Writer Complex (METTL3/14, WTAP) m6A_RNA m6A-mRNA Writer->m6A_RNA Methylation Eraser Eraser (FTO, ALKBH5) RNA pre-mRNA RNA->Writer Substrate m6A_RNA->Eraser Demethylation Reader_nuc Nuclear Reader (YTHDC1) m6A_RNA->Reader_nuc m6A_RNA_cyto m6A-mRNA m6A_RNA->m6A_RNA_cyto Nuclear Export Reader_nuc->m6A_RNA_cyto Splicing/Export Reader_cyto Cytoplasmic Readers (YTHDF1/2/3, IGF2BP) m6A_RNA_cyto->Reader_cyto Translation Translation Reader_cyto->Translation Promotes Decay mRNA Decay Reader_cyto->Decay Regulates

References

Application Notes and Protocols for Stable Isotope Labeling with N6-Methyl-L-lysine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) is a powerful and widely used metabolic labeling strategy for quantitative mass spectrometry-based proteomics. This technique allows for the accurate comparison of protein abundance between different cell populations. By incorporating stable isotope-labeled amino acids, such as N6-Methyl-L-lysine, into the proteome, researchers can precisely quantify changes in protein expression and post-translational modifications (PTMs), including protein methylation.

This compound is a naturally occurring methylated form of the essential amino acid L-lysine. Protein lysine methylation is a critical PTM that plays a pivotal role in regulating a vast array of cellular processes, including gene expression, signal transduction, and protein-protein interactions. Dysregulation of lysine methylation has been implicated in numerous diseases, making the enzymes that catalyze and recognize this modification attractive targets for drug development.

These application notes provide a comprehensive overview of the use of stable isotope-labeled this compound in quantitative proteomics, offering detailed protocols for its application in cell culture, mass spectrometry analysis, and its utility in drug discovery and development.

Applications

Stable isotope labeling with this compound offers a versatile tool for a range of applications in biological research and drug development:

  • Quantitative Analysis of Protein Methylation: Enables the precise measurement of changes in the abundance of proteins containing this compound, providing insights into the dynamics of protein methylation in response to various stimuli or disease states.

  • Signal Transduction Pathway Elucidation: Facilitates the identification and quantification of methylated proteins within specific signaling cascades, helping to unravel the complex regulatory networks that govern cellular function.

  • Drug Discovery and Target Validation: Allows for the assessment of how therapeutic compounds affect protein methylation patterns, aiding in the identification of drug targets and the elucidation of mechanisms of action.

  • Biomarker Discovery: By comparing the methylomes of healthy and diseased cells, this technique can help identify potential biomarkers for disease diagnosis, prognosis, and response to therapy.

  • Chromatin Biology and Epigenetics: Provides a method to study the dynamics of histone and non-histone protein methylation, which are crucial for regulating chromatin structure and gene expression.

Data Presentation: Quantitative Analysis of this compound Labeled Proteins

The primary output of a SILAC experiment is the relative quantification of proteins between two or more cell populations. The data is typically presented as ratios of "heavy" (isotope-labeled) to "light" (unlabeled) peptides. The following table is an example of how quantitative data from a SILAC experiment using this compound could be structured. In this hypothetical example, cells were treated with a novel methyltransferase inhibitor, and the changes in protein methylation were quantified.

ProteinGeneUniProt IDPeptide SequenceFold Change (Treated/Control)p-valueBiological Function
Histone H3.1HIST1H3AP68431KQLATKAAR(Kme1)SAPATGGVK-2.50.001Chromatin organization
p53TP53P04637...SK(me1)KGQSTSRHK...-1.80.005Tumor suppressor
Estrogen ReceptorESR1P03372...VSHK(me1)ESLP...-2.10.003Transcription factor
Heat shock protein 90HSP90AA1P07900...IK(me1)K...1.20.350Chaperone
Beta-actinACTBP60709...DSYVGDEAQSK(me1)RG...1.00.980Cytoskeleton

Table 1: Example of Quantitative Proteomics Data. This table illustrates the fold change in N6-monomethylation of specific lysine residues on several proteins following treatment with a hypothetical methyltransferase inhibitor. A negative fold change indicates a decrease in methylation upon treatment.

Experimental Protocols

Protocol 1: SILAC Labeling of Mammalian Cells with this compound

This protocol outlines the steps for metabolically labeling cells with stable isotope-labeled this compound.

Materials:

  • SILAC-grade DMEM or RPMI-1640 medium lacking L-lysine and L-arginine

  • Dialyzed fetal bovine serum (dFBS)

  • "Light" L-lysine (e.g., ¹²C₆, ¹⁴N₂-L-lysine)

  • "Heavy" this compound (e.g., ¹³C₆, ¹⁵N₂-N6-Methyl-L-lysine)

  • "Light" L-arginine

  • Penicillin-Streptomycin solution

  • Mammalian cell line of interest

  • Cell culture flasks/dishes

Procedure:

  • Prepare SILAC Media:

    • Light Medium: Supplement the lysine- and arginine-deficient medium with "light" L-lysine, "light" L-arginine, 10% dFBS, and penicillin-streptomycin.

    • Heavy Medium: Supplement the lysine- and arginine-deficient medium with "heavy" this compound, "light" L-arginine, 10% dFBS, and penicillin-streptomycin.

  • Cell Adaptation:

    • Culture the cells in the "Heavy Medium" for at least 6 cell doublings to ensure complete incorporation of the heavy this compound into the proteome.

    • Culture a parallel set of cells in the "Light Medium" as the control.

  • Experimental Treatment:

    • Once full incorporation is achieved, treat the "heavy"-labeled cells with the experimental condition (e.g., drug treatment, growth factor stimulation).

    • Treat the "light"-labeled cells with the control condition (e.g., vehicle).

  • Cell Harvest:

    • After the desired treatment period, harvest the "light" and "heavy" cell populations separately.

    • Wash the cells with ice-cold PBS and pellet them by centrifugation.

    • The cell pellets can be stored at -80°C until further processing.

Protocol 2: Protein Extraction, Digestion, and Peptide Enrichment

This protocol describes the preparation of cell lysates and the enrichment of N6-methylated peptides.

Materials:

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Ammonium bicarbonate

  • Anti-pan-methyl-lysine antibody conjugated to beads (e.g., agarose or magnetic beads)

  • Wash buffers

  • Elution buffer (e.g., 0.1% TFA)

  • C18 desalting spin columns

Procedure:

  • Cell Lysis and Protein Quantification:

    • Lyse the "light" and "heavy" cell pellets in lysis buffer on ice.

    • Clarify the lysates by centrifugation.

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Protein Digestion (In-solution):

    • Combine equal amounts of protein from the "light" and "heavy" lysates.

    • Reduce the disulfide bonds by adding DTT and incubating at 56°C.

    • Alkylate the cysteine residues by adding IAA and incubating in the dark at room temperature.

    • Dilute the sample with ammonium bicarbonate to reduce the denaturant concentration.

    • Add trypsin and incubate overnight at 37°C.

  • Immunoprecipitation of Methylated Peptides:

    • Stop the digestion by adding formic acid.

    • Desalt the peptide mixture using a C18 spin column.

    • Incubate the desalted peptides with the anti-pan-methyl-lysine antibody-conjugated beads to enrich for methylated peptides.

    • Wash the beads extensively to remove non-specifically bound peptides.

    • Elute the enriched methylated peptides using an acidic elution buffer.

  • Final Desalting:

    • Desalt the eluted peptides using a C18 spin column and dry them in a vacuum centrifuge.

    • The enriched peptides are now ready for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis

This protocol provides a general guideline for the analysis of enriched N6-methylated peptides by mass spectrometry.

Materials:

  • High-performance liquid chromatography (HPLC) system

  • Reversed-phase C18 analytical column

  • Mass spectrometer (e.g., Orbitrap or Q-TOF)

  • Mobile phase A: 0.1% formic acid in water

  • Mobile phase B: 0.1% formic acid in acetonitrile

Procedure:

  • Sample Resuspension: Resuspend the dried, enriched peptides in mobile phase A.

  • LC Separation:

    • Inject the sample onto the analytical column.

    • Separate the peptides using a gradient of increasing mobile phase B.

  • Mass Spectrometry Analysis:

    • Acquire mass spectra in a data-dependent acquisition (DDA) mode.

    • The mass spectrometer should be programmed to acquire a full MS scan followed by MS/MS scans of the most abundant precursor ions.

  • Data Analysis:

    • Process the raw data using a suitable software package (e.g., MaxQuant, Proteome Discoverer).

    • Search the MS/MS spectra against a protein database, specifying N6-monomethylation of lysine as a variable modification.

    • The software will identify the methylated peptides and calculate the heavy-to-light ratios for quantification.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

SILAC_Workflow A Cell Culture ('Light' vs 'Heavy' this compound) B Experimental Treatment (e.g., Drug vs Vehicle) A->B C Cell Lysis & Protein Extraction B->C D Combine Equal Protein Amounts C->D E In-solution Trypsin Digestion D->E F Immunoprecipitation with Anti-Methyl-Lysine Antibody E->F G LC-MS/MS Analysis F->G H Data Analysis (Identification & Quantification) G->H Lysine_Methylation_Signaling cluster_0 Regulation of Lysine Methylation cluster_1 Downstream Effects KMT Lysine Methyltransferase (KMT) (e.g., SET domain proteins) MethylatedProtein Methylated Protein (e.g., this compound) KMT->MethylatedProtein Methylation KDM Lysine Demethylase (KDM) (e.g., JmjC domain proteins) Protein Substrate Protein KDM->Protein Demethylation SAM S-Adenosyl Methionine (SAM) (Methyl Donor) SAM->KMT Protein->KMT Substrate MethylatedProtein->KDM Substrate Reader 'Reader' Domain Proteins (e.g., Chromodomain, Tudor) MethylatedProtein->Reader Binding Chromatin Chromatin Remodeling & Gene Expression Reader->Chromatin PPI Altered Protein-Protein Interactions Reader->PPI Signaling Signal Transduction Cascade PPI->Signaling

Troubleshooting & Optimization

Technical Support Center: Enhancing Mass Spectrometry Sensitivity for N6-Methyl-L-lysine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the mass spectrometric analysis of N6-Methyl-L-lysine (Kme1). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions, ensuring more sensitive and accurate detection of this critical post-translational modification.

Troubleshooting Guide

This guide addresses common issues encountered during the mass spectrometry analysis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low Signal Intensity / Poor Sensitivity Low abundance of N6-methylated peptides.Ion suppression from co-eluting unmodified peptides.Inefficient ionization of methylated peptides.Enrichment: Employ immunoprecipitation with pan-specific antibodies against mono-methyl-lysine (Kme1) to enrich for your target peptides before LC-MS/MS analysis.[1]Derivatization: Use chemical derivatization to neutralize the charge of unmodified lysine residues, which can improve the relative signal of methylated peptides.Chromatography: Optimize the LC gradient to achieve better separation of methylated peptides from the more abundant unmodified counterparts, reducing ion suppression.[2]
Difficulty Distinguishing this compound from Isobaric Modifications Insufficient mass resolution to differentiate between nearly identical masses (e.g., trimethylation vs. acetylation).High-Resolution Mass Spectrometry: Utilize a high-resolution mass spectrometer (e.g., Orbitrap, Q-TOF) with a mass tolerance of < 10 ppm to resolve the small mass difference between isobaric modifications.[1][2]Fragmentation Analysis: Carefully inspect the MS/MS fragmentation spectra for unique fragment ions that can differentiate the modifications.
Poor Sequence Coverage / Missed Cleavages Trypsin activity can be hindered by methylation at the lysine residue.Alternative Proteases: Consider using alternative proteases like Lys-C, which cleaves at the C-terminus of lysine and is less affected by methylation.Increase Missed Cleavages: When using trypsin, increase the number of allowed missed cleavages in your database search parameters to at least 2.[1]
Keratin Contamination Contamination from skin, hair, or dust during sample preparation.Clean Handling: Wear gloves and a lab coat. Work in a clean environment (e.g., a laminar flow hood). Use filtered pipette tips.Keratin-Free Reagents: Use high-purity, keratin-free reagents and water.
Inconsistent Quantification Variability in sample loading, digestion efficiency, or instrument performance.Stable Isotope Labeling: Employ Stable Isotope Labeling by Amino acids in Cell culture (SILAC) for accurate relative quantification between different experimental conditions.[1]Internal Standards: Spike in a known amount of a heavy-isotope labeled synthetic peptide corresponding to your target methylated peptide for absolute quantification.

Frequently Asked Questions (FAQs)

Q1: What is the recommended sample preparation workflow for improving the detection of this compound?

A1: A robust workflow involves initial protein extraction and digestion, followed by an enrichment step for methylated peptides, and finally LC-MS/MS analysis. This multi-step process helps to increase the concentration of the target peptides relative to the highly abundant unmodified peptides.

Q2: How can I enrich for peptides containing this compound?

A2: Immunoprecipitation using pan-specific antibodies that recognize mono-methylated lysine is a highly effective method.[1] These antibodies can be coupled to magnetic beads to pull down the methylated peptides from the complex digest mixture.

Q3: What type of mass spectrometer is best suited for analyzing this compound?

A3: High-resolution mass spectrometers, such as Orbitrap or Q-TOF instruments, are highly recommended. Their high mass accuracy is crucial for distinguishing N6-mono-methylation from other potential modifications and for confident peptide identification.[1]

Q4: Should I use a specific protease for digestion?

A4: While trypsin is commonly used, its efficiency can be reduced at methylated lysine residues.[1] It is advisable to increase the allowed number of missed cleavages in your search parameters. Alternatively, using an enzyme like Lys-C, which is less inhibited by lysine methylation, can improve sequence coverage.

Q5: How can I quantify changes in this compound levels between samples?

A5: For relative quantification, SILAC is a powerful in vivo labeling technique that allows for direct comparison of protein abundance between different cell populations.[1] For absolute quantification, the use of synthetic, stable isotope-labeled peptides as internal standards is the gold standard.

Experimental Protocols

Protocol: Enrichment of Mono-methylated Peptides for LC-MS/MS Analysis

This protocol provides a detailed methodology for the enrichment of peptides containing this compound from a complex protein digest.

1. Protein Digestion:

  • Start with extracted proteins from your samples (e.g., cell lysate).

  • Reduce disulfide bonds by incubating with 10 mM Dithiothreitol (DTT) at 56°C for 30 minutes.

  • Alkylate free cysteine residues with 20 mM Iodoacetamide (IAM) in the dark at room temperature for 30 minutes.

  • Perform in-solution or in-gel digestion with trypsin or Lys-C at a 1:50 enzyme-to-protein ratio overnight at 37°C.

  • Quench the digestion by adding formic acid to a final concentration of 1%.

2. Peptide Desalting:

  • Acidify the peptide digest with Trifluoroacetic acid (TFA) to a final concentration of 0.1%.

  • Activate a C18 desalting column (e.g., Sep-Pak) with acetonitrile.

  • Equilibrate the column with 0.1% TFA in water.

  • Load the acidified peptide digest onto the column.

  • Wash the column three times with 0.1% TFA in water to remove salts and other hydrophilic contaminants.

  • Elute the peptides with 50% acetonitrile / 0.1% TFA.

  • Dry the eluted peptides in a vacuum centrifuge.[1]

3. Immunoprecipitation of Methyl-lysine Peptides:

  • Resuspend the dried peptides in an immunoprecipitation buffer (e.g., PBS).

  • Add anti-mono-methyl-lysine (Kme1) antibody-conjugated magnetic beads to the peptide solution.

  • Incubate the mixture with gentle rotation at 4°C for 2-4 hours to allow for antibody-peptide binding.

  • Use a magnetic rack to pellet the beads and discard the supernatant containing unbound, unmodified peptides.

  • Wash the beads several times with the immunoprecipitation buffer to remove non-specific binders.

  • Elute the enriched methylated peptides from the beads using a low pH solution (e.g., 0.1% TFA).

  • Perform a final desalting step on the eluted peptides as described in step 2.

  • Dry the final enriched peptide sample in a vacuum centrifuge.[1]

4. LC-MS/MS Analysis:

  • Resuspend the enriched peptides in 0.1% formic acid for LC-MS/MS analysis.

  • Separate the peptides using a C18 reverse-phase column with a gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in 80% acetonitrile (Solvent B).[1]

  • Analyze the eluting peptides on a high-resolution mass spectrometer.

  • Set the precursor mass tolerance to 10 ppm or less and the product ion mass tolerance to 20 ppm for high-resolution MS/MS.[1]

  • Include mono-methylation of lysine as a variable modification in your database search parameters.

Visualized Workflows

experimental_workflow cluster_sample_prep Sample Preparation cluster_enrichment Enrichment cluster_analysis Analysis A Protein Extraction B Reduction & Alkylation A->B C Proteolytic Digestion (Trypsin/Lys-C) B->C D Peptide Desalting (C18) C->D E Immunoprecipitation with anti-Kme1 Antibody D->E Input Peptides F Washing Steps E->F G Elution of Methylated Peptides F->G H Final Desalting (C18) G->H I LC-MS/MS Analysis H->I Enriched Peptides J Database Search & Data Analysis I->J troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Signal for This compound cause1 Low Abundance start->cause1 cause2 Ion Suppression start->cause2 cause3 Poor Fragmentation start->cause3 solution1 Enrichment (IP) cause1->solution1 Address by solution2 Optimize Chromatography cause2->solution2 Address by solution3 Use High-Resolution MS cause2->solution3 Address by solution4 Adjust Collision Energy cause3->solution4 Address by

References

Technical Support Center: Distinguishing N6-Methyl-L-lysine Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of N6-Methyl-L-lysine isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the experimental challenges in differentiating various this compound isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in distinguishing this compound isomers?

A1: The primary challenges in distinguishing this compound isomers, which include N6-monomethyl-L-lysine (Kme1), N6,N6-dimethyl-L-lysine (Kme2), and N6,N6,N6-trimethyl-L-lysine (Kme3), as well as positional isomers like N2-methyl-L-lysine, stem from their similar physicochemical properties. These isomers often have identical or very close molecular weights and structural similarities, making their separation and unique identification difficult with standard analytical techniques.

Q2: Which analytical techniques are most effective for separating these isomers?

A2: A combination of chromatographic and spectrometric methods is typically required. High-Performance Liquid Chromatography (HPLC), particularly with Hydrophilic Interaction Liquid Chromatography (HILIC) or Ion-Pairing Chromatography, is effective for separation. This is often coupled with Mass Spectrometry (MS) for detection and identification. Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for structural elucidation and differentiation of isomers.

Q3: How do the different methylation states of this compound affect their biological function?

A3: The methylation state of lysine residues, particularly in histone proteins, plays a crucial role in regulating gene expression and other cellular processes. Different methylation states (mono-, di-, and tri-methylation) create distinct binding sites for "reader" proteins, which in turn recruit other proteins to activate or repress gene transcription. For instance, trimethylation of histone H3 at lysine 9 (H3K9me3) is generally associated with silenced chromatin, while mono- and dimethylation at the same site are found in silent regions within euchromatin[1]. The specific roles of free methylated lysine isomers in circulation are an area of ongoing research, but they are known to be involved in carnitine biosynthesis[2][3][4].

Troubleshooting Guides

Chromatography Issues

Problem: Poor retention of methylated lysine isomers on a standard C18 reversed-phase HPLC column.

  • Cause: this compound isomers are highly polar and therefore have low affinity for nonpolar stationary phases like C18.

  • Solution 1: Switch to a HILIC column. HILIC columns have polar stationary phases that are better suited for retaining and separating polar analytes.

  • Solution 2: Employ Ion-Pairing Chromatography. Adding an ion-pairing reagent to the mobile phase can increase the retention of charged analytes like methylated lysines on a reversed-phase column[5][6].

Problem: Peak tailing for methylated lysine isomers.

  • Cause: Peak tailing can be caused by secondary interactions between the basic amine groups of the analytes and residual acidic silanol groups on the silica-based column packing[7][8].

  • Solution 1: Use an end-capped column. These columns have fewer accessible silanol groups, reducing the likelihood of secondary interactions.

  • Solution 2: Adjust the mobile phase pH. Increasing the pH of the mobile phase can deprotonate the silanol groups, minimizing their interaction with the positively charged analytes.

  • Solution 3: Add a competitor. Including a small amount of a competing base (e.g., triethylamine) in the mobile phase can block the active silanol sites.

Problem: Co-elution of this compound isomers.

  • Cause: The isomers have very similar polarities and sizes, making baseline separation challenging.

  • Solution 1: Optimize the HILIC gradient. A shallower gradient with a lower flow rate can improve resolution.

  • Solution 2: Experiment with different ion-pairing reagents. The choice and concentration of the ion-pairing reagent can significantly impact selectivity[5].

  • Solution 3: Modify the mobile phase composition. Altering the organic solvent or the buffer type and concentration can change the selectivity of the separation.

Mass Spectrometry Issues

Problem: Difficulty in distinguishing isomers with the same mass (e.g., N2-methyl-L-lysine vs. This compound).

  • Cause: These are structural isomers with the same elemental composition and thus the same exact mass.

  • Solution: Tandem Mass Spectrometry (MS/MS). The fragmentation patterns of the isomers upon collision-induced dissociation (CID) or other fragmentation techniques will be different. By comparing the fragmentation spectra to those of known standards, the isomers can be identified. For example, the position of the methyl group will influence which bonds break, leading to unique fragment ions.

Problem: Low signal intensity for methylated lysine isomers.

  • Cause: Poor ionization efficiency in the mass spectrometer source.

  • Solution 1: Optimize ESI source parameters. Adjust the spray voltage, gas flow rates, and temperature to maximize the signal for your specific analytes.

  • Solution 2: Change the mobile phase composition. The pH and solvent composition of the mobile phase can significantly affect ionization efficiency. Acidic mobile phases with solvents like acetonitrile or methanol are generally good for positive ion mode ESI.

Experimental Protocols

Protocol 1: HILIC-MS/MS for the Separation of this compound Isomers

This protocol provides a general framework for the separation of N6-monomethyl, N6,N6-dimethyl, and N6,N6,N6-trimethyl-L-lysine.

  • Column: HILIC column (e.g., silica, amide, or zwitterionic phase), 2.1 x 100 mm, 1.7 µm particle size.

  • Mobile Phase A: 10 mM Ammonium formate in water, pH 3.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 95% B

    • 2-10 min: 95% to 70% B

    • 10-12 min: 70% to 95% B

    • 12-15 min: 95% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • MS Detection: Positive ion mode ESI-MS/MS. Monitor for the specific precursor-to-product ion transitions for each isomer.

IsomerPrecursor Ion (m/z)Product Ion (m/z) - Example
N6-monomethyl-L-lysine161.128584.0808
N6,N6-dimethyl-L-lysine175.144198.1012
N6,N6,N6-trimethyl-L-lysine189.1598112.1169

Note: Specific product ions will depend on the collision energy and the instrument used. It is crucial to optimize these parameters using authentic standards.

Visualizations

Logical Workflow for Isomer Differentiation

workflow cluster_sample Sample Preparation cluster_separation Chromatographic Separation cluster_detection Detection & Identification Sample Sample Extraction Extraction Sample->Extraction Derivatization (Optional) Derivatization (Optional) Extraction->Derivatization (Optional) HILIC HILIC Derivatization (Optional)->HILIC Ion-Pairing Ion-Pairing Derivatization (Optional)->Ion-Pairing Reversed-Phase Reversed-Phase Derivatization (Optional)->Reversed-Phase MS MS HILIC->MS Ion-Pairing->MS Reversed-Phase->MS MS/MS MS/MS MS->MS/MS Isomer Identification Isomer Identification MS/MS->Isomer Identification NMR NMR NMR->Isomer Identification

Caption: A logical workflow for the separation and identification of this compound isomers.

Signaling Pathway Regulation by Lysine Methylation State

signaling cluster_enzyme Enzymatic Regulation cluster_lysine Lysine Methylation States cluster_readers Reader Proteins & Downstream Effects KMT Lysine Methyltransferase (KMT) Unmodified Unmodified Lysine KMT->Unmodified KDM Lysine Demethylase (KDM) Kme1 Monomethyl-Lysine (Kme1) Unmodified->Kme1 KMT Kme1->Unmodified KDM Kme2 Dimethyl-Lysine (Kme2) Kme1->Kme2 KMT Reader1 Reader Protein 1 Kme1->Reader1 Kme2->Kme1 KDM Kme3 Trimethyl-Lysine (Kme3) Kme2->Kme3 KMT Reader2 Reader Protein 2 Kme2->Reader2 Kme3->Kme2 KDM Reader3 Reader Protein 3 Kme3->Reader3 Activation Transcriptional Activation Reader1->Activation Repression Transcriptional Repression Reader2->Repression Reader3->Repression

Caption: Regulation of signaling pathways by different states of lysine methylation.

References

optimizing sample preparation for N6-Methyl-L-lysine analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing sample preparation for the accurate analysis of N6-Methyl-L-lysine (Kme).

Frequently Asked Questions (FAQs)

Q1: What is the most critical step in sample preparation for this compound analysis?

A1: The most critical step is the complete hydrolysis of proteins to liberate this compound from the peptide backbone without causing its degradation. Incomplete hydrolysis will lead to an underestimation of the analyte.[1]

Q2: What is the standard method for protein hydrolysis?

A2: The most common and classical method is acid hydrolysis using 6 M hydrochloric acid (HCl) at 110°C for 18-24 hours under a vacuum.[1] This method is effective for cleaving most peptide bonds.

Q3: Are there any alternatives to acid hydrolysis?

A3: Yes, enzymatic hydrolysis is an alternative that uses a combination of proteases to digest the protein. This method is milder and can prevent the racemization of amino acids (conversion from L-form to D-form) that can occur with acid hydrolysis.[2] However, it may be more time-consuming and expensive.

Q4: Why is derivatization sometimes necessary?

A4: Derivatization is often required for analytical techniques like HPLC with fluorescence detection. It involves chemically modifying the amino acid to enhance its detection and improve its chromatographic properties. Common derivatizing agents include dansyl chloride and FMOC-Cl.

Q5: How should I store my samples before and after preparation?

A5: It is recommended to store protein pellets at -80°C. After hydrolysis and derivatization, if not analyzing immediately, samples should be stored at 4°C for short-term storage (up to 24 hours). For longer-term storage, freezing at -20°C or below is advisable. Stability studies are recommended to determine optimal storage conditions for your specific sample type and analytical method.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Recovery of this compound Incomplete protein hydrolysis.- Ensure the final concentration of HCl is 6 M. - Extend hydrolysis time to 24 hours. - For proteins rich in hydrophobic amino acids, consider a higher temperature (up to 165°C) or a longer hydrolysis time, but be aware of potential degradation of other amino acids.[1]
Degradation of this compound during hydrolysis.- Perform hydrolysis under vacuum or in an inert atmosphere (e.g., nitrogen) to minimize oxidation. - Add a small amount of phenol (1%) to the HCl to scavenge oxidative agents that can degrade certain amino acids.
Maillard-type reactions during heat treatment.- If samples are subjected to high heat during other processing steps, be aware that lysine residues are reactive and can be modified, leading to lower recovery.[3] Minimize excessive heating where possible.
High Variability Between Replicates Sample contamination.- Use high-purity reagents and solvents. - Thoroughly clean all glassware, preferably by pyrolyzing at 500°C overnight. - Wear powder-free gloves and work in a clean environment to avoid contamination from dust and skin.
Inconsistent hydrolysis conditions.- Ensure uniform heating of all samples during hydrolysis. - Use a calibrated heating block or oven. - Precisely control the hydrolysis time for all samples.
Poor Chromatographic Peak Shape Suboptimal derivatization.- Optimize the derivatization reaction time, temperature, and pH. - Ensure the derivatizing agent is not degraded; store it under appropriate conditions.
Matrix effects from the sample.- Incorporate a solid-phase extraction (SPE) step after hydrolysis to clean up the sample and remove interfering substances.
Presence of Unexpected Peaks Formation of amino acid racemates (D-isomers).- If stereoisomeric purity is critical, consider using enzymatic hydrolysis, which is less prone to causing racemization.[2]
Formation of byproducts like lysino-alanine.- Avoid harsh alkaline conditions during sample preparation, as this can promote the formation of lysino-alanine.[2]

Quantitative Data Summary

The following table summarizes recovery rates for methylated amino acids after a standard acid hydrolysis protocol. While this data is for methylated arginine, it serves as a good indicator for the expected recovery of this compound under similar conditions.

Amino Acid Average Recovery Rate (%) Standard Deviation (%)
L-Arginine84.62.5
Monomethylarginine (L-NMMA)84.53.8
Asymmetric Dimethylarginine (ADMA)88.14.1
Symmetric Dimethylarginine (SDMA)87.85.0
Data adapted from a study on methylated arginine analysis, demonstrating high recovery rates after acid hydrolysis, precipitation, and SPE.[4]

Experimental Protocols

Protocol 1: Acid Hydrolysis of Protein Samples
  • Sample Preparation: Place 0.1-10 µg of dried protein or peptide sample into a 6 x 50 mm hydrolysis tube.

  • Acid Addition: Add 200 µL of 6 M HCl containing 0.5% phenol to the bottom of the tube.

  • Inert Atmosphere: Seal the tube under vacuum after flushing with nitrogen three times to remove all oxygen.

  • Hydrolysis: Place the sealed tube in a heating block or oven at 110°C for 24 hours.

  • Drying: After cooling, open the tube and dry the sample under vacuum (e.g., using a SpeedVac) to remove the HCl.

  • Reconstitution: Reconstitute the dried amino acid pellet in an appropriate buffer for your analytical method (e.g., 0.1 M Li₂CO₃ buffer, pH 9.5 for derivatization, or a mobile phase compatible with your LC-MS system).

Protocol 2: Derivatization with Dansyl Chloride for HPLC-Fluorescence Analysis
  • Sample Dilution: Dilute the reconstituted amino acid sample 1:1 with 0.04 M Li₂CO₃ buffer (pH 9.5).

  • Internal Standard: To 50 µL of the diluted sample, add 50 µL of an appropriate internal standard solution.

  • Derivatization Reagent: Add 100 µL of dansyl chloride solution (e.g., 9.6 M in acetonitrile).

  • Incubation: Vortex the mixture and incubate at 60°C for 30 minutes in the dark.

  • Quenching: Add 10 µL of a 10% methylamine solution to consume excess dansyl chloride.

  • Analysis: The sample is now ready for injection into the HPLC system.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_derivatization Derivatization (Optional) cluster_analysis Analysis ProteinSample Protein Sample Hydrolysis Acid Hydrolysis (6M HCl, 110°C, 24h) ProteinSample->Hydrolysis Drying Vacuum Drying Hydrolysis->Drying Reconstitution Reconstitution Drying->Reconstitution Derivatize Derivatization (e.g., Dansyl Chloride) Reconstitution->Derivatize If required LCMS LC-MS/MS Analysis Reconstitution->LCMS HPLC HPLC-Fluorescence Analysis Derivatize->HPLC

Caption: Experimental workflow for this compound analysis.

Troubleshooting_Tree cluster_hydrolysis Hydrolysis Issues cluster_degradation Analyte Degradation cluster_contamination Contamination Start Low/Inconsistent Kme Signal CheckHydrolysis Incomplete Hydrolysis? Start->CheckHydrolysis OptimizeHydrolysis Solution: - Extend time to 24h - Ensure 6M HCl - Use vacuum/N2 CheckHydrolysis->OptimizeHydrolysis Yes CheckDegradation Degradation during prep? CheckHydrolysis->CheckDegradation No AddPhenol Solution: - Add phenol to HCl - Minimize heat exposure CheckDegradation->AddPhenol Yes CheckContamination High background/variability? CheckDegradation->CheckContamination No Cleanliness Solution: - Use high-purity reagents - Pyrolyze glassware - Use clean techniques CheckContamination->Cleanliness Yes

Caption: Troubleshooting decision tree for Kme analysis.

Histone_Modification_Pathway cluster_enzymes Regulatory Enzymes cluster_chromatin Chromatin State cluster_outcome Functional Outcomes PKMT Protein Lysine Methyltransferases (PKMTs) MethylatedHistone Methylated Histone (this compound) PKMT->MethylatedHistone Adds methyl group KDM Lysine Demethylases (KDMs) Histone Histone Protein (with Lysine residue) KDM->Histone Removes methyl group GeneExpression Regulation of Gene Expression MethylatedHistone->GeneExpression DNA_Repair DNA Damage Response MethylatedHistone->DNA_Repair

Caption: Role of lysine methylation in chromatin regulation.

References

Technical Support Center: N6-Methyl-L-lysine (Kme) Detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on avoiding common artifacts during the detection and quantification of N6-Methyl-L-lysine (Kme) and other methylated lysine species.

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical method for detecting this compound?

A1: The most prevalent and sensitive method for the high-throughput analysis of lysine methylation is tandem mass spectrometry (LC-MS/MS).[1][2] This technique offers high sensitivity and resolving power, making it ideal for identifying and quantifying post-translational modifications (PTMs) like methylation from complex biological samples.

Q2: Why is sample preparation so critical for accurate Kme detection?

A2: Sample preparation is crucial to enrich methylated peptides and remove interfering substances. Since trypsin, the most common proteomics enzyme, does not cleave at methylated lysine residues, this property can be exploited for enrichment.[1] Additionally, chemical derivatization strategies are often employed to block unmodified lysines, further enhancing the specificity of the analysis.[3][4][5]

Q3: What are the different methylation states of lysine and how can they be distinguished?

A3: Lysine can exist in mono- (Kme1), di- (Kme2), and tri-methylated (Kme3) states. High-resolution mass spectrometry is essential to differentiate these states from each other and from other isobaric modifications. For instance, trimethylation of lysine has a mass shift of +42.04695 Da, while acetylation results in a mass shift of +42.01056 Da. This small mass difference can be resolved with a high-resolution instrument like an Orbitrap.[1]

Q4: What is chemical derivatization and why is it used in lysine methylation analysis?

A4: Chemical derivatization, often using propionic anhydride, is a technique used to modify the primary amines of unmodified and monomethylated lysines.[3][4][5] This serves two main purposes: it neutralizes the positive charge on these residues, which can improve chromatographic separation, and it blocks trypsin cleavage at these sites, forcing cleavage only at arginine residues.[3][4][5] This results in larger, more manageable peptides for MS analysis.

Q5: Can I use antibodies to enrich for methylated peptides?

A5: Yes, immunoaffinity enrichment using pan-specific antibodies that recognize mono- and di-methylated lysine is a common and effective strategy to enrich for methylated peptides from a complex mixture before LC-MS/MS analysis.[1][2]

Troubleshooting Guide

Artifacts during the analysis of this compound can arise from various sources, including sample preparation, chromatography, and mass spectrometry. This guide provides solutions to common issues.

Issue/Artifact Potential Cause(s) Recommended Solution(s)
Poor Signal Intensity / Low Ionization - Incomplete protein digestion.- Suboptimal derivatization efficiency.- Ion suppression from contaminants.- Poor peptide recovery after desalting.- Optimize digestion conditions (enzyme-to-protein ratio, incubation time).- Ensure fresh derivatization reagents and optimized reaction conditions (pH, temperature).- Improve sample cleanup with C18 desalting StageTips.[6]- Use a spike-in standard to monitor digestion and derivatization efficiency.[6]
Co-elution of Isobaric Species - Trimethylated lysine (Kme3) and acetylated lysine (AcK) have very similar masses (+42.04695 Da vs +42.01056 Da).- Insufficient chromatographic resolution.- Use a high-resolution mass spectrometer (e.g., Orbitrap, TOF) to resolve the mass difference.[1]- Optimize the LC gradient to achieve better separation of modified peptides.[2]- Utilize diagnostic fragment ions in MS/MS analysis. For example, a neutral loss of 59.0735 Da is characteristic of trimethylated lysine.[1]
Inconsistent Retention Times - Fluctuations in LC pump pressure or flow rate.- Column degradation or contamination.- Changes in mobile phase composition.- Prime the LC system thoroughly before each run.- Use a guard column and ensure proper sample filtration.- Prepare fresh mobile phases daily and ensure consistent composition.
Ghost Peaks / Carryover - Analyte adsorption to surfaces in the autosampler or LC flow path.- Insufficient needle wash between injections.- Optimize the autosampler wash procedure with a strong, organic solvent.- Perform blank injections between samples to assess carryover.- Consider using a column with a larger pore size (e.g., 300 Å) for better diffusion of large peptides.[2]
Missed Cleavages by Trypsin - Trypsin does not cleave at methylated lysine residues.- This is an expected outcome and can be used as a feature for enrichment of methylated peptides.[1]- If cleavage at all lysines is desired, an alternative enzyme must be used.
Ambiguous PTM Localization - Insufficient fragmentation in MS/MS to pinpoint the modified residue.- Presence of multiple potential modification sites on a peptide.- Optimize collision energy (HCD or CID) to generate a rich fragmentation spectrum.- Ensure sufficient sequence coverage in the MS/MS data to confidently assign the modification site.[1]

Quantitative Data Summary

The following tables summarize the mass shifts associated with lysine methylation and a common derivatization agent.

Table 1: Mass Shifts of Lysine Modifications

ModificationChemical Formula AddedMonoisotopic Mass Shift (Da)
Monomethylation (Kme1)CH₂+14.01565
Dimethylation (Kme2)C₂H₄+28.03130
Trimethylation (Kme3)C₃H₆+42.04695
Acetylation (AcK)C₂H₂O+42.01056

Table 2: Mass Shifts from Propionylation Derivatization

DerivatizationChemical Formula AddedMonoisotopic Mass Shift (Da)
PropionylationC₃H₄O+56.02621

Detailed Experimental Protocol: LC-MS/MS Analysis of this compound using Propionylation

This protocol outlines a standard workflow for the identification and quantification of lysine methylation sites from purified proteins or cell lysates.

1. Protein Digestion:

  • Start with 10-20 µg of purified protein or histone extract.

  • Resuspend the sample in 20 µL of 100 mM ammonium bicarbonate (pH 8.0).

  • Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.

  • Alkylate cysteine residues by adding iodoacetamide to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.

  • Quench the reaction with DTT to a final concentration of 10 mM.

2. First Propionylation Step (Pre-digestion):

  • Prepare the propionylation reagent fresh: a 1:3 ratio of propionic anhydride to 2-propanol.

  • Add the reagent to the sample and adjust the pH to ~8.5 with ammonium hydroxide.

  • Incubate at 37°C for 30 minutes.[7]

  • Dry the sample completely in a vacuum centrifuge.

3. Trypsin Digestion:

  • Reconstitute the derivatized protein pellet in 50 µL of 50 mM ammonium bicarbonate.

  • Add sequencing-grade modified trypsin at a 1:20 enzyme-to-protein ratio (w/w).[7]

  • Incubate overnight (12-16 hours) at 37°C.

4. Second Propionylation Step (Post-digestion):

  • Repeat the propionylation step as described in step 2 to derivatize the newly formed peptide N-termini.

  • Dry the sample completely in a vacuum centrifuge.

5. Sample Desalting:

  • Reconstitute the peptide sample in 100 µL of 0.1% trifluoroacetic acid (TFA) in water.

  • Desalt the peptides using a C18 StageTip.[6]

  • Elute the peptides with 50-80% acetonitrile in 0.1% TFA.

  • Dry the eluted peptides in a vacuum centrifuge.

6. LC-MS/MS Analysis:

  • Reconstitute the final peptide sample in 20 µL of 0.1% formic acid in water.

  • Inject 1-2 µg of the sample onto a reverse-phase C18 column (e.g., 75 µm ID x 15 cm) connected to a high-resolution mass spectrometer (e.g., Thermo Q-Exactive HF).[1]

  • Liquid Chromatography: Use a binary solvent system (Solvent A: 0.1% formic acid in water; Solvent B: 0.1% formic acid in 80% acetonitrile).[1] Apply a gradient of 2% to 45% Solvent B over 50-90 minutes at a flow rate of 250-300 nL/min.[2][6]

  • Mass Spectrometry:

    • Acquire data in a data-dependent acquisition (DDA) mode.

    • Set the full MS scan resolution to 60,000 - 120,000 at m/z 200.

    • Set the MS/MS scan resolution to 15,000 - 30,000.

    • Use Higher-energy Collisional Dissociation (HCD) for fragmentation.

    • Select the top 10-15 most intense precursor ions for MS/MS.

7. Data Analysis:

  • Search the raw MS data against a relevant protein database using a search engine like MaxQuant or Proteome Discoverer.

  • Specify variable modifications: mono-, di-, and tri-methylation on lysine, oxidation on methionine, and propionylation on peptide N-termini and unmodified/monomethylated lysines.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Data Acquisition & Analysis Protein Protein Sample Prop1 First Propionylation (Blocks Lysine) Protein->Prop1 Digestion Reduction, Alkylation, & Trypsin Digestion Prop2 Second Propionylation (Blocks N-termini) Digestion->Prop2 Prop1->Digestion Desalting C18 Desalting Prop2->Desalting LCMS LC-MS/MS Analysis Desalting->LCMS Data Database Search & PTM Identification LCMS->Data Quant Quantitative Analysis Data->Quant

Caption: Experimental workflow for this compound detection.

propionylation_reaction Lysine Unmodified Lysine (R-NH3+) PropAnhydride + Propionic Anhydride Product Propionylated Lysine (R-NH-CO-CH2CH3) PropAnhydride->Product Blocks Trypsin Cleavage

Caption: Chemical derivatization with propionic anhydride.

Caption: A logical flow for troubleshooting common issues.

References

Technical Support Center: N6-Methyl-L-lysine Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantification of N6-Methyl-L-lysine (Kme1), a critical post-translational modification involved in various cellular processes. The information is tailored for researchers, scientists, and drug development professionals utilizing mass spectrometry-based methods.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for quantifying this compound?

The most prevalent and robust method for the quantification of this compound is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity, allowing for the accurate measurement of Kme1 in complex biological samples.

Q2: Why is sample preparation so critical for accurate this compound quantification?

Sample preparation is a crucial step that can significantly impact the accuracy and reproducibility of your results. Key considerations include:

  • Protein Hydrolysis: Complete hydrolysis of proteins to release individual amino acids is essential. Incomplete hydrolysis can lead to an underestimation of Kme1 levels.

  • Minimizing Artifacts: Certain reagents and conditions during sample preparation can introduce artificial modifications. For example, the use of urea in buffers can lead to carbamylation of lysine residues if the urea solution is not freshly prepared.[1]

  • Contamination: Contamination from external sources, such as keratin from skin and hair, can interfere with the analysis.

Q3: Is derivatization necessary for this compound analysis by LC-MS/MS?

While not always mandatory with modern, highly sensitive mass spectrometers, derivatization can be employed to improve chromatographic separation and enhance ionization efficiency, leading to better sensitivity.[2][3][4] Common derivatization strategies for amino acids involve reagents that react with the primary amine group.

Q4: What are the key differences between quantifying N6-monomethyl-lysine, N6,N6-dimethyl-lysine, and N6,N6,N6-trimethyl-lysine?

While all are lysine methylation states, they have different masses and may have different chromatographic properties. It is crucial to have specific mass transitions (precursor and product ions) for each methylation state in your MS method to distinguish and accurately quantify them. Additionally, the efficiency of tryptic digestion can be affected differently by each methylation state, which is a consideration in bottom-up proteomics approaches.

Troubleshooting Guide

This guide addresses specific issues that may arise during the quantification of this compound.

Sample Preparation

Problem: Low or no detectable this compound signal.

  • Possible Cause: Incomplete protein hydrolysis.

    • Solution: Optimize your hydrolysis protocol. Ensure the acid concentration, temperature, and duration are sufficient for your sample type. A common method is 6N HCl at 110°C for 24 hours.

  • Possible Cause: Degradation of this compound during sample processing.

    • Solution: Minimize sample handling time and keep samples on ice or at 4°C whenever possible. Store samples at -80°C for long-term storage.

  • Possible Cause: Inefficient extraction from the sample matrix.

    • Solution: Evaluate different extraction solvents or methods. For plasma or serum, protein precipitation with methanol or acetonitrile is a common first step.

Problem: High variability between replicate samples.

  • Possible Cause: Inconsistent sample preparation.

    • Solution: Ensure precise and consistent execution of each step of the sample preparation protocol for all samples. Use of an internal standard is highly recommended to account for variability.

  • Possible Cause: Presence of interfering substances from the sample matrix.

    • Solution: Incorporate a sample cleanup step, such as solid-phase extraction (SPE), to remove interfering compounds.

LC-MS/MS Analysis

Problem: Poor peak shape or peak splitting.

  • Possible Cause: Incompatible mobile phase or gradient.

    • Solution: Optimize the mobile phase composition and gradient profile. For polar molecules like amino acids, HILIC or reversed-phase chromatography with an ion-pairing agent can be effective.

  • Possible Cause: Column degradation.

    • Solution: Replace the analytical column. Ensure proper column storage and use a guard column to extend its lifetime.

Problem: Ion suppression or enhancement (Matrix Effects).

  • Possible Cause: Co-eluting compounds from the sample matrix are affecting the ionization of this compound.

    • Solution: The most effective way to correct for matrix effects is the use of a stable isotope-labeled internal standard (e.g., D3-N6-Methyl-L-lysine). The internal standard should be added to the samples as early as possible in the sample preparation workflow.

Problem: Incorrect identification or quantification of this compound.

  • Possible Cause: Isobaric interference. For instance, trimethylation (42.047 Da) and acetylation (42.011 Da) of lysine are very close in mass and may not be distinguishable in low-resolution mass spectrometers.[5]

    • Solution: Use a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) to differentiate between isobaric modifications.[5] Additionally, ensure that your chromatographic method can separate potentially interfering species.

  • Possible Cause: Incorrect assignment of the modification site in bottom-up proteomics workflows.

    • Solution: Manually inspect the MS/MS spectra for signature fragment ions that confirm the location of the methylation.[5]

Quantitative Data Summary

The following table provides typical performance characteristics for the quantification of amino acids using LC-MS/MS. These values can serve as a benchmark for method development and validation for this compound quantification.

ParameterTypical Value RangeReference
Limit of Detection (LOD)1 - 5 ng/mL[6]
Limit of Quantification (LOQ)6 - 15 ng/mL[6]
Linearity (R²)> 0.99[7]
Intra-day Precision (%CV)< 15%[6]
Inter-day Precision (%CV)< 15%[6]
Accuracy (% Recovery)85 - 115%[6]

Note: These values are illustrative and the actual performance of a specific assay will depend on the sample matrix, instrumentation, and protocol used.

Experimental Protocols

A generalized LC-MS/MS workflow for the quantification of this compound from biological samples is outlined below.

Sample Preparation (from Plasma)
  • Protein Precipitation: To 100 µL of plasma, add 400 µL of ice-cold methanol containing a known concentration of a stable isotope-labeled internal standard (e.g., D3-N6-Methyl-L-lysine).

  • Vortex and Incubate: Vortex the mixture for 1 minute and incubate at -20°C for 30 minutes to precipitate proteins.

  • Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Transfer the supernatant to a new tube.

  • Drying: Dry the supernatant under a stream of nitrogen gas or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

LC-MS/MS Analysis
  • LC System: A UPLC or HPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 2% to 50% mobile phase B over 5-10 minutes.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MS Method: Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM).

    • Example SRM transitions for this compound: These would need to be empirically determined on the specific instrument, but would involve the precursor ion (the m/z of protonated this compound) and one or two characteristic product ions.

Visualizations

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_LCMS LC-MS/MS Analysis cluster_Data Data Analysis Sample Biological Sample (e.g., Plasma) Add_IS Add Internal Standard Sample->Add_IS Precipitation Protein Precipitation (e.g., Methanol) Add_IS->Precipitation Centrifuge Centrifugation Precipitation->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Dry Dry Down Collect_Supernatant->Dry Reconstitute Reconstitute Dry->Reconstitute Injection Inject Sample Reconstitute->Injection LC_Separation LC Separation Injection->LC_Separation Ionization ESI LC_Separation->Ionization MS_Analysis MS/MS Analysis (SRM/PRM) Ionization->MS_Analysis Peak_Integration Peak Integration MS_Analysis->Peak_Integration Quantification Quantification vs. Internal Standard Peak_Integration->Quantification Result Final Concentration Quantification->Result

Caption: General experimental workflow for this compound quantification.

Troubleshooting_Logic Start Problem: Inaccurate or Irreproducible Results Check_SamplePrep Review Sample Preparation Protocol Start->Check_SamplePrep Check_LC Evaluate LC Performance Start->Check_LC Check_MS Examine MS Parameters Start->Check_MS Use_IS Implement Stable Isotope-Labeled Internal Standard Check_SamplePrep->Use_IS Variability? Optimize_Hydrolysis Optimize Protein Hydrolysis Check_SamplePrep->Optimize_Hydrolysis Low Signal? Optimize_Gradient Optimize LC Gradient & Mobile Phase Check_LC->Optimize_Gradient Poor Peak Shape? Check_Interference Check for Isobaric Interferences Check_MS->Check_Interference Incorrect ID? Solution Improved Accuracy and Precision Use_IS->Solution Optimize_Hydrolysis->Solution Optimize_Gradient->Solution Check_Interference->Solution

Caption: A logical troubleshooting workflow for this compound analysis.

References

enhancing the specificity of N6-Methyl-L-lysine antibodies

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and answers to frequently asked questions regarding the use of N6-Methyl-L-lysine (Kme) antibodies.

Frequently Asked Questions (FAQs)

Q1: Why is it so challenging to produce highly specific antibodies for this compound?

A1: The primary challenge lies in the nature of the modification itself. Unlike phosphorylation or ubiquitination, lysine methylation results in minimal changes to the residue's size and does not alter its overall positive charge.[1] This subtlety makes it difficult for the immune system to generate antibodies that can strongly and uniquely distinguish the methylated lysine from its unmodified counterpart or from lysine residues with different methylation states (mono-, di-, vs. tri-methylation).[1][2]

Q2: What are the most critical validation steps for any new lot of an this compound antibody?

A2: The most critical step is to perform a peptide competition assay.[3][4] This involves pre-incubating the antibody with the immunizing peptide (containing the N6-methyl-lysine) and, in parallel, with a control peptide (the same sequence but with an unmodified lysine).[4] A specific antibody will show a significantly reduced or eliminated signal in the presence of the methylated peptide but not the unmodified one.[4] Additionally, using peptide arrays or competitive ELISAs can provide valuable data on specificity and cross-reactivity with other modifications.[4]

Q3: Can I use a pan-methyl-lysine antibody to detect my specific protein of interest?

A3: Pan-methyl-lysine antibodies are designed to detect methylated lysine residues regardless of the surrounding amino acid sequence.[2] While useful for assessing global methylation levels, they are not ideal for detecting a specific methylated protein. These antibodies often have inherent sequence biases, meaning they may preferentially bind to certain amino acid contexts over others.[2] For specific detection, an antibody raised against a peptide sequence containing the methylated lysine of your target protein is required.

Q4: What is the difference between mono-, di-, and tri-methyl-lysine antibodies, and will they cross-react?

A4: These antibodies are intended to be specific to the methylation state of the lysine residue. However, cross-reactivity can be an issue. It is essential to validate the specificity using peptides for each methylation state (unmodified, Kme1, Kme2, and Kme3) to ensure the antibody does not recognize other methylation states.

Troubleshooting Guides

Western Blotting (WB)

Q: I am observing high background on my Western blot. What can I do?

A: High background can obscure your target signal. Here are several steps to address this:

  • Optimize Blocking Buffer: The choice and concentration of the blocking agent are crucial.[5] If you are using non-fat dry milk and probing for a phosphorylated protein, the phosphoprotein casein in milk can cause high background; switch to Bovine Serum Albumin (BSA) instead.[6] Try increasing the concentration of your blocking agent (e.g., from 1% to 5% milk) or extending the blocking time.[6]

  • Increase Wash Steps: Insufficient washing can leave behind non-specifically bound primary or secondary antibodies.[5] Increase the number of washes (e.g., from 3 to 5) and the duration of each wash. Ensure you are using a sufficient volume of wash buffer.[5]

  • Adjust Antibody Concentration: Using too high a concentration of the primary or secondary antibody is a common cause of high background.[5] Perform a titration experiment to determine the optimal antibody dilution that provides the best signal-to-noise ratio.

  • Add Detergent: Including a mild detergent like Tween-20 (typically 0.05% - 0.1%) in your wash buffer and antibody dilution buffer helps reduce non-specific interactions.[6]

Q: My antibody is detecting multiple bands, but I expect only one. How do I confirm which band is my target?

A: The presence of multiple bands can be due to non-specific binding, detection of different protein isoforms, or protein degradation.

  • Perform a Peptide Competition Assay: This is the definitive method to confirm specificity.[3] The band corresponding to your target protein should disappear or be significantly reduced when the antibody is pre-incubated with the specific methylated peptide immunogen.[7] Non-specific bands will remain unaffected.

  • Use Appropriate Lysate Controls: Run a lane with lysate from cells where your target protein is knocked out or knocked down. The specific band should not be present in this lane.

  • Optimize Blocking and Antibody Dilutions: As with high background, non-specific bands can be reduced by optimizing your blocking and antibody concentrations.[5]

Q: I am not getting any signal on my blot. What are the possible causes?

A: A lack of signal can stem from multiple issues in the protocol.

  • Check Protein Transfer: Verify that your proteins have successfully transferred from the gel to the membrane using a reversible stain like Ponceau S.

  • Confirm Antibody Activity: Ensure your primary and secondary antibodies are active and have been stored correctly. If possible, test them on a positive control sample known to express the target protein.

  • Review Incubation Times: Inadequate incubation times for the primary or secondary antibody can lead to a weak or absent signal. Typical primary antibody incubations are 1-2 hours at room temperature or overnight at 4°C.[8]

  • Substrate Compatibility: Ensure your detection substrate is compatible with the enzyme conjugated to your secondary antibody (e.g., HRP) and has not expired.

Chromatin Immunoprecipitation (ChIP)

Q: My ChIP-qPCR is showing low enrichment (low signal-to-noise ratio). How can I improve it?

A: Low enrichment is a common problem in ChIP experiments. Consider these optimization steps:

  • Optimize Chromatin Shearing: Sonication or enzymatic digestion must be optimized to yield chromatin fragments primarily in the 200-500 bp range.[9] Over- or under-shearing can significantly reduce ChIP efficiency.

  • Titrate Antibody Amount: The amount of antibody used is critical. Too little will result in low pulldown, while too much can increase non-specific binding. Perform a titration experiment using a range of antibody concentrations (e.g., 2-5 µg) to find the optimal amount.[10]

  • Increase Washing Stringency: To reduce non-specific binding of chromatin to the beads, ensure your wash buffers effectively remove non-bound fragments. You can sequentially use low salt, high salt, and LiCl wash buffers.[10]

  • Check Cell Number: Ensure you are starting with a sufficient number of cells. The protocol may need to be optimized for your specific cell type.[11]

Quantitative Data Tables

Table 1: Recommended Ratios for Peptide Competition Assay

ParameterRecommended RatioSource
Blocking Peptide to Antibody (Weight) 5:1 to 10:1 (e.g., 5-10 µg peptide for 1 µg antibody)[8]
Blocking Peptide to Antibody (Molar) 200-fold molar excess[3]
Antibody to Peptide (Molar) Several hundred molar excess ratio of peptide to immunoglobulin[7]

Table 2: Typical Western Blot Parameter Ranges

| Parameter | Typical Range | Notes | Source | | :--- | :--- | :--- | | Blocking Agent Concentration (Milk) | 1% - 5% (w/v) | Higher percentages can sometimes mask the target protein. |[6] | | Blocking Agent Concentration (BSA) | 3% - 5% (w/v) | Recommended for phospho-specific antibodies. |[12] | | Primary Antibody Incubation | 1-2 hours at RT or Overnight at 4°C | Longer incubation at 4°C may yield better results for low-abundance proteins. |[8] | | Tween-20 Concentration | 0.05% - 0.1% (v/v) | Used in wash buffers and antibody diluents. |[6] |

Experimental Protocols

Protocol 1: Peptide Competition Assay for Western Blot

This protocol is used to confirm the specificity of the this compound antibody.

  • Optimize Western Blot Conditions: Before starting, determine the optimal working dilution of your primary antibody that gives a clear signal with low background.[3]

  • Prepare Antibody Solutions: Prepare three tubes of diluted primary antibody. Make enough of a 2X concentrated antibody stock in your preferred dilution buffer for three identical experiments.

    • Tube A (No Peptide Control): 1 mL of 2X antibody stock + an equivalent volume of PBS/saline.

    • Tube B (Specific Blocking Peptide): 1 mL of 2X antibody stock + methylated blocking peptide (use a 5:1 to 10:1 weight ratio or ~200-fold molar excess).[8]

    • Tube C (Non-Specific Control Peptide): 1 mL of 2X antibody stock + non-methylated control peptide at the same concentration as Tube B.

  • Pre-incubation: Gently rock the three tubes for 30 minutes to 1 hour at room temperature.[3][8] For some antibodies, longer incubation (e.g., 2-24 hours at 4°C) may be required.[3]

  • Centrifugation: Centrifuge the tubes at >12,000 x g for 15 minutes at 4°C to pellet any large immune complexes that have formed.[3][7]

  • Incubate Membranes: Prepare three identical Western blot membranes containing your protein lysate. Add the supernatant from each of the three tubes to a separate membrane.

  • Proceed with Western Blot: Continue with your standard Western blot protocol (incubation, washes, secondary antibody, and detection).[3]

  • Analyze Results:

    • The signal in Lane A represents the maximum signal.

    • In Lane B , the specific band for N6-methylated lysine should be absent or significantly reduced.

    • In Lane C , the specific band should still be present, confirming the antibody does not bind to the unmodified protein.

Protocol 2: Optimized Western Blotting for this compound Antibodies
  • Sample Preparation & Electrophoresis: Prepare protein lysates and separate them using SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding. Incubate the membrane in a blocking buffer for at least 1 hour at room temperature with gentle agitation.

    • Standard Blocking Buffer: 5% (w/v) non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[6]

    • Alternative Buffer (for potential phospho-cross-reactivity): 5% (w/v) BSA in TBST.[12]

  • Primary Antibody Incubation: Dilute the this compound antibody in fresh blocking buffer to its optimal concentration (determined previously by titration). Incubate the membrane overnight at 4°C with gentle agitation.[8]

  • Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.[5]

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer according to the manufacturer's recommendations, for 1 hour at room temperature.[13]

  • Final Washes: Wash the membrane three to five times for 10 minutes each with TBST.[13]

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence detection system.

Visualizations

Peptide_Competition_Workflow cluster_prep Step 1: Preparation cluster_incubate Step 2: Pre-Incubation cluster_blot Step 3: Western Blot cluster_result Step 4: Expected Results Ab Primary Antibody (Optimal Dilution) Mix_A Ab Only (Control) Ab->Mix_A Mix_B Ab + Methylated Peptide Ab->Mix_B Mix_C Ab + Unmodified Peptide Ab->Mix_C Peptide_Me Methylated Blocking Peptide Peptide_Me->Mix_B Peptide_Un Unmodified Control Peptide Peptide_Un->Mix_C Blot_A Blot A Mix_A->Blot_A Blot_B Blot B Mix_B->Blot_B Blot_C Blot C Mix_C->Blot_C Result_A Signal Present Blot_A->Result_A Specific Band Result_B Signal Absent Blot_B->Result_B Specific Band Blocked Result_C Signal Present Blot_C->Result_C Specific Band Unaffected

Caption: Workflow for a peptide competition assay to validate antibody specificity.

Troubleshooting_Logic Start Start: Unexpected WB Result Problem Identify Problem Start->Problem HighBG High Background? Problem->HighBG Yes MultiBand Multiple Bands? Problem->MultiBand No Problem->MultiBand Yes NoSignal No Signal? Sol_BG1 Optimize Blocking (Agent, %, Time) HighBG->Sol_BG1 Sol_BG2 Increase Washes (Number, Duration) HighBG->Sol_BG2 Sol_BG3 Titrate Antibody Concentration HighBG->Sol_BG3 MultiBand->NoSignal No MultiBand->NoSignal No Sol_MB1 Perform Peptide Competition Assay MultiBand->Sol_MB1 Sol_MB2 Run KO/KD Lysate Control MultiBand->Sol_MB2 Sol_NS1 Check Protein Transfer (Ponceau) NoSignal->Sol_NS1 Sol_NS2 Verify Antibody & Substrate Activity NoSignal->Sol_NS2 Sol_NS3 Check Incubation Times NoSignal->Sol_NS3 Sol_MB1->Sol_BG3

Caption: A logical workflow for troubleshooting common Western blot issues.

References

Technical Support Center: Optimizing Chromatography for N6-Methyl-L-lysine Separation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center dedicated to the chromatographic separation of N6-Methyl-L-lysine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common chromatographic modes for separating this compound?

A1: The most common chromatographic modes for separating this compound are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Hydrophilic Interaction Liquid Chromatography (HILIC), and Ion-Exchange Chromatography (IEC). RP-HPLC is widely used, often with C18 columns. HILIC is suitable for highly polar compounds like this compound, while IEC separates molecules based on their charge.

Q2: Is derivatization necessary for the analysis of this compound?

A2: Derivatization is not always necessary but is often employed to improve detection sensitivity, especially for UV-Vis detectors, as this compound lacks a strong chromophore.[1] Common derivatizing agents for amino acids include o-phthalaldehyde (OPA) and 9-fluorenylmethoxycarbonyl chloride (FMOC).[2] For mass spectrometry (MS) detection, derivatization is generally not required.

Q3: What type of detector is most suitable for this compound analysis?

A3: Mass spectrometry (MS), particularly tandem mass spectrometry (LC-MS/MS), is a highly sensitive and specific method for quantifying this compound.[3] If derivatized, a fluorescence or UV-Vis detector can be used. For underivatized amino acids at high concentrations, UV detection at low wavelengths (e.g., 214 nm) is also an option.[4][5]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting)

Q: My this compound peak is exhibiting significant tailing. What are the potential causes and solutions?

A: Peak tailing is a common issue when analyzing basic compounds like this compound. The primary cause is often secondary interactions between the positively charged amine groups of the analyte and residual silanol groups on the silica-based stationary phase.

Troubleshooting Steps:

  • Mobile Phase pH Adjustment: Ensure the mobile phase pH is appropriately controlled. For reversed-phase chromatography, operating at a low pH (e.g., 2-3) will protonate the silanol groups, minimizing their interaction with the protonated analyte.

  • Use of Mobile Phase Additives: Incorporate a competing base, such as triethylamine (TEA), into the mobile phase.[6] TEA will preferentially interact with the active silanol sites, reducing their availability to interact with this compound.

  • Column Selection:

    • End-capped Columns: Utilize a column that has been "end-capped" to reduce the number of free silanol groups.

    • High Purity Silica: Employ columns packed with high-purity silica, which has a lower concentration of acidic silanol groups.

  • Column Overload: Injecting too much sample can lead to peak tailing.[1] Try diluting your sample and re-injecting to see if the peak shape improves.

  • Physical Issues: Check for extra-column dead volumes in tubing and connections, as well as potential blockages in the column frit.

Issue 2: Poor Resolution and Co-elution

Q: I am unable to separate this compound from other similar compounds in my sample. How can I improve the resolution?

A: Improving resolution requires optimizing the selectivity, efficiency, and retention of your chromatographic system.

Troubleshooting Steps:

  • Optimize Mobile Phase Composition:

    • Organic Modifier: Vary the organic solvent (e.g., acetonitrile vs. methanol) and the gradient profile.

    • Buffer Concentration: Adjust the concentration of the buffer in the mobile phase to fine-tune selectivity.

  • Change Stationary Phase: If optimizing the mobile phase is insufficient, consider a different column chemistry. A column with a different stationary phase (e.g., phenyl-hexyl instead of C18) or a different chromatographic mode (e.g., HILIC) may provide the necessary selectivity.

  • Temperature Adjustment: Lowering the column temperature can sometimes increase resolution, although it will also increase backpressure and run time.

  • Flow Rate Reduction: Decreasing the flow rate can improve efficiency and, consequently, resolution.

Issue 3: Low Sensitivity and Inconsistent Results

Q: I am experiencing low signal intensity for this compound and my results are not reproducible. What should I check?

A: Low sensitivity and poor reproducibility can stem from a variety of factors, from sample preparation to instrument conditions.

Troubleshooting Steps:

  • Sample Preparation: Ensure consistent and complete sample preparation. If using derivatization, verify the reaction's completeness and stability.

  • Injection Volume: Increase the injection volume if you are not limited by the column's capacity.

  • Detector Settings: Optimize the detector parameters. For MS, this includes tuning the ion source and fragmentation parameters for this compound.

  • System Contamination: Contaminants in the mobile phase or from previous injections can interfere with your analysis. Flush the system thoroughly.

  • Column Conditioning: Ensure the column is properly conditioned with the mobile phase before each run to achieve stable retention times and peak areas.

Experimental Protocols

General RP-HPLC Method for this compound (Underivatized)

This protocol provides a starting point for the separation of underivatized this compound. Optimization will likely be required for specific sample matrices.

ParameterSetting
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase A 10 mM Potassium Dihydrogen Phosphate, pH adjusted to 7.5 with Triethylamine[4]
Mobile Phase B Acetonitrile
Gradient Isocratic or a shallow gradient depending on sample complexity
Flow Rate 0.5 - 1.0 mL/min[4]
Column Temperature 25 °C[4]
Injection Volume 20 µL[4]
Detection UV at 214 nm[4]
Derivatization Protocol using Dansyl Chloride

This method is adapted for fluorescence detection, offering higher sensitivity.

StepProcedure
1. Sample Preparation Prepare the this compound standard or sample in a suitable buffer (e.g., Li2CO3 buffer).[1]
2. Derivatization Add an excess of dansyl chloride solution and allow the reaction to proceed in the dark.[1]
3. Quenching Add a reagent like methylamine to consume the excess dansyl chloride.[1]
4. HPLC Analysis Analyze the derivatized sample using RP-HPLC with fluorescence detection.
ParameterSetting
Column C18
Mobile Phase A 0.02 M Sodium Acetate with 0.02% Triethylamine, pH 4.5[1]
Mobile Phase B 0.1 M Sodium Acetate (pH 4.5) in 90% Methanol[1]
Flow Rate 400 µL/min[1]
Detection Fluorescence (Excitation/Emission wavelengths will depend on the dansyl derivative)

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample Sample containing This compound derivatization Optional: Derivatization (e.g., Dansyl Chloride) sample->derivatization For UV/Fluorescence filtration Filtration (0.45 µm) sample->filtration For MS derivatization->filtration injection Injection filtration->injection column Chromatographic Separation (e.g., C18 column) injection->column detection Detection (MS, UV, or Fluorescence) column->detection chromatogram Chromatogram detection->chromatogram quantification Peak Integration & Quantification chromatogram->quantification

Caption: A typical experimental workflow for the analysis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Poor Peak Shape (Tailing) secondary_interactions Secondary Interactions (Analyte-Silanol) start->secondary_interactions column_overload Column Overload start->column_overload mobile_phase_ph Inappropriate Mobile Phase pH start->mobile_phase_ph extra_column_effects Extra-Column Volume/Dead Space start->extra_column_effects additives Use Mobile Phase Additives (e.g., TEA) secondary_interactions->additives endcapped_column Use End-capped Column secondary_interactions->endcapped_column dilute_sample Dilute Sample column_overload->dilute_sample adjust_ph Adjust Mobile Phase pH (Low pH) mobile_phase_ph->adjust_ph check_connections Check Tubing and Connections extra_column_effects->check_connections

Caption: Troubleshooting logic for addressing peak tailing in this compound analysis.

References

Validation & Comparative

A Researcher's Guide to the Functional Distinctions of Lysine Methylation States

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Comparison of Mono-, Di-, and Trimethylated Lysine in Cellular Signaling and Gene Regulation

Lysine methylation is a fundamental post-translational modification (PTM) that plays a pivotal role in regulating protein function and, consequently, a vast array of cellular processes, from gene expression to DNA damage repair. Unlike modifications such as acetylation, which neutralizes the positive charge of the lysine residue, methylation maintains the charge while incrementally increasing the residue's size and hydrophobicity.[1][2] This subtlety gives rise to a highly specific signaling language, where the addition of one, two, or three methyl groups (mono-, di-, or trimethylation) to a lysine residue dictates distinct biological outcomes.

This guide provides an objective comparison of the functional differences between mono-, di-, and trimethylated lysine, supported by quantitative experimental data. It is designed for researchers, scientists, and drug development professionals seeking to understand the nuanced mechanisms of lysine methylation signaling.

Biochemical and Functional Consequences

The functional diversity of lysine methylation stems from the distinct biochemical properties of each methylation state, which are then interpreted by the cellular machinery.

  • Monomethylation (Kme1): Often serves as a binding site for specific reader proteins, such as those containing MBT domains.[3][4] It can also be a prerequisite for further methylation by certain enzymes. In some contexts, like H4K20me1, it is involved in regulating cell cycle progression and gene expression.[5]

  • Dimethylation (Kme2): Creates a binding platform for a different set of effector proteins, including some Tudor domain-containing proteins.[3] Functionally, it is associated with both transcriptional activation and repression depending on the specific lysine residue. For example, H3K9me2 is a hallmark of facultative heterochromatin and gene repression, while H3K36me2 is linked to actively transcribed gene bodies.[6][7]

  • Trimethylation (Kme3): Represents the most sterically bulky state and is recognized by yet another class of readers, such as proteins with chromodomains (e.g., HP1 for H3K9me3) or PWWP domains (e.g., for H3K36me3).[8][9] Trimethylation is often associated with more stable and long-term signaling outcomes. H3K4me3 is a classic mark of active gene promoters, whereas H3K9me3 and H3K27me3 are robust signals for gene silencing and the formation of constitutive heterochromatin.[9]

The dynamic interplay between lysine methyltransferases (KMTs) and lysine demethylases (KDMs) establishes and reverses these marks, with different enzymes often showing specificity for the methylation state.[10] For instance, the LSD1/KDM1 family of demethylases can only remove mono- and di-methylation, while JmjC domain-containing demethylases can erase all three methylation states.[11]

Quantitative Data Comparison

The specific biological outcome of a given methylation event is determined by the binding affinities of "reader" domains for the different methylation states and the kinetic preferences of the "writer" and "eraser" enzymes.

Table 1: Binding Affinities of Reader Domains for Methylated Lysine Peptides

This table summarizes the dissociation constants (Kd) for various reader domains, illustrating their preferences for specific methylation states. A lower Kd value indicates higher binding affinity.

Reader DomainProteinTarget PeptideKd (µM) for me1Kd (µM) for me2Kd (µM) for me3Reference
Chromodomain Chp1H3K9-~1.2~0.4[8]
Chromodomain Cbx7H3K9--55[12]
Chromodomain Cbx7H3K27--110[12]
PWWP Domain NSD2H3K36 (Nucleosome)-~0.25~0.57[13]
PWWP Domain Dnmt3aH3K36--64[9]
MBT Domain L3MBTL1H3K926BindsNo Binding[9][14]
Tudor Domain 53BP1H3K4, H3K9, H4K20BindsPreferred Binds[3]

Note: "-" indicates data not reported or binding is negligible. Some studies report binding preferences without specific Kd values for all states.

Table 2: Kinetic Parameters of H3K9 Lysine Methyltransferases (KMTs)

This table presents the catalytic efficiency of several KMTs for unmodified (un), monomethylated (me1), and dimethylated (me2) H3K9 peptide substrates. The data highlights how the intrinsic properties of these enzymes favor the establishment of specific methylation states.

EnzymeSubstratekcat (min-1)KM (µM)kcat/KM (min-1µM-1)Reference
EHMT1 H3K9un12.70.9413.5[15]
H3K9me12.013.190.63[15]
H3K9me20.672.450.27[15]
EHMT2 H3K9un7.620.7610.0[15]
H3K9me12.151.831.17[15]
H3K9me21.071.340.80[15]
SUV39H1 H3K9un0.430.431.00[15]
H3K9me10.300.540.56[15]
H3K9me20.030.350.09[15]

These data show that for EHMT1, EHMT2, and SUV39H1, catalytic efficiency is generally highest for the initial monomethylation event and decreases for subsequent methylation steps.[15]

Signaling Pathways and Experimental Workflows

Visualizing the complex relationships in lysine methylation signaling is crucial for understanding its logic.

Lysine_Methylation_Cycle cluster_kmt Lysine Methyltransferases (KMTs) cluster_kdm Lysine Demethylases (KDMs) cluster_readers Effector 'Reader' Domains KMT1 SETD8, SETD7 (Monomethylation) Lysine Unmodified Lysine KMT1->Lysine KMT2 G9a, SUV39H1, EZH2 (Di/Trimethylation) Kme1 Monomethyl Lysine (Kme1) KMT2->Kme1 KDM_LSD1 LSD1/KDM1 (Removes me1/me2) Kme2 Dimethyl Lysine (Kme2) KDM_LSD1->Kme2 KDM_JmjC JmjC family (Removes me1/me2/me3) Kme3 Trimethyl Lysine (Kme3) KDM_JmjC->Kme3 Reader_MBT MBT Domains Reader_Tudor Tudor Domains Reader_Chromo Chromo/PWWP Domains Lysine->Kme1 SAM Kme1->Reader_MBT Recognition Kme1->Lysine Kme1->Kme2 SAM Kme2->Reader_Tudor Recognition Kme2->Kme1 Kme2->Kme3 SAM Kme3->Reader_Chromo Recognition Kme3->Kme2

Dynamic regulation and recognition of lysine methylation states.

Functional_Outcomes cluster_activation Transcriptional Activation cluster_repression Transcriptional Repression KMT_Act KMT2/MLL Complex H3K4me3 H3K4me3 KMT_Act->H3K4me3 Reader_Act TAF3 (TFIID) H3K4me3->Reader_Act recruits Result_Act Gene Expression ON Reader_Act->Result_Act promotes KMT_Rep SUV39H1/G9a H3K9me3 H3K9me3 KMT_Rep->H3K9me3 Reader_Rep HP1 H3K9me3->Reader_Rep recruits Result_Rep Heterochromatin Gene Expression OFF Reader_Rep->Result_Rep promotes Gene Target Gene Locus Gene->KMT_Act Context- dependent Gene->KMT_Rep Context- dependent

Contrasting outcomes of H3K4me3 and H3K9me3 signaling.

Key Experimental Protocols

Analyzing the specific functions of lysine methylation states requires specialized techniques to map their locations and identify their interaction partners.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

ChIP-seq is the gold standard for mapping the genome-wide location of specific histone modifications.

Objective: To identify the genomic regions associated with a specific lysine methylation state (e.g., H3K4me3).

Methodology:

  • Cross-linking: Live cells or tissues are treated with formaldehyde (typically 1% final concentration) to create covalent cross-links between DNA and interacting proteins, including histones. This step captures a "snapshot" of protein-DNA interactions.[16]

  • Chromatin Shearing: The cells are lysed, and the nuclei are isolated. The chromatin is then sheared into smaller fragments (typically 200-600 bp) using sonication or enzymatic digestion (e.g., Micrococcal Nuclease).[17]

  • Immunoprecipitation (IP): The sheared chromatin is incubated with an antibody highly specific to the methylation mark of interest (e.g., anti-H3K4me3). The antibody-histone-DNA complexes are then captured, often using Protein A/G-coated magnetic beads.[16]

  • Washing and Elution: The beads are washed to remove non-specifically bound chromatin. The specifically bound complexes are then eluted.

  • Reverse Cross-linking and DNA Purification: The cross-links are reversed by heating, and the proteins are digested with proteinase K. The associated DNA is then purified.

  • Library Preparation and Sequencing: The purified DNA fragments are repaired, ligated to sequencing adapters, and amplified to create a sequencing library. This library is then sequenced using a next-generation sequencing (NGS) platform.[12]

  • Data Analysis: The sequencing reads are aligned to a reference genome. "Peaks" are identified where there is a significant enrichment of reads compared to a control sample (e.g., input DNA or an IgG IP), indicating the genomic locations of the histone mark.

ChIP_Seq_Workflow A 1. Cross-link Proteins to DNA (in vivo with Formaldehyde) B 2. Lyse Cells & Shear Chromatin (Sonication or MNase) A->B C 3. Immunoprecipitate (with methylation-specific antibody) B->C D 4. Purify DNA C->D E 5. Prepare Sequencing Library D->E F 6. Next-Generation Sequencing E->F G 7. Data Analysis (Alignment, Peak Calling) F->G

A simplified workflow for a ChIP-seq experiment.
Global Analysis of Lysine Methylation by Mass Spectrometry

This proteomic approach allows for the identification and quantification of thousands of methylation sites on both histone and non-histone proteins.

Objective: To identify and quantify changes in mono-, di-, and trimethylated lysine sites across the proteome under different cellular conditions.

Methodology:

  • Stable Isotope Labeling (Optional but recommended for quantification): For quantitative analysis, cells are cultured in media containing "heavy" isotopes of lysine and arginine (e.g., SILAC - Stable Isotope Labeling by Amino acids in Cell culture). This allows for the direct comparison of protein/peptide abundance between different samples (e.g., control vs. drug-treated).

  • Cell Lysis and Protein Digestion: Cells are lysed, and the proteins are extracted. The protein mixture is then digested into smaller peptides, typically using the enzyme trypsin.

  • Enrichment of Methylated Peptides: The complex peptide mixture is incubated with pan-specific antibodies that recognize monomethyl-, dimethyl-, or trimethyl-lysine. These antibodies are used to immunoprecipitate and enrich for peptides containing the modification.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The enriched peptides are separated by high-performance liquid chromatography (HPLC) and then ionized and analyzed by a high-resolution mass spectrometer. The instrument measures the mass-to-charge ratio of the peptides (MS1 scan) and then selects and fragments them to determine their amino acid sequence (MS/MS scan).

  • Data Analysis: The resulting MS/MS spectra are searched against a protein sequence database to identify the peptides. Specialized software is used to pinpoint the exact location of the methylation mark and its degree (mono-, di-, or tri-), and to quantify the relative abundance of each methylated peptide between the "light" and "heavy" SILAC samples.

This comprehensive approach provides a global view of how cellular signaling pathways and therapeutic interventions impact the lysine "methylome."

References

Comparative Analysis of N6-(1-iminoethyl)-L-lysine (L-NIL) and Alternative iNOS Inhibitors in the Modulation of Alzheimer's Disease Neuropathology

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the validation of N6-Methyl-L-lysine's analogue, L-NIL, and its therapeutic potential in Alzheimer's disease, benchmarked against other selective inducible nitric oxide synthase (iNOS) inhibitors.

This guide provides an objective comparison of the efficacy of N6-(1-iminoethyl)-L-lysine (L-NIL), a selective inhibitor of inducible nitric oxide synthase (iNOS), with other notable iNOS inhibitors in preclinical models of Alzheimer's disease. The central role of neuroinflammation and oxidative stress in the pathogenesis of Alzheimer's disease has positioned iNOS as a key therapeutic target. This document synthesizes available experimental data to evaluate the performance of L-NIL and its alternatives in mitigating hallmark Alzheimer's pathologies.

Executive Summary

Alzheimer's disease is characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles, accompanied by significant neuroinflammation and neuronal loss. A key player in the inflammatory cascade is the inducible nitric oxide synthase (iNOS), which, when upregulated, produces excessive nitric oxide (NO), contributing to oxidative stress and neurotoxicity. Inhibition of iNOS has emerged as a promising therapeutic strategy. This guide focuses on N6-(1-iminoethyl)-L-lysine (L-NIL), a selective iNOS inhibitor, and compares its neuroprotective effects with other selective inhibitors such as 1400W and GW274150, as well as the less selective inhibitor aminoguanidine. The comparative data presented herein is derived from preclinical studies in transgenic mouse models of Alzheimer's disease, providing a foundation for further research and development in this area.

Comparative Efficacy of iNOS Inhibitors

The following tables summarize the quantitative data from preclinical studies, offering a side-by-side comparison of L-NIL and other iNOS inhibitors on key pathological markers of Alzheimer's disease.

Table 1: Effect of iNOS Inhibitors on Cognitive Function in Alzheimer's Disease Mouse Models

CompoundMouse ModelTreatment DurationBehavioral TestOutcome
L-NIL Tg199597 monthsMorris Water MazeImproved spatial memory performance.
L-NIL Tg199597 monthsElevated Plus MazeReduced disinhibition.
1400W General AD modelsNot SpecifiedNot SpecifiedPreclinical studies show improved cognitive function.[1]
GW274150 General AD modelsNot SpecifiedNot SpecifiedPromising results in preclinical studies related to AD.[1]
Aminoguanidine Mouse model of ADNot SpecifiedNot SpecifiedNeuroprotective effects observed.[1]

Table 2: Effect of iNOS Inhibitors on Amyloid-beta Pathology

CompoundMouse ModelTreatment DurationMeasurementOutcome
L-NIL Tg199597 monthsCortical Amyloid DepositionDecreased amyloid deposition.
1400W General AD modelsNot SpecifiedAmyloid-beta (Aβ) DepositionReduced Aβ deposition.[1]
Aminoguanidine Mouse model of AD24 hoursNot SpecifiedNot Specified
Genetic Ablation of iNOS APP/PS1 miceLifelongCerebral Plaque FormationSubstantially protected from plaque formation.[2]
Genetic Ablation of iNOS APP/PS1 miceLifelongBrain Aβ LevelsLower levels of brain Aβ.[2]

Table 3: Effect of iNOS Inhibitors on Neuroinflammation

CompoundMouse ModelTreatment DurationMeasurementOutcome
L-NIL Tg199597 monthsMicroglial ActivationDecreased microglial activation.
1400W Rat kainate modelNot SpecifiedGliosisEffective against gliosis.[3]
GW274150 General AD modelsNot SpecifiedNeuroinflammationAttenuated neuroinflammation.[1]
Genetic Ablation of iNOS APP/PS1 miceLifelongAstrocytosis and MicrogliosisHarbored fewer reactive astrocytes and microglia.[2]

Signaling Pathways and Experimental Workflow

Signaling Pathway of iNOS-Mediated Neurotoxicity in Alzheimer's Disease

Inflammatory stimuli, such as the presence of amyloid-beta plaques, activate microglia and astrocytes. This activation leads to the upregulation of iNOS, which in turn produces high levels of nitric oxide (NO). NO can react with superoxide radicals to form the highly reactive peroxynitrite, a potent oxidizing and nitrating agent. This cascade results in oxidative stress, damage to cellular components including proteins and DNA, and ultimately neuronal death. The inhibition of iNOS by compounds like L-NIL aims to break this cycle of neuroinflammation and neurotoxicity.

iNOS_Pathway cluster_0 Alzheimer's Pathology cluster_1 Neuroinflammation cluster_2 Neurotoxicity Amyloid-beta Plaques Amyloid-beta Plaques Microglia/Astrocyte Activation Microglia/Astrocyte Activation Amyloid-beta Plaques->Microglia/Astrocyte Activation iNOS Upregulation iNOS Upregulation Microglia/Astrocyte Activation->iNOS Upregulation NO_Production Increased NO Production iNOS Upregulation->NO_Production iNOS_Inhibitors iNOS Inhibitors (L-NIL, 1400W, etc.) iNOS_Inhibitors->iNOS Upregulation inhibit Oxidative_Stress Oxidative/Nitrosative Stress NO_Production->Oxidative_Stress Neuronal_Death Neuronal Death Oxidative_Stress->Neuronal_Death

Caption: iNOS signaling pathway in Alzheimer's disease.

Experimental Workflow for Preclinical Validation of iNOS Inhibitors

The validation of iNOS inhibitors in preclinical models of Alzheimer's disease typically follows a structured workflow. This involves the selection of an appropriate transgenic animal model that recapitulates key aspects of the disease, followed by chronic treatment with the test compound. Behavioral assessments are conducted to evaluate cognitive function, and post-mortem brain tissue analysis is performed to quantify pathological markers such as amyloid plaque burden and neuroinflammation.

Experimental_Workflow cluster_0 Animal Model cluster_1 Treatment Regimen cluster_2 Outcome Assessment cluster_3 Data Analysis Transgenic_Mouse Tg19959 Mouse Model (APP mutations) Treatment_Groups Treatment Groups: - L-NIL - D-NIL (control) - Vehicle Transgenic_Mouse->Treatment_Groups Chronic_Administration Chronic Administration (in drinking water for 7 months) Treatment_Groups->Chronic_Administration Behavioral_Testing Behavioral Testing (Morris Water Maze, Elevated Plus Maze) Chronic_Administration->Behavioral_Testing Histopathology Histopathological Analysis (Amyloid plaques, Microgliosis) Chronic_Administration->Histopathology Statistical_Analysis Statistical Analysis Behavioral_Testing->Statistical_Analysis Histopathology->Statistical_Analysis

References

A Researcher's Guide to Navigating Antibody Cross-Reactivity in Lysine Methylation Studies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the specificity of antibodies is paramount for generating reliable and reproducible data. This is particularly critical when studying post-translational modifications (PTMs) like lysine methylation, where antibodies must distinguish between subtle differences in methylation states (mono-, di-, and tri-methylation) at specific sites. This guide provides an objective comparison of antibody performance against different lysine methylations, supported by experimental data and detailed protocols to aid in the selection and validation of these critical reagents.

The accurate detection of specific lysine methylation states is essential for elucidating their roles in cellular processes and disease pathogenesis. However, antibodies raised against a particular methylated lysine epitope can exhibit cross-reactivity with other methylation states or even unrelated methylated proteins. This guide outlines key experimental approaches to assess antibody specificity and presents data on the performance of various antibodies.

Quantitative Comparison of Antibody Binding to Different Lysine Methylation States

The ability of an antibody to discriminate between mono-, di-, and tri-methylated lysine residues is a key determinant of its utility. Surface Plasmon Resonance (SPR) is a powerful technique to quantitatively measure the binding affinity (expressed as the dissociation constant, Kd) of an antibody to its target. Lower Kd values indicate a stronger binding affinity.

The following table summarizes the binding affinities of different antibody Fab fragments to peptides with varying methylation states of a specific lysine residue. This data highlights the variability in specificity among different antibodies.

Antibody ClonePeptide Methylation StateBinding Affinity (Kd) in nM
F9 Tri-methylated3.0 x 10²
Di-methylated2.9 x 10³
Mono-methylated1.1 x 10⁴
Non-methylated2.5 x 10⁴
C9 Tri-methylated14
Di-methylated6.4 x 10²
Mono-methylated2.1 x 10³
Non-methylated3.0 x 10²
E6 Tri-methylated0.90
Di-methylated1.9 x 10²
Mono-methylated1.8 x 10³
Non-methylated3.0 x 10²
D6 Tri-methylated54
Di-methylated1.4 x 10³
Mono-methylated3.8 x 10³
Non-methylated>1.0 x 10⁵

Data adapted from a study on methylated lysine–specific antibodies, where binding affinities were determined by Surface Plasmon Resonance (SPR) analysis.[1]

Experimental Protocols for Assessing Antibody Cross-Reactivity

Rigorous validation of antibody specificity is crucial. The following are detailed protocols for key experiments used to assess the cross-reactivity of antibodies against different lysine methylation states.

Dot Blot Assay

The dot blot is a simple and rapid method for screening antibody specificity against a panel of peptides with different modifications.[2][3][4][5][6][7]

Materials:

  • Nitrocellulose or PVDF membrane

  • Peptides (unmodified, mono-, di-, and tri-methylated at the target lysine)

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody to be tested

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Peptide Spotting: Spot 1-2 µL of each peptide solution (e.g., at a concentration of 1 mg/mL) onto the nitrocellulose or PVDF membrane. Allow the spots to dry completely.

  • Blocking: Immerse the membrane in blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer (typically at a concentration of 1-2 µg/mL) for 1 hour at room temperature or overnight at 4°C.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST (Tris-Buffered Saline with 0.1% Tween 20) to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 4.

  • Detection: Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.

  • Imaging: Capture the chemiluminescent signal using an appropriate imaging system. The intensity of the spots will indicate the reactivity of the antibody with each peptide.

Western Blot Analysis

Western blotting is used to assess the specificity of an antibody in the context of whole-cell lysates or with purified histone proteins.[8][9][10][11][12]

Materials:

  • Cell or tissue lysates, or purified histones

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane (0.2 µm pore size is recommended for small proteins like histones)

  • Transfer buffer and transfer apparatus

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibody

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Sample Preparation: Prepare protein samples by adding Laemmli sample buffer and heating at 95-100°C for 5 minutes.

  • Gel Electrophoresis: Separate the protein samples on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 6.

  • Detection and Imaging: Add chemiluminescent substrate and capture the signal using an imaging system.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA provides a quantitative measure of antibody binding to immobilized peptides.[13][14][15][16][17][18][19][20][21][22]

Materials:

  • 96-well microtiter plates

  • Peptides (unmodified, mono-, di-, and tri-methylated)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody

  • HRP-conjugated secondary antibody

  • TMB (3,3’,5,5’-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Peptide Coating: Add 100 µL of each peptide solution (1-10 µg/mL in coating buffer) to the wells of a 96-well plate and incubate overnight at 4°C.

  • Washing: Wash the wells three times with wash buffer (PBST).

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Primary Antibody Incubation: Add 100 µL of diluted primary antibody to each well and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Secondary Antibody Incubation: Add 100 µL of diluted HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

  • Stop Reaction: Add 50 µL of stop solution to each well.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

Peptide Array

Peptide arrays allow for high-throughput screening of antibody specificity against a large library of modified peptides.[23][24][25][26][27][28][29]

Materials:

  • Peptide array slide with spotted peptides

  • Hybridization/incubation chamber

  • Blocking buffer

  • Primary antibody

  • Fluorescently labeled secondary antibody

  • Microarray scanner

Procedure:

  • Blocking: Block the peptide array slide with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the slide with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature.

  • Washing: Wash the slide with wash buffer.

  • Secondary Antibody Incubation: Incubate the slide with the fluorescently labeled secondary antibody in the dark for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Drying: Dry the slide by centrifugation or with a stream of nitrogen.

  • Scanning: Scan the slide using a microarray scanner at the appropriate wavelength. The fluorescence intensity of each spot corresponds to the binding of the antibody to the specific peptide.

Visualizing Key Concepts in Antibody Specificity

To further clarify the concepts discussed, the following diagrams illustrate a relevant signaling pathway, an experimental workflow for assessing cross-reactivity, and the logical relationship of antibody specificity.

Signaling_Pathway cluster_stress Cellular Stress (e.g., DNA Damage) cluster_p53_regulation p53 Regulation cluster_methylation Lysine Methylation Events cluster_outcome Cellular Outcome Stress DNA Damage p53 p53 Stress->p53 activates SETD7 SETD7 (Methyltransferase) Stress->SETD7 activates MDM2 MDM2 p53->MDM2 induces p53_inactive Inactive p53 p53_K370me2 p53-K370me2 (Repressive mark) p53_K372me1 p53-K372me1 (Activating mark) MDM2->p53 ubiquitinates for degradation SETD2 SETD2 (Methyltransferase) SETD2->p53 methylates K370 LSD1 LSD1 (Demethylase) LSD1->p53_K370me2 demethylates Apoptosis Apoptosis p53_K370me2->Apoptosis inhibits CellCycleArrest Cell Cycle Arrest p53_K372me1->CellCycleArrest promotes SETD7->p53 methylates K372

Caption: p53 signaling pathway regulation by lysine methylation.

Experimental_Workflow cluster_peptides Peptide Synthesis cluster_assays Cross-Reactivity Assays cluster_analysis Data Analysis and Interpretation Unmodified Unmodified Peptide DotBlot Dot Blot Unmodified->DotBlot ELISA ELISA Unmodified->ELISA PeptideArray Peptide Array Unmodified->PeptideArray Mono Mono-methylated Peptide Mono->DotBlot Mono->ELISA Mono->PeptideArray Di Di-methylated Peptide Di->DotBlot Di->ELISA Di->PeptideArray Tri Tri-methylated Peptide Tri->DotBlot Tri->ELISA Tri->PeptideArray Qualitative Qualitative Assessment (Binding vs. No Binding) DotBlot->Qualitative Quantitative Quantitative Comparison (Signal Intensity / Affinity) ELISA->Quantitative PeptideArray->Quantitative WesternBlot Western Blot (with cell lysates) WesternBlot->Qualitative Specificity Determine Antibody Specificity Profile Qualitative->Specificity Quantitative->Specificity CellLysates Cell Lysates/ Histone Extracts CellLysates->WesternBlot

Caption: Workflow for assessing antibody cross-reactivity.

Logical_Relationship cluster_antibody Antibody cluster_antigens Potential Antigens (Peptides) cluster_binding Binding Outcome Antibody Primary Antibody (Raised against Tri-methyl Lysine) TriMethyl Tri-methyl Lysine (Target Antigen) Antibody->TriMethyl binds to DiMethyl Di-methyl Lysine Antibody->DiMethyl may cross-react with MonoMethyl Mono-methyl Lysine Antibody->MonoMethyl may cross-react with Unmodified Unmodified Lysine Antibody->Unmodified should not bind to SpecificBinding Specific Binding (High Affinity) TriMethyl->SpecificBinding CrossReactivity Cross-Reactivity (Lower Affinity) DiMethyl->CrossReactivity MonoMethyl->CrossReactivity NoBinding No/Negligible Binding Unmodified->NoBinding

Caption: Logical relationship of antibody specificity and cross-reactivity.

References

N6-Methyl-L-lysine: A Comparative Analysis in Healthy and Diseased Tissues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

N6-Methyl-L-lysine, a post-translational modification of lysine residues in proteins, is emerging as a critical regulator of cellular processes. Its dysregulation has been implicated in the pathogenesis of several diseases, including cancer and neurodegenerative disorders. This guide provides a comparative analysis of this compound in healthy versus diseased tissues, summarizing key quantitative data, detailing experimental protocols for its analysis, and visualizing its involvement in crucial signaling pathways.

Quantitative Analysis of Lysine Methylation in Healthy vs. Diseased Tissues

While direct quantitative data for this compound in tissues is still an area of active research, studies on global lysine methylation and the enzymes that catalyze it provide strong evidence for its differential abundance in disease. The following tables summarize findings on the dysregulation of lysine methyltransferases (KMTs) and demethylases (KDMs) and observed changes in global lysine methylation in cancer and neurodegenerative diseases. These alterations strongly suggest corresponding changes in this compound levels.

Table 1: Dysregulation of Lysine Methyltransferases (KMTs) and Demethylases (KDMs) in Cancer

Enzyme FamilyEnzymeCancer Type(s)Observation in Cancer TissueImplication for this compound
KMTs SETD6Lung, Bladder, Breast CancerUpregulatedPotential increase in N6-monomethylation of target proteins like p65.[1][2][3]
SMYD2Esophageal Squamous Cell Carcinoma, Pediatric Acute Lymphoblastic Leukemia, Bladder CarcinomaOverexpressedPotential increase in N6-monomethylation of substrates like p53 and STAT3.
EZH2Prostate, Breast, Lung CancerUpregulatedPrimarily a tri-methyltransferase, but its upregulation indicates a general dysregulation of lysine methylation machinery.[4]
KDMs LSD1 (KDM1A)Bladder, Colorectal, Prostate, Breast CancerOverexpressedPotential decrease in N6-monomethylation and dimethylation.
PLU-1 (KDM5B)Breast CancerOverexpressedPrimarily a H3K4 demethylase, its overexpression points to altered methylation landscapes.[4]

Table 2: Alterations in Global Lysine Methylation in Neurodegenerative Diseases

DiseaseBrain RegionObserved Change in Global Lysine MethylationImplication for this compound
Alzheimer's Disease Frontal CortexElevated levels of H3K9me2.[2]Suggests a potential increase in specific lysine methylation marks, which could include this compound on histone and non-histone proteins.
Entorhinal Cortex, Lateral Temporal LobeAlterations in histone H3K4 and H3K27 trimethylation and histone acetylation.[4]Indicates widespread epigenetic remodeling involving various lysine modifications.
GeneralAltered lysine accessibility on tau protein and RNA splicing complexes.[5][6]Suggests that methylation of lysine residues on these key proteins is likely affected.
Parkinson's Disease Substantia NigraChanges in the expression of m6A (RNA) regulatory proteins.While this pertains to RNA methylation, it highlights a general susceptibility of methylation processes to dysregulation in this disease.

Experimental Protocols

Accurate quantification of this compound in tissue samples is crucial for understanding its role in disease. The following are generalized protocols for the analysis of protein lysine methylation using mass spectrometry and antibody-based methods.

Protocol 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Global Lysine Methylation Analysis in Tissues

This protocol provides a general workflow for the identification and quantification of post-translationally modified peptides, including those with N6-methylated lysine, from tissue samples.

  • Tissue Homogenization and Protein Extraction:

    • Excise and weigh the tissue of interest.

    • Homogenize the tissue in a suitable lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) on ice.

    • Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the protein lysate.

    • Determine the protein concentration using a standard assay (e.g., BCA assay).

  • Protein Digestion:

    • Denature the proteins in the lysate by adding a denaturing agent (e.g., urea to a final concentration of 8M).

    • Reduce disulfide bonds with dithiothreitol (DTT) and alkylate cysteine residues with iodoacetamide (IAA).

    • Dilute the sample to reduce the urea concentration to allow for enzymatic digestion.

    • Digest the proteins into peptides using an appropriate protease, such as trypsin, overnight at 37°C.

  • Peptide Cleanup and Enrichment (Optional but Recommended):

    • Desalt the peptide mixture using a C18 solid-phase extraction (SPE) column to remove salts and detergents.

    • For low-abundance modifications, enrich for methylated peptides using immunoprecipitation with pan-specific anti-methyllysine antibodies.[3]

  • LC-MS/MS Analysis:

    • Resuspend the cleaned and/or enriched peptides in a solvent compatible with mass spectrometry (e.g., 0.1% formic acid).

    • Inject the peptide mixture into a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer.

    • Separate the peptides using a reversed-phase column with a gradient of increasing organic solvent.

    • Analyze the eluting peptides using the mass spectrometer in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode to obtain fragmentation spectra.[7][8]

  • Data Analysis:

    • Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to search the acquired MS/MS spectra against a protein sequence database.

    • Specify variable modifications to include monomethylation of lysine (+14.01565 Da).

    • Perform quantitative analysis to compare the abundance of methylated peptides between healthy and diseased tissue samples.

Protocol 2: Workflow for Antibody-Based Quantification of Protein Methylation in Tissue Homogenates (ELISA-based approach)

While specific ELISA kits for this compound in tissue homogenates are not widely commercially available, a custom assay can be developed, or existing pan-methyllysine antibodies can be utilized.

  • Sample Preparation:

    • Prepare protein lysates from healthy and diseased tissues as described in Protocol 1 (Step 1).

    • Normalize the protein concentration of all samples.

  • ELISA Plate Coating:

    • Coat the wells of a 96-well microplate with the normalized protein lysates overnight at 4°C.

    • Wash the wells with a wash buffer (e.g., PBS with 0.05% Tween-20).

    • Block non-specific binding sites with a blocking buffer (e.g., 5% BSA in PBS) for 1-2 hours at room temperature.

  • Antibody Incubation:

    • Incubate the wells with a primary antibody specific for this compound (if available) or a pan-specific mono-methyllysine antibody for 1-2 hours at room temperature.

    • Wash the wells thoroughly to remove unbound primary antibody.

    • Incubate the wells with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

    • Wash the wells again to remove unbound secondary antibody.

  • Detection and Quantification:

    • Add a colorimetric HRP substrate (e.g., TMB) to the wells and incubate until a color change is observed.

    • Stop the reaction by adding a stop solution (e.g., 2N H2SO4).

    • Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

    • The absorbance values will be proportional to the amount of methylated lysine in the samples, allowing for a comparative analysis between healthy and diseased tissues.

Signaling Pathways and Experimental Workflows

This compound is involved in the regulation of key signaling pathways implicated in both normal physiology and disease. The following diagrams, generated using the DOT language, illustrate these relationships and a typical experimental workflow.

Signaling_Pathway cluster_stimulus External Stimuli cluster_pathway NF-κB Signaling Pathway cluster_methylation Lysine Methylation Stimulus Cytokines (e.g., TNF-α, IL-1β) IKK IKK Complex Stimulus->IKK activates IκBα IκBα IKK->IκBα phosphorylates NFκB p65/p50 IκBα->NFκB releases p65_methylated p65 (K-methylated) NFκB->p65_methylated nucleus Nucleus NFκB->nucleus translocates to p65_methylated->nucleus translocates to Gene Target Gene Expression nucleus->Gene node_inflammation Inflammation Gene->node_inflammation node_survival Cell Survival Gene->node_survival SETD6 SETD6 (KMT) SETD6->p65_methylated methylates LSD1 LSD1 (KDM) LSD1->p65_methylated demethylates

Caption: NF-κB signaling pathway regulation by this compound.

Wnt_Pathway cluster_off Wnt OFF State cluster_on Wnt ON State cluster_methylation_wnt Potential Regulation by Lysine Methylation DestructionComplex Destruction Complex (Axin, APC, GSK3β, CK1α) β_catenin_off β-catenin DestructionComplex->β_catenin_off phosphorylates Proteasome Proteasome β_catenin_off->Proteasome degradation Wnt Wnt Ligand Frizzled_LRP Frizzled/LRP Receptor Wnt->Frizzled_LRP binds Dsh Dishevelled Frizzled_LRP->Dsh activates Dsh->DestructionComplex inhibits β_catenin_on β-catenin (stabilized) Nucleus_on Nucleus β_catenin_on->Nucleus_on translocates to β_catenin_methylated β-catenin (methylated?) β_catenin_on->β_catenin_methylated TCF_LEF TCF/LEF Nucleus_on->TCF_LEF TargetGenes Target Gene Transcription TCF_LEF->TargetGenes KMT KMTs KMT->β_catenin_methylated methylate? KDM KDMs KDM->β_catenin_methylated demethylate?

Caption: Wnt/β-catenin signaling with potential this compound regulation.

Experimental_Workflow cluster_sample Sample Preparation cluster_analysis Analysis cluster_output Output HealthyTissue Healthy Tissue Homogenization Homogenization & Protein Extraction HealthyTissue->Homogenization DiseasedTissue Diseased Tissue DiseasedTissue->Homogenization Digestion Protein Digestion to Peptides Homogenization->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS DataAnalysis Data Analysis & Quantification LC_MS->DataAnalysis Comparison Comparative Profile of This compound DataAnalysis->Comparison

Caption: Workflow for comparative analysis of this compound.

Conclusion

The available evidence strongly indicates that this compound levels are altered in diseased tissues, particularly in cancer and neurodegenerative disorders. This is supported by the consistent dysregulation of lysine methyltransferases and demethylases in these conditions. While direct quantitative measurements of this compound in tissues are still emerging, the provided protocols offer a robust framework for researchers to conduct these critical investigations. The involvement of lysine methylation in pivotal signaling pathways such as NF-κB and Wnt underscores the potential of this compound and its regulatory enzymes as novel therapeutic targets and biomarkers. Further research focusing on the precise quantification of this compound in various disease states is warranted to fully elucidate its role in human health and pathology.

References

quantitative comparison of different methods for N6-Methyl-L-lysine detection

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of N6-Methyl-L-lysine (Kme) is crucial for understanding its role in a myriad of cellular processes and its implications in disease. This guide provides a comprehensive comparison of key methodologies for the detection and quantification of this important post-translational modification.

This document outlines the performance of various techniques, supported by experimental data, to assist in selecting the most appropriate method for your research needs. Detailed experimental protocols for the principal methods are provided, alongside visual representations of relevant signaling pathways and experimental workflows.

Quantitative Performance Comparison

The selection of an appropriate detection method hinges on factors such as sensitivity, specificity, throughput, and the nature of the biological sample. Below is a summary of the quantitative performance of commonly employed techniques for this compound detection.

MethodPrincipleSample TypeThroughputSensitivitySpecificityQuantitative Capability
LC-MS/MS Mass-to-charge ratioCell lysates, tissues, biofluidsMedium-HighHighHighAbsolute & Relative
ELISA Antibody-antigen interactionCell lysates, biofluidsHighMedium-HighMedium-HighRelative
Western Blot Antibody-antigen interactionCell lysates, tissuesLow-MediumMediumMediumSemi-Quantitative/Relative
Dot Blot Antibody-antigen interactionPurified proteins, cell lysatesHighLow-MediumLow-MediumSemi-Quantitative

In-Depth Look at Detection Methodologies

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry stands as the gold standard for the identification and quantification of post-translational modifications, including this compound. Its high sensitivity and specificity allow for the precise measurement of methylation levels in complex biological samples. Techniques such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) can be integrated for accurate relative quantification between different experimental conditions.

Experimental Workflow for LC-MS/MS-based this compound Quantification

cluster_sample_prep Sample Preparation cluster_enrichment Enrichment cluster_analysis Analysis cell_culture Cell Culture (SILAC Labeling) cell_lysis Cell Lysis & Protein Extraction cell_culture->cell_lysis Harvest digestion Protein Digestion (e.g., Trypsin) cell_lysis->digestion Denature & Reduce ip Immunoprecipitation with anti-Kme Antibody digestion->ip Peptide Mixture lc_ms LC-MS/MS Analysis ip->lc_ms Enriched Methylated Peptides data_analysis Data Analysis & Quantification lc_ms->data_analysis Mass Spectra cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Pro-inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK IKK Activation stimulus->IKK IkB IκBα Phosphorylation & Degradation IKK->IkB NFkB_release NF-κB (p65/p50) Release IkB->NFkB_release NFkB_translocation NF-κB Translocation NFkB_release->NFkB_translocation p65_methylation p65 Lysine Methylation (by KMTs) NFkB_translocation->p65_methylation p65_demethylation p65 Lysine Demethylation (by KDMs) p65_methylation->p65_demethylation gene_expression Target Gene Expression p65_methylation->gene_expression Modulates Activity p65_demethylation->p65_methylation cluster_stress Cellular Stress cluster_regulation p53 Regulation cluster_outcome Cellular Outcome stress DNA Damage, Oncogenic Stress p53_activation p53 Activation stress->p53_activation p53_methylation p53 Lysine Methylation (e.g., by SETD7, SMYD2) p53_activation->p53_methylation p53_demethylation p53 Lysine Demethylation (e.g., by LSD1) p53_methylation->p53_demethylation cell_cycle Cell Cycle Arrest p53_methylation->cell_cycle Alters Target Gene Transcription apoptosis Apoptosis p53_methylation->apoptosis Alters Target Gene Transcription dna_repair DNA Repair p53_methylation->dna_repair Alters Target Gene Transcription p53_demethylation->p53_methylation

literature review comparing findings on N6-Methyl-L-lysine's function

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of N6-Methyl-L-lysine's function reveals its central role in regulating a wide array of cellular processes, primarily through its impact on protein function and gene expression. This post-translational modification, along with its di- and tri-methylated counterparts, acts as a crucial signaling hub, dictating the assembly of protein complexes and the modulation of enzymatic activity. This guide provides a comparative overview of the findings on this compound's function, presenting quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.

Comparative Analysis of this compound Function

The functional outcomes of lysine methylation are highly dependent on the specific lysine residue that is modified and the degree of methylation (mono-, di-, or tri-methylation). This compound (Kme1), as the initial methylation state, often serves as a precursor for further methylation but also has distinct functions in its own right. It is recognized by a specific set of "reader" proteins that recruit downstream effectors, leading to diverse biological consequences.

The addition and removal of the methyl group from lysine residues are tightly regulated by lysine methyltransferases (KMTs) and lysine demethylases (KDMs), respectively. These enzymes, often referred to as "writers" and "erasers" of the histone code, play a critical role in determining the methylation status of proteins and, consequently, the cellular response.

Quantitative Data Summary

The following tables summarize key quantitative data from studies investigating the functional consequences of this compound and its comparison with other methylation states.

Table 1: Binding Affinities of Reader Domains for Methylated Lysine Peptides

Reader ProteinPeptide SequenceMethylation StateDissociation Constant (Kd)Reference
L3MBTL1H4K20Monomethyl (Kme1)1.9 ± 0.2 µM[1]
L3MBTL1H4K20Dimethyl (Kme2)0.8 ± 0.1 µM[1]
ING2H3K4Trimethyl (Kme3)1.5 ± 0.3 µM[2]
BPTFH3K4Trimethyl (Kme3)2.1 ± 0.4 µM[2]
TAF1H3K4Trimethyl (Kme3)12 ± 2 µM[2]

Table 2: Enzyme Kinetics of Lysine Methyltransferases

EnzymeSubstrate PeptideKm (µM)kcat (min-1)kcat/Km (M-1s-1)Reference
SETD8H4K2015 ± 30.12 ± 0.01133[3]
G9aH3K98 ± 20.08 ± 0.01167[3]
hKMT2DH31-211.2 ± 0.20.03 ± 0.002417[4]

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways involving this compound, including the enzymes that regulate its levels and the downstream effector proteins that recognize this modification.

LysineMethylationPathway cluster_readers Readers KMT Lysine Methyltransferases (e.g., SETD8, G9a) Lysine Unmethylated Lysine KDM Lysine Demethylases (e.g., LSD1, JHDMs) Kme1 This compound (Kme1) Reader Reader Proteins (e.g., L3MBTL1, Chromodomains) Downstream Downstream Effects Reader->Downstream Signal Transduction Lysine->Kme1 Methylation Kme1->Reader Recognition Kme1->Lysine Demethylation Kme2 N6,N6-Di-methyl-L-lysine (Kme2) Kme1->Kme2 Methylation Kme2->Reader Recognition Kme2->Kme1 Demethylation Kme3 N6,N6,N6-Tri-methyl-L-lysine (Kme3) Kme2->Kme3 Methylation Kme3->Reader Recognition Kme3->Kme2 Demethylation

Caption: Lysine Methylation-Demethylation Cycle.

ExperimentalWorkflow cluster_sample_prep Sample Preparation cluster_enrichment Enrichment cluster_analysis Analysis Cells Cells/Tissues Lysis Cell Lysis & Protein Digestion Cells->Lysis Peptides Peptide Mixture Lysis->Peptides IP Immunoprecipitation (Anti-methyllysine antibody) Peptides->IP EnrichedPeptides Enriched Methylated Peptides IP->EnrichedPeptides LCMS LC-MS/MS Analysis EnrichedPeptides->LCMS Data Data Analysis & Quantification LCMS->Data

References

Safety Operating Guide

Personal protective equipment for handling N6-Methyl-L-lysine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of N6-Methyl-L-lysine, a derivative of the amino acid lysine. While comprehensive safety data for this compound is not extensively documented, information on similar compounds and derivatives suggests a cautious approach is warranted. Potential hazards include irritation to the skin, eyes, and respiratory tract, and it may be harmful if ingested or inhaled[1][2].

Personal Protective Equipment (PPE)

A risk assessment should always be conducted prior to handling this compound to ensure appropriate protective measures are in place. The following table summarizes the recommended PPE for handling this compound in a laboratory setting.

PPE CategoryMinimum RequirementRecommended for Higher Risk Operations
Eye Protection Safety glasses with side shieldsChemical splash goggles or a face shield worn over safety glasses[3][4][5]
Hand Protection Disposable nitrile gloves[4][5][6]Chemical-resistant gloves (e.g., butyl rubber) for prolonged contact
Body Protection Standard laboratory coat[5][6][7]Flame-resistant lab coat when working with flammable solvents[5][6]
Respiratory Protection Not generally required with adequate ventilationN95 respirator or higher if creating dust or aerosols[5][6]
Footwear Closed-toe shoes[5][6][7]Chemical-resistant boots for spill response[3]

Handling and Storage Procedures

Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Recommended storage temperature is typically between 2-8°C[8].

  • Classified as a combustible solid, so it should be stored away from ignition sources.

Handling:

  • Avoid direct contact with skin, eyes, and clothing.

  • Prevent the formation of dust and aerosols.

  • Use in a well-ventilated area, preferably in a chemical fume hood.

  • Wash hands thoroughly after handling.

Disposal Plan

All waste materials should be handled in accordance with federal, state, and local environmental control regulations[1].

Waste Categories and Disposal Methods:

Waste CategoryDisposal Method
Unused this compound Dispose of as chemical waste through a licensed contractor. Do not dispose of down the drain.
Contaminated Labware (e.g., pipette tips, tubes) Place in a designated, sealed hazardous waste container for solids.
Contaminated PPE (e.g., gloves, disposable lab coats) Bag and dispose of as solid hazardous waste.
Spills Absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for hazardous waste disposal.

Experimental Workflow Diagram

The following diagram outlines a typical experimental workflow for handling this compound, emphasizing safety checkpoints.

G cluster_prep Preparation cluster_handling Handling cluster_exp Experimentation cluster_cleanup Cleanup & Disposal A Review Safety Data Sheet B Don Personal Protective Equipment A->B C Weigh this compound in Fume Hood B->C D Prepare Solution C->D E Perform Experimental Procedure D->E F Decontaminate Work Area E->F G Dispose of Waste F->G H Doff and Dispose of PPE G->H I Wash Hands Thoroughly H->I

Caption: A generalized workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N6-Methyl-L-lysine
Reactant of Route 2
Reactant of Route 2
N6-Methyl-L-lysine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.